molecular formula C9H5ClO2S B080318 5-Chloro-1-benzothiophene-2-carboxylic acid CAS No. 13771-75-0

5-Chloro-1-benzothiophene-2-carboxylic acid

Cat. No.: B080318
CAS No.: 13771-75-0
M. Wt: 212.65 g/mol
InChI Key: PKIXUVKUGMYKRU-UHFFFAOYSA-N
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Description

5-Chloro-1-benzothiophene-2-carboxylic acid is a versatile benzothiophene derivative that serves as a valuable synthetic intermediate in medicinal chemistry and drug discovery research. The benzothiophene core is a privileged structure in pharmaceutical development, and this chloro- and carboxylic acid-functionalized analog is particularly useful for constructing more complex molecules. Its primary research application is as a key building block in the synthesis of active pharmaceutical ingredients (APIs) and other biologically active compounds . Researchers utilize this compound in various synthetic transformations, where the carboxylic acid moiety allows for amide bond formation or esterification, and the chloro-substitution enables further functionalization via metal-catalyzed cross-coupling reactions. This makes it a strategic starting material for developing compound libraries in hit-to-lead optimization campaigns. The compound's significance is underscored by its role in pharmaceutical research, contributing to the exploration of new therapies . It is exclusively for use in laboratory research settings.

Properties

IUPAC Name

5-chloro-1-benzothiophene-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5ClO2S/c10-6-1-2-7-5(3-6)4-8(13-7)9(11)12/h1-4H,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PKIXUVKUGMYKRU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1Cl)C=C(S2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5ClO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30358521
Record name 5-Chloro-1-benzothiophene-2-carboxylic acid
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

212.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

13771-75-0
Record name 5-Chloro-1-benzothiophene-2-carboxylic acid
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-chloro-1-benzothiophene-2-carboxylic acid
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Foundational & Exploratory

An In-depth Technical Guide to 5-Chloro-1-benzothiophene-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Chloro-1-benzothiophene-2-carboxylic acid is a heterocyclic organic compound that holds significant importance as a key intermediate in the synthesis of various pharmaceuticals. Its rigid benzothiophene core, substituted with a reactive carboxylic acid group and a chlorine atom, makes it a versatile building block in medicinal chemistry. This technical guide provides a comprehensive overview of the chemical properties, synthesis, and applications of this compound, with a particular focus on its role in the development of therapeutic agents.

Chemical and Physical Properties

A thorough understanding of the physicochemical properties of this compound is essential for its handling, reaction optimization, and formulation. The key properties are summarized in the table below.

PropertyValueReference(s)
CAS Number 13771-75-0[1][2][3]
Molecular Formula C₉H₅ClO₂S[1][2][3]
Molecular Weight 212.65 g/mol [1][2][3]
Appearance Off-white to solid[1]
Melting Point 256-258 °C
Boiling Point 408.6 °C at 760 mmHg
Density 1.546 g/cm³
Flash Point 200.9 °C
Solubility Slightly soluble in dimethyl sulfoxide and methanol.[1]
pKa Data not available

Spectral Data

Note: The following spectral data is for the closely related isomer, 6-Chlorobenzo[b]thiophene-2-carboxylic acid, as detailed spectral information for the 5-chloro isomer is not available. This data is provided for illustrative purposes.

¹H NMR (300 MHz, DMSO-d₆) δ (ppm) ¹³C NMR (101 MHz, DMSO-d₆) δ (ppm)
13.57 (bs, 1H)163.48
8.23 (d, J = 2.0 Hz, 1H)142.60
8.12 (s, 1H)137.59
8.02 (d, J = 8.6 Hz, 1H)135.82
7.50 (dd, J = 8.6, 2.0 Hz, 1H)132.07
129.89
127.20
125.84
122.60

Experimental Protocols

The synthesis of this compound is a critical step in the production of several active pharmaceutical ingredients. Below are detailed methodologies for its synthesis and its subsequent use in the synthesis of the anticoagulant drug, Rivaroxaban.

Synthesis of this compound

One common synthetic route involves the oxidation of 5-chloro-2-acetylthiophene.

Materials:

  • 5-chloro-2-acetylthiophene

  • Acetone

  • Potassium dihydrogen phosphate (KH₂PO₄)

  • Sodium chlorite (NaClO₂)

  • Sodium sulfite (Na₂SO₃)

  • Ethyl acetate

  • Saturated sodium chloride solution

Procedure:

  • Dissolve 5-chloro-2-acetylthiophene in acetone in a reaction vessel.

  • Cool the solution to 0-10 °C.

  • Slowly add an aqueous solution of potassium dihydrogen phosphate to the reaction mixture.

  • Subsequently, add an aqueous solution of sodium chlorite dropwise while maintaining the temperature between 0-10 °C.

  • After the addition is complete, allow the reaction to warm to 20-30 °C and stir for several hours until the starting material is consumed (monitored by TLC or HPLC).

  • Upon completion, quench the reaction by adding an aqueous solution of sodium sulfite.

  • Extract the mixture with ethyl acetate.

  • Wash the combined organic layers with a saturated sodium chloride solution.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield this compound.

Synthesis of Rivaroxaban from this compound

This procedure details the conversion of this compound to the anticoagulant drug Rivaroxaban.

Materials:

  • This compound

  • Thionyl chloride (SOCl₂)

  • (S)-4-(4-(5-(aminomethyl)-2-oxooxazolidin-3-yl)phenyl)morpholin-3-one

  • Triethylamine (TEA)

  • Dichloromethane (DCM)

Procedure:

  • In a reaction vessel, treat this compound with an excess of thionyl chloride and heat at reflux for 2 hours to form the corresponding acid chloride.

  • Remove the excess thionyl chloride under reduced pressure.

  • Dissolve the resulting acid chloride in anhydrous dichloromethane.

  • In a separate vessel, prepare a solution of (S)-4-(4-(5-(aminomethyl)-2-oxooxazolidin-3-yl)phenyl)morpholin-3-one and triethylamine in anhydrous dichloromethane.

  • Cool the amine solution to 0 °C and slowly add the solution of the acid chloride.

  • Stir the reaction mixture at 0 °C for 30 minutes and then at room temperature for 2 hours.

  • Filter the resulting precipitate, which is Rivaroxaban, and wash with dichloromethane.

  • The crude product can be further purified by recrystallization.

Role in Drug Development

This compound is a pivotal intermediate in the synthesis of the direct Factor Xa inhibitor, Rivaroxaban. The following diagram illustrates the synthetic workflow.

G cluster_synthesis Synthesis of this compound cluster_rivaroxaban Synthesis of Rivaroxaban start 5-chloro-2-acetylthiophene oxidation Oxidation (e.g., with NaClO₂) start->oxidation product 5-Chloro-1-benzothiophene- 2-carboxylic acid oxidation->product intermediate 5-Chloro-1-benzothiophene- 2-carboxylic acid activation Activation to Acid Chloride (with SOCl₂) intermediate->activation coupling Amide Coupling activation->coupling amine (S)-4-(4-(5-(aminomethyl)-2-oxooxazolidin -3-yl)phenyl)morpholin-3-one amine->coupling rivaroxaban Rivaroxaban coupling->rivaroxaban

Caption: Synthetic pathway from 5-chloro-2-acetylthiophene to Rivaroxaban.

As illustrated, the carboxylic acid functionality of this compound is first activated, typically by conversion to the more reactive acid chloride. This activated intermediate then undergoes an amide coupling reaction with a complex amine to form the final Rivaroxaban molecule. The benzothiophene moiety is a crucial pharmacophore that interacts with the active site of the Factor Xa enzyme.

Conclusion

This compound is a compound of high interest to the pharmaceutical industry. Its well-defined chemical properties and established synthetic routes make it a reliable building block for the construction of complex, biologically active molecules. The information presented in this guide provides a solid foundation for researchers and drug development professionals working with this important chemical intermediate. Further research into its solubility and pKa would be beneficial for optimizing its use in various synthetic applications.

References

Spectroscopic Analysis of Chloro-Substituted Benzothiophene Carboxylic Acids: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The guide encompasses Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, presented in a structured format for clarity and comparative analysis. Detailed experimental protocols and visualizations are included to facilitate a deeper understanding of the subject matter.

Spectroscopic Data of 6-Chlorobenzo[b]thiophene-2-carboxylic acid

The following sections detail the available spectroscopic data for 6-Chlorobenzo[b]thiophene-2-carboxylic acid.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules. The ¹H and ¹³C NMR data for 6-Chlorobenzo[b]thiophene-2-carboxylic acid provide valuable insights into its molecular framework.

¹H NMR (Proton NMR) Data

The ¹H NMR spectrum reveals the chemical environment of the hydrogen atoms in the molecule. The data presented in Table 1 was acquired in a DMSO-d₆ solvent.

Table 1: ¹H NMR Spectroscopic Data for 6-Chlorobenzo[b]thiophene-2-carboxylic acid

Chemical Shift (δ) ppmMultiplicityCoupling Constant (J) HzAssignment
13.57bs-1H, COOH
8.23d2.01H, Ar-H
8.12s-1H, Ar-H
8.02d8.61H, Ar-H
7.50dd8.6, 2.01H, Ar-H

Source: Journal of Medicinal Chemistry, 2022, 65 (3), pp 2135–2155[1]

¹³C NMR (Carbon-13 NMR) Data

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. The data in Table 2 corresponds to the ¹³C NMR spectrum of 6-Chlorobenzo[b]thiophene-2-carboxylic acid, also recorded in DMSO-d₆.

Table 2: ¹³C NMR Spectroscopic Data for 6-Chlorobenzo[b]thiophene-2-carboxylic acid

Chemical Shift (δ) ppmAssignment
163.48C=O
142.60Ar-C
137.59Ar-C
135.82Ar-C
132.07Ar-C
129.89Ar-C
127.20Ar-C
125.84Ar-C
122.60Ar-C

Source: Journal of Medicinal Chemistry, 2022, 65 (3), pp 2135–2155[1]

Infrared (IR) Spectroscopy

While a specific IR spectrum for 5-Chloro-1-benzothiophene-2-carboxylic acid is not available, the expected characteristic absorption bands can be predicted based on its functional groups.

  • O-H Stretch (Carboxylic Acid): A very broad band is expected in the region of 3300-2500 cm⁻¹.

  • C=O Stretch (Carboxylic Acid): A strong absorption band should appear around 1725-1700 cm⁻¹.

  • C=C Stretch (Aromatic): Multiple sharp bands would be observed in the 1600-1450 cm⁻¹ region.

  • C-Cl Stretch: A band in the 800-600 cm⁻¹ region is indicative of the carbon-chlorine bond.

Mass Spectrometry (MS)

In mass spectrometry, the molecular ion peak (M⁺) for this compound would be expected at an m/z corresponding to its molecular weight (212.65 g/mol ). A characteristic isotopic pattern for the presence of one chlorine atom (M+2 peak with approximately one-third the intensity of the M⁺ peak) would also be anticipated.

Experimental Protocols

The following is a general procedure for the synthesis of 6-Chlorobenzo[b]thiophene-2-carboxylic acid.[1]

Synthesis of 6-Chlorobenzo[b]thiophene-2-carboxylic acid

To a solution of ethyl 6-chlorobenzo[b]thiophene-2-carboxylate (1 equivalent) in ethanol, a 3N solution of sodium hydroxide (2 equivalents) is added. The resulting mixture is stirred at room temperature overnight. The solvent is then removed under reduced pressure. The residue is diluted with water, and the aqueous solution is acidified with 1N hydrochloric acid. The resulting precipitate is extracted with ethyl acetate, and the organic layer is dried over anhydrous sodium sulfate and concentrated under vacuum to yield the final product.

Visualizations

The following diagrams illustrate the general workflow of spectroscopic analysis and the chemical structure of the target compound.

Spectroscopic_Analysis_Workflow General Workflow of Spectroscopic Analysis cluster_sample Sample Handling cluster_analysis Data Acquisition & Processing cluster_interpretation Interpretation & Reporting Sample_Preparation Sample Preparation Instrument_Setup Instrument Setup Sample_Preparation->Instrument_Setup Data_Acquisition Data Acquisition Instrument_Setup->Data_Acquisition Data_Processing Data Processing Data_Acquisition->Data_Processing Spectral_Interpretation Spectral Interpretation Data_Processing->Spectral_Interpretation Structure_Elucidation Structure Elucidation Spectral_Interpretation->Structure_Elucidation Reporting Reporting Structure_Elucidation->Reporting

Caption: A flowchart illustrating the general workflow of spectroscopic analysis.

Caption: Chemical structure of this compound with atom numbering.

References

5-Chloro-1-benzothiophene-2-carboxylic Acid: A Technical Overview of its Structural Characteristics

Author: BenchChem Technical Support Team. Date: December 2025

For the attention of: Researchers, scientists, and drug development professionals.

This technical guide provides a comprehensive overview of the structural and synthetic aspects of 5-Chloro-1-benzothiophene-2-carboxylic acid (CAS Number: 13771-75-0). While experimental crystallographic data for this specific compound is not publicly available, this document compiles essential physicochemical information and presents a theoretical structural analysis based on computational studies of its parent compound, 1-benzothiophene-2-carboxylic acid. Additionally, a plausible synthetic pathway is outlined.

Physicochemical Properties

This compound is a heterocyclic organic compound featuring a benzothiophene core substituted with a chlorine atom and a carboxylic acid group.[1] These functional groups contribute to its chemical reactivity and potential applications as an intermediate in the synthesis of pharmaceuticals and agrochemicals.[1]

PropertyValueReference
CAS Number 13771-75-0[2][3]
Molecular Formula C₉H₅ClO₂S[2][3]
Molecular Weight 212.65 g/mol [2][3]
Appearance Off-white solid[1]
Purity ≥95% - 96%[1][4]
Storage Temperature -20°C[3]

Crystal Structure Analysis: A Theoretical Approach

As of the date of this publication, a definitive experimental crystal structure for this compound has not been reported in publicly accessible crystallographic databases. However, to provide insight into its likely molecular geometry, we can refer to computational studies performed on its parent compound, 1-benzothiophene-2-carboxylic acid.

A theoretical study utilizing Density Functional Theory (DFT) with the B3LYP hybrid functional and a 6-311++G(d,p) basis set has been conducted on both the monomeric and dimeric forms of 1-benzothiophene-2-carboxylic acid.[5][6] The stability of the crystalline structure is attributed to intermolecular interactions, including O-H⋯O, C-H⋯O, and S-H⋯O hydrogen bonds.[5][6] In the dimeric form, the two molecules are connected by strong acid-acid homosynthons.[7]

The calculated geometric parameters for the monomeric and dimeric structures of 1-benzothiophene-2-carboxylic acid are presented below as a theoretical approximation for the chlorinated analogue. The addition of a chlorine atom at the 5-position is expected to have a minor influence on the core bond lengths and angles.

Table 2: Calculated Geometrical Parameters of 1-Benzothiophene-2-carboxylic Acid (Monomer)

ParameterBond Length (Å)Bond/Dihedral Angle (°)
C1-S1.76
S-C81.75
C1-C21.38
C2-C31.43
C3-C41.40
C4-C51.38
C5-C61.40
C6-C71.39
C7-C81.40
C8-C11.39
C2-C91.48
C9-O11.22
C9-O21.35
O2-H0.97
C1-S-C891.9
S-C8-C7126.1
O1-C9-O2122.9
C2-C9-O1-O2179.9

Data sourced from a computational study on 1-benzothiophene-2-carboxylic acid and may not represent the exact values for the 5-chloro derivative.[5]

Table 3: Calculated Geometrical Parameters of 1-Benzothiophene-2-carboxylic Acid (Dimer)

ParameterBond Length (Å)Bond/Dihedral Angle (°)
O2-H...O1'1.67
C1-S1.76
S-C81.75
C2-C91.48
C9-O11.23
C9-O21.31
O2-H1.02
C1-S-C891.9
S-C8-C7126.1
O1-C9-O2123.9
O2-H...O1'177.0

Data sourced from a computational study on 1-benzothiophene-2-carboxylic acid and may not represent the exact values for the 5-chloro derivative.[5]

Synthesis and Experimental Protocols

While specific experimental protocols for the synthesis of this compound are not detailed in the reviewed literature, a plausible synthetic route can be inferred from established methods for the synthesis of benzothiophenes and related carboxylic acids. A common approach involves the cyclization of a substituted thiophenol derivative.

A potential synthetic workflow is outlined below:

Synthesis_Workflow cluster_start Starting Materials cluster_reaction1 Step 1: Michael Addition cluster_intermediate1 Intermediate cluster_reaction2 Step 2: Intramolecular Cyclization cluster_product Final Product 4-chlorothiophenol 4-chlorothiophenol Reaction1 Nucleophilic Addition 4-chlorothiophenol->Reaction1 alpha-chloroacrylic_acid alpha-chloroacrylic_acid alpha-chloroacrylic_acid->Reaction1 Intermediate_1 3-((4-chlorophenyl)thio)-2-chloropropanoic acid Reaction1->Intermediate_1 Reaction2 Friedel-Crafts Acylation/Dehydrohalogenation Intermediate_1->Reaction2 Final_Product This compound Reaction2->Final_Product

A plausible synthetic workflow for this compound.

Experimental Protocol Outline:

  • Michael Addition: 4-Chlorothiophenol would be reacted with an α-haloacrylic acid derivative, such as α-chloroacrylic acid, in the presence of a base. This reaction would proceed via a Michael addition to form the thioether intermediate.

  • Intramolecular Cyclization: The resulting intermediate would then undergo an intramolecular Friedel-Crafts-type cyclization. This step is typically promoted by a strong acid or a Lewis acid catalyst, leading to the formation of the benzothiophene ring system.

  • Purification: The final product, this compound, would be isolated and purified using standard techniques such as recrystallization or column chromatography.

It is important to note that optimization of reaction conditions, including solvent, temperature, and catalyst, would be necessary to achieve a high yield and purity of the final product.

Conclusion

This technical guide has summarized the currently available information on this compound. While the absence of experimental crystal structure data is a notable gap in the scientific literature, the provided physicochemical data and the theoretical structural analysis based on its parent compound offer valuable insights for researchers in the fields of medicinal chemistry and material science. The outlined synthetic pathway provides a logical starting point for the laboratory preparation of this compound. Further research, particularly the determination of its single-crystal X-ray structure, would be highly beneficial for a more complete understanding of its solid-state properties and intermolecular interactions.

References

An In-depth Technical Guide to 5-Chloro-1-benzothiophene-2-carboxylic acid (CAS: 13771-75-0)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-Chloro-1-benzothiophene-2-carboxylic acid, with the CAS number 13771-75-0, is a halogenated heterocyclic compound belonging to the benzothiophene class. While direct extensive research on this specific molecule is limited, its structural similarity to other biologically active benzothiophene derivatives suggests significant potential in medicinal chemistry and drug discovery. This technical guide provides a comprehensive overview of its chemical and physical properties, a plausible synthesis route, and an exploration of its potential biological activities, drawing parallels with closely related and well-studied analogues. The information presented herein is intended to serve as a foundational resource for researchers and professionals engaged in the fields of chemical synthesis and drug development.

Chemical and Physical Properties

This compound is a solid organic compound with the molecular formula C₉H₅ClO₂S and a molecular weight of 212.65 g/mol .[1][2] The key physicochemical properties are summarized in the table below.

PropertyValueReference
CAS Number 13771-75-0[1][2]
Molecular Formula C₉H₅ClO₂S[1][2]
Molecular Weight 212.65 g/mol [1][2]
Appearance Off-white solid
Melting Point 256-258 °C
Storage Temperature 2-8°C or -20°C for long-term storage[1]

Synthesis

A potential synthetic pathway is outlined below. This should be considered a general guideline, and optimization of reaction conditions would be necessary.

Synthesis_Pathway cluster_start Starting Materials cluster_reaction Reaction Steps cluster_product Final Product 4-chlorothiophenol 4-Chlorothiophenol condensation Condensation 4-chlorothiophenol->condensation pyruvic_acid Pyruvic Acid Derivative (e.g., Ethyl bromopyruvate) pyruvic_acid->condensation cyclization Intramolecular Cyclization (e.g., Acid-catalyzed) condensation->cyclization Intermediate hydrolysis Ester Hydrolysis cyclization->hydrolysis Ester Intermediate product 5-Chloro-1-benzothiophene- 2-carboxylic acid hydrolysis->product BDK_Inhibition_Pathway cluster_compound Inhibitor cluster_enzyme Enzyme Complex cluster_metabolism Metabolic Effect inhibitor 5-Chloro-1-benzothiophene- 2-carboxylic acid (Hypothesized) BDK BDK (Branched-chain α-ketoacid dehydrogenase kinase) inhibitor->BDK Allosteric Inhibition BCKDC BCKDC (Branched-chain α-ketoacid dehydrogenase complex) (Inactive) BDK->BCKDC Phosphorylates & Inactivates BCKDC_active BCKDC (Active) BDK->BCKDC_active Dissociation BCKDC->BCKDC_active Dephosphorylation Catabolism Increased BCAA Catabolism BCKDC_active->Catabolism BCAA Branched-Chain Amino Acids (BCAAs) BCAA->BCKDC_active Substrate HTS_Workflow start Start: Compound Library (including target compound) assay_prep Assay Plate Preparation: Dispense BDK enzyme, BCKDC substrate, and ATP start->assay_prep compound_add Addition of Test Compounds assay_prep->compound_add incubation Incubation at 37°C compound_add->incubation detection Detection of BCKDC Phosphorylation (e.g., using a phosphospecific antibody and luminescence/fluorescence readout) incubation->detection data_analysis Data Analysis: Calculate % inhibition detection->data_analysis hit_id Hit Identification: Compounds with significant inhibition data_analysis->hit_id dose_response Dose-Response Studies: Determine IC₅₀ of hits hit_id->dose_response lead_opt Lead Optimization dose_response->lead_opt

References

Physical and chemical properties of 5-Chloro-1-benzothiophene-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Chloro-1-benzothiophene-2-carboxylic acid, a halogenated derivative of the benzothiophene scaffold, is a compound of significant interest in medicinal chemistry and drug development. Its structural features, including the fused aromatic system and the reactive carboxylic acid group, make it a valuable building block for the synthesis of complex organic molecules with potential therapeutic applications. This technical guide provides a comprehensive overview of the known physical and chemical properties of this compound, alongside available experimental data and synthesis methodologies.

Core Physical and Chemical Properties

The fundamental physicochemical characteristics of this compound are summarized below. These properties are crucial for its handling, characterization, and application in synthetic chemistry.

PropertyValueReference
CAS Number 13771-75-0[1][2][3]
Molecular Formula C₉H₅ClO₂S[1][2][3]
Molecular Weight 212.65 g/mol [1][2][3]
Melting Point 256.00 - 258.00 °C[4]
Boiling Point 408.6 °C at 760 mmHg[1]
Density 1.546 g/cm³[1]
Appearance Off-white solid[5]

DOT Script for Molecular Structure

Caption: 2D structure of this compound.

Spectral Data

¹H and ¹³C NMR Spectroscopy:

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. For this compound, the following characteristic signals would be expected:

  • ¹H NMR: Aromatic protons on the benzene and thiophene rings would appear as multiplets in the downfield region (typically 7.0-8.5 ppm). The carboxylic acid proton would exhibit a broad singlet at a significantly downfield chemical shift (>10 ppm).

  • ¹³C NMR: The spectrum would show nine distinct carbon signals. The carbonyl carbon of the carboxylic acid would be the most downfield signal (around 160-170 ppm). Aromatic carbons would resonate in the 120-140 ppm region.

For comparison, the reported NMR data for the isomeric 6-Chlorobenzo[b]thiophene-2-carboxylic acid is as follows:

  • ¹H NMR (300 MHz, DMSO-d₆): δ 13.57 (bs, 1H), 8.23 (d, J = 2.0 Hz, 1H), 8.12 (s, 1H), 8.02 (d, J = 8.6 Hz, 1H), 7.50 (dd, J = 8.6, 2.0 Hz, 1H).[5]

  • ¹³C NMR (101 MHz, DMSO-d₆): δ 163.48, 142.6, 137.59, 135.82, 132.07, 129.89, 127.20, 125.84, 122.60.[5]

Infrared (IR) Spectroscopy:

IR spectroscopy provides information about the functional groups present in a molecule. Key expected absorption bands for this compound include:

  • O-H stretch: A very broad band in the region of 2500-3300 cm⁻¹ characteristic of a carboxylic acid dimer.

  • C=O stretch: A strong, sharp absorption band around 1700 cm⁻¹ for the carbonyl group.

  • C=C stretch: Aromatic ring stretching vibrations in the 1450-1600 cm⁻¹ region.

  • C-Cl stretch: A band in the fingerprint region, typically between 600-800 cm⁻¹.

Mass Spectrometry (MS):

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of a compound. For this compound, the molecular ion peak ([M]⁺) would be observed at m/z 212, corresponding to the molecular weight. The presence of a chlorine atom would be indicated by an [M+2]⁺ peak with an intensity of approximately one-third of the [M]⁺ peak. Common fragmentation pathways for carboxylic acids include the loss of a hydroxyl radical (•OH, M-17) and the loss of the carboxyl group (•COOH, M-45).

Synthesis and Reactivity

Synthesis:

A general method for the synthesis of benzo[b]thiophene-2-carboxylic acids involves the hydrolysis of the corresponding ethyl ester. For this compound, a plausible synthetic route would start from ethyl 5-chlorobenzo[b]thiophene-2-carboxylate.

Experimental Protocol: General Hydrolysis of Ethyl Benzo[b]thiophene-2-carboxylates

  • To a solution of the ethyl benzo[b]thiophene-2-carboxylate derivative in ethanol, add a solution of sodium hydroxide (typically 2-3 equivalents in water).

  • Stir the reaction mixture at room temperature overnight.

  • Concentrate the mixture under reduced pressure to remove the ethanol.

  • Dilute the residue with water and acidify with a mineral acid (e.g., 1N HCl) to precipitate the carboxylic acid.

  • Extract the aqueous layer with an organic solvent such as ethyl acetate.

  • Dry the combined organic layers over an anhydrous drying agent (e.g., Na₂SO₄).

  • Concentrate the organic phase under vacuum to yield the crude carboxylic acid, which can be further purified by recrystallization.[5]

DOT Script for General Synthesis Workflow

Synthesis_Workflow Start Ethyl 5-chlorobenzo[b]thiophene-2-carboxylate Step1 NaOH, EtOH/H₂O Room Temperature, Overnight Start->Step1 Intermediate Sodium 5-chloro-1-benzothiophene-2-carboxylate Step1->Intermediate Step2 Acidification (e.g., HCl) Intermediate->Step2 Product This compound Step2->Product

Caption: General workflow for the synthesis of this compound.

Reactivity:

The chemical reactivity of this compound is dictated by its functional groups. The carboxylic acid moiety can undergo typical reactions such as esterification, amidation, and reduction. The benzothiophene ring system is aromatic and can participate in electrophilic substitution reactions, although the presence of the electron-withdrawing carboxylic acid and chloro groups will influence the regioselectivity and reactivity. The chlorine atom itself can be a site for nucleophilic aromatic substitution under certain conditions.

Biological Activity and Applications

Benzothiophene derivatives are known to exhibit a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The specific biological profile of this compound is not extensively documented in publicly available literature. However, its structural similarity to other biologically active benzothiophenes suggests its potential as a scaffold for the development of new therapeutic agents. Its primary utility lies as a key intermediate in the synthesis of more complex molecules for drug discovery and development programs.

Stability and Storage

This compound is a stable solid at room temperature. For long-term storage, it is recommended to keep the compound in a tightly sealed container in a cool, dry place, and protected from light.

Conclusion

This compound is a valuable heterocyclic compound with potential applications in medicinal chemistry and materials science. This technical guide has summarized its key physical and chemical properties, providing a foundation for its use in research and development. Further investigation into its spectral characteristics, detailed synthetic protocols, and biological activities will undoubtedly expand its utility and contribute to the advancement of various scientific disciplines.

References

5-Chloro-1-benzothiophene-2-carboxylic Acid: A Technical Guide to Solubility and Stability

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the solubility and stability of 5-Chloro-1-benzothiophene-2-carboxylic acid (CAS No. 13771-75-0), a key intermediate in medicinal chemistry and materials science. This document outlines its physicochemical properties, predicted solubility in various solvents, and a framework for assessing its stability under different stress conditions as per international guidelines. Detailed experimental protocols are provided to enable researchers to conduct their own assessments.

Core Compound Properties

This compound is a halogenated heterocyclic compound with the following key identifiers:

PropertyValue
CAS Number 13771-75-0[1][2][3]
Molecular Formula C₉H₅ClO₂S[1][2][3]
Molecular Weight 212.65 g/mol [1][2][3]
Canonical SMILES C1=CC=C2C(=C1)SC(=C2C(=O)O)Cl

Solubility Profile

Table 1: Predicted Aqueous Solubility of this compound

Prediction ToolLogSSolubility (mg/mL)Solubility (mol/L)Qualitative Solubility
SwissADME (ESOL)-3.780.0351.66 x 10⁻⁴Poorly soluble[4][5]
ChemAxon-3.470.0743.47 x 10⁻⁴Poorly soluble[6][7]

The predicted LogS values indicate that this compound is poorly soluble in water. As a carboxylic acid, its solubility is expected to be pH-dependent, increasing in alkaline conditions due to the formation of the more soluble carboxylate salt.

Table 2: Predicted Solubility in Common Organic Solvents

While specific experimental values are not available, the general solubility of benzothiophene derivatives suggests solubility in many common organic solvents.[8] The following provides an estimation based on the properties of similar compounds.

SolventPredicted Solubility
Dimethyl Sulfoxide (DMSO)Soluble
MethanolSlightly Soluble to Soluble
EthanolSlightly Soluble
AcetoneSlightly Soluble

Stability Profile

A United States Biological datasheet recommends storing this compound at -20°C to ensure maximum stability.[1][3] To fully characterize its stability, forced degradation studies under various stress conditions are essential. These studies are crucial for identifying potential degradation products and developing stability-indicating analytical methods.

Key Stability Considerations:

  • Hydrolytic Stability: As a carboxylic acid, it is generally stable against hydrolysis. However, forced studies at extreme pH and temperature are necessary to confirm this.

  • Oxidative Stability: The benzothiophene ring may be susceptible to oxidation.

  • Thermal Stability: Benzothiophene derivatives are generally thermally stable, but degradation can occur at elevated temperatures.

  • Photostability: Aromatic systems can be susceptible to photodegradation.

The following diagram illustrates a comprehensive workflow for assessing the solubility and stability of a new chemical entity like this compound.

G cluster_solubility Solubility Assessment cluster_stability Stability Assessment (ICH Guidelines) cluster_analysis Analytical Method Development kinetic_sol Kinetic Solubility Assay thermo_sol Thermodynamic Solubility Assay kinetic_sol->thermo_sol ph_sol pH-Dependent Solubility thermo_sol->ph_sol method_dev Stability-Indicating Method (e.g., UPLC/HPLC) ph_sol->method_dev forced_deg Forced Degradation Studies hydrolytic Hydrolytic (Acid, Base, Neutral) forced_deg->hydrolytic oxidative Oxidative (e.g., H2O2) forced_deg->oxidative thermal Thermal (Dry & Wet Heat) forced_deg->thermal photolytic Photolytic (UV/Vis Light) forced_deg->photolytic photolytic->method_dev method_val Method Validation method_dev->method_val

Caption: Workflow for solubility and stability assessment.

Experimental Protocols

The following sections provide detailed methodologies for key experiments.

Thermodynamic Solubility Assay (Shake-Flask Method)

This protocol determines the equilibrium solubility of the compound.

  • Preparation:

    • Accurately weigh an excess amount of this compound into a glass vial.

    • Add a precise volume of the desired solvent (e.g., phosphate buffer pH 7.4, methanol, ethanol).

  • Equilibration:

    • Seal the vials and agitate them at a constant temperature (e.g., 25°C or 37°C) for a sufficient period (typically 24-48 hours) to reach equilibrium.

  • Sample Processing:

    • After equilibration, allow the vials to stand for the undissolved solid to settle.

    • Carefully withdraw an aliquot of the supernatant and filter it through a 0.22 µm filter to remove any remaining solid particles.

  • Quantification:

    • Analyze the filtrate using a validated stability-indicating analytical method, such as UPLC or HPLC, to determine the concentration of the dissolved compound.

    • Prepare a calibration curve with known concentrations of the compound to quantify the solubility.

Forced Degradation (Stress Testing) Protocol

This protocol is based on the ICH Q1A(R2) guideline and is designed to identify potential degradation pathways.[9][10][11][12]

  • Sample Preparation:

    • Prepare stock solutions of this compound in a suitable solvent.

  • Stress Conditions:

    • Acid Hydrolysis: Treat the sample with 0.1 N HCl at an elevated temperature (e.g., 60-80°C) for a defined period.

    • Base Hydrolysis: Treat the sample with 0.1 N NaOH at an elevated temperature (e.g., 60-80°C) for a defined period. Neutralize the samples before analysis.

    • Oxidative Degradation: Treat the sample with a solution of hydrogen peroxide (e.g., 3-30%) at room temperature.

    • Thermal Degradation: Expose the solid compound to dry heat (e.g., 80-100°C) and to heat with humidity (e.g., 80°C/75% RH).

  • Analysis:

    • Analyze the stressed samples at appropriate time points using a validated stability-indicating UPLC/HPLC method.

    • Compare the chromatograms of the stressed samples to that of an unstressed control to identify and quantify degradation products.

Photostability Testing Protocol

This protocol follows the ICH Q1B guideline to assess the light sensitivity of the compound.[13][14][15]

  • Sample Preparation:

    • Expose the solid compound and a solution of the compound to a light source that provides both visible and UV light.

    • Prepare a "dark control" sample, wrapped in aluminum foil to protect it from light, and store it under the same temperature and humidity conditions.

  • Light Exposure:

    • The light source should provide an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter.

  • Analysis:

    • After exposure, analyze the light-exposed and dark control samples using a validated stability-indicating UPLC/HPLC method.

    • Compare the results to determine the extent of photodegradation.

The following diagram illustrates the decision-making process in a forced degradation study.

G start Start Forced Degradation Study apply_stress Apply Stress Condition (Acid, Base, Oxidative, Thermal, Photolytic) start->apply_stress analyze Analyze via Stability-Indicating Method apply_stress->analyze check_degradation Degradation > 5-20%? analyze->check_degradation significant_deg Characterize Degradants & Finalize Method check_degradation->significant_deg Yes no_deg Increase Stress Severity (Time, Temp, Conc.) check_degradation->no_deg No end End Study significant_deg->end no_deg->apply_stress

Caption: Forced degradation study workflow.

Analytical Method for Quantification

A stability-indicating analytical method is essential for both solubility and stability studies. A reverse-phase ultra-performance liquid chromatography (UPLC) or high-performance liquid chromatography (HPLC) method is recommended.

Table 3: Recommended UPLC/HPLC Method Parameters

ParameterRecommended Condition
Column C18 reverse-phase (e.g., 100 mm x 2.1 mm, 1.8 µm)[13][16]
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B Acetonitrile or Methanol
Elution Gradient
Flow Rate 0.3 - 0.5 mL/min
Column Temperature 30 - 40 °C
Detection UV at an appropriate wavelength (e.g., 254 nm)[9]
Injection Volume 1 - 5 µL

This method should be validated according to ICH Q2(R1) guidelines to ensure it is specific, accurate, precise, linear, and robust for the quantification of this compound and its potential degradation products.

Conclusion

This technical guide provides a foundational understanding of the solubility and stability of this compound. While experimental data is limited, the provided predicted solubility values and detailed experimental protocols offer a robust framework for researchers to perform their own comprehensive assessments. The stability of the compound should be carefully evaluated using forced degradation studies to ensure the development of stable formulations and reliable analytical methods. The provided workflows and protocols are intended to guide researchers in generating the necessary data for drug development and other scientific applications.

References

Analytical Characterization of 5-Chloro-1-benzothiophene-2-carboxylic acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the analytical characterization of 5-Chloro-1-benzothiophene-2-carboxylic acid (CAS No. 13771-75-0), a key intermediate in pharmaceutical synthesis. Due to the limited availability of public experimental spectral data for this specific compound, this guide leverages data from closely related analogues and foundational analytical principles to provide a robust framework for its characterization.

Physicochemical Properties

This compound is a sulfur-containing heterocyclic compound with a carboxylic acid functional group. Its chemical structure and key physical properties are summarized below.[1][2]

PropertyValueReference
CAS Number 13771-75-0[1][2]
Molecular Formula C₉H₅ClO₂S[1][2]
Molecular Weight 212.65 g/mol [1][2]
Appearance White to off-white solid (predicted)
Melting Point Not available
Boiling Point Not available
Solubility Sparingly soluble in non-polar organic solvents, soluble in polar organic solvents like DMSO and DMF (predicted)

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Proton NMR): The proton NMR spectrum is expected to show signals corresponding to the aromatic protons and the carboxylic acid proton. The chemical shifts are influenced by the electron-withdrawing effects of the chlorine atom and the carboxylic acid group, as well as the deshielding effect of the aromatic ring currents.

Predicted ¹H NMR Data (based on 6-Chloro-1-benzothiophene-2-carboxylic acid as an analogue):

ProtonPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
Carboxylic Acid (-COOH)13.0 - 14.0broad singlet-
H38.1 - 8.3singlet-
H4, H6, H77.4 - 8.1multiplet

Experimental Protocol:

  • Sample Preparation: Dissolve approximately 5-10 mg of the sample in 0.5-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃).

  • Instrument: A 400 MHz or higher field NMR spectrometer.

  • Parameters:

    • Acquisition of a standard proton spectrum.

    • Number of scans: 16-64 to achieve an adequate signal-to-noise ratio.

    • Reference: Tetramethylsilane (TMS) at 0.00 ppm.

¹³C NMR (Carbon-13 NMR): The ¹³C NMR spectrum will provide information on the carbon skeleton of the molecule. The carbonyl carbon of the carboxylic acid will appear at a characteristic downfield shift.

Predicted ¹³C NMR Data (based on 6-Chloro-1-benzothiophene-2-carboxylic acid as an analogue):

CarbonPredicted Chemical Shift (δ, ppm)
Carbonyl (-COOH)163 - 165
Aromatic C-Cl131 - 133
Other Aromatic Carbons122 - 143

Experimental Protocol:

  • Sample Preparation: Use the same sample prepared for ¹H NMR.

  • Instrument: A 100 MHz or higher field NMR spectrometer.

  • Parameters:

    • Proton-decoupled carbon spectrum.

    • Number of scans: 1024 or more to achieve a good signal-to-noise ratio due to the low natural abundance of ¹³C.

    • Reference: Solvent peak (e.g., DMSO-d₆ at 39.52 ppm).

Infrared (IR) Spectroscopy

The IR spectrum is a valuable tool for identifying the key functional groups present in the molecule.

Expected IR Absorption Bands:

Functional GroupWavenumber (cm⁻¹)Intensity
O-H stretch (Carboxylic acid)2500-3300Broad
C=O stretch (Carboxylic acid)1680-1710Strong
C=C stretch (Aromatic)1450-1600Medium to weak
C-O stretch1210-1320Medium
C-Cl stretch600-800Medium to strong

Experimental Protocol:

  • Sample Preparation: Prepare a KBr (potassium bromide) pellet by mixing a small amount of the solid sample with dry KBr powder and pressing it into a thin disk. Alternatively, Attenuated Total Reflectance (ATR) can be used with the neat solid.

  • Instrument: A Fourier Transform Infrared (FTIR) spectrometer.

  • Parameters:

    • Scan range: 4000-400 cm⁻¹.

    • Resolution: 4 cm⁻¹.

    • Number of scans: 16-32.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound.

Expected Mass Spectrometric Data:

Ionm/z (relative abundance)
[M]⁺ (Molecular Ion)212/214 (in a ~3:1 ratio due to ³⁵Cl and ³⁷Cl isotopes)
[M-OH]⁺195/197
[M-COOH]⁺167/169

Experimental Protocol:

  • Ionization Method: Electron Ionization (EI) or Electrospray Ionization (ESI).

  • Instrument: A mass spectrometer (e.g., GC-MS or LC-MS).

  • Parameters (for EI):

    • Ionization energy: 70 eV.

    • Mass range: 50-500 amu.

Chromatographic Methods

Chromatographic techniques are essential for assessing the purity of this compound and for quantitative analysis.

High-Performance Liquid Chromatography (HPLC)

A reversed-phase HPLC method is generally suitable for the analysis of aromatic carboxylic acids.

Proposed HPLC Method:

ParameterCondition
Column C18 (e.g., 4.6 x 250 mm, 5 µm)
Mobile Phase Acetonitrile and water (with 0.1% formic acid or phosphoric acid), gradient elution
Flow Rate 1.0 mL/min
Detection UV at a suitable wavelength (e.g., 254 nm)
Injection Volume 10 µL
Column Temperature 30 °C

Experimental Protocol:

  • Sample Preparation: Accurately weigh and dissolve the sample in a suitable solvent (e.g., acetonitrile or methanol) to a known concentration.

  • Method Development: Optimize the mobile phase gradient to achieve good separation of the main peak from any impurities.

  • Validation: Validate the method for parameters such as linearity, precision, accuracy, and specificity according to relevant guidelines.

Experimental and Analytical Workflows

The following diagrams illustrate the logical flow of experiments for the comprehensive characterization of this compound.

Analytical_Workflow cluster_synthesis Synthesis & Purification cluster_characterization Structural Characterization cluster_purity Purity Assessment Synthesis Synthesis of 5-Chloro-1-benzothiophene- 2-carboxylic acid Purification Purification (e.g., Recrystallization) Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C) Purification->NMR IR IR Spectroscopy Purification->IR MS Mass Spectrometry Purification->MS HPLC HPLC Analysis Purification->HPLC Physical Physical Properties (Melting Point) Purification->Physical Final_Characterization Comprehensive Analytical Report

Caption: General workflow for the synthesis, purification, and analytical characterization.

Analytical_Techniques_Relationship cluster_spectroscopy Spectroscopic Analysis cluster_chromatography Chromatographic Analysis Compound 5-Chloro-1-benzothiophene- 2-carboxylic acid NMR NMR Compound->NMR Provides structural information (C-H framework) IR IR Compound->IR Identifies functional groups MS MS Compound->MS Determines molecular weight and fragmentation HPLC HPLC Compound->HPLC Assesses purity and quantifies the compound Information Information Yield NMR->Information IR->Information MS->Information HPLC->Information

Caption: Relationship between analytical techniques and the information they provide.

Conclusion

The analytical characterization of this compound relies on a combination of spectroscopic and chromatographic techniques. While experimental data for this specific molecule is not widely published, a comprehensive analytical profile can be established by applying fundamental principles and leveraging data from closely related compounds. This guide provides a robust framework for researchers and drug development professionals to effectively characterize this important pharmaceutical intermediate. It is recommended that experimental data be acquired and compared with the predicted values presented herein to confirm the identity and purity of the material.

References

An In-depth Technical Guide to 5-Chloro-1-benzothiophene-2-carboxylic Acid: Discovery and History

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-Chloro-1-benzothiophene-2-carboxylic acid (CAS No. 13771-75-0) is a halogenated heterocyclic compound that has garnered interest within medicinal chemistry and drug discovery. As a derivative of the benzothiophene scaffold, a privileged structure in numerous biologically active molecules, this compound serves as a valuable building block for the synthesis of more complex therapeutic agents. This technical guide provides a comprehensive overview of the discovery and history of this compound, detailing its synthesis, physicochemical properties, and known biological context. The information is presented to support researchers and professionals in drug development in understanding the foundational chemistry and potential applications of this molecule.

Introduction and Physicochemical Properties

This compound belongs to the class of benzothiophenes, which are bicyclic aromatic compounds consisting of a benzene ring fused to a thiophene ring. The benzothiophene core is a key pharmacophore found in a variety of pharmaceuticals, including the selective estrogen receptor modulator Raloxifene and the antifungal agent Sertaconazole.[1][2] The introduction of a chlorine atom at the 5-position and a carboxylic acid group at the 2-position modifies the electronic and steric properties of the scaffold, providing specific vectors for chemical modification and interaction with biological targets.

Physicochemical Data

Quantitative data for this compound and its immediate precursor, 5-chlorobenzo[b]thiophene, are summarized below.

PropertyThis compound5-Chlorobenzo[b]thiophene
CAS Number 13771-75-0[3][4]20532-33-6[5]
Molecular Formula C₉H₅ClO₂S[3][4]C₈H₅ClS[5]
Molecular Weight 212.65 g/mol [3][4]168.64 g/mol [5]
Appearance Off-white solidOff-white to colorless solid[6]
Purity ≥95% to 97.0%[7][8]97%[9]
Solubility Slightly soluble in water[9]Slightly soluble in water[6]

Historical Synthesis and Discovery

While a singular, seminal "discovery" paper for this compound is not readily apparent in early literature, its synthesis falls within the broader historical development of benzothiophene chemistry. The general synthetic strategies for benzothiophene-2-carboxylic acids have been well-established for decades, and the preparation of the 5-chloro derivative follows these classical methodologies.

The most logical and historically consistent approach to its first synthesis would involve a two-step process: the formation of the 5-chlorobenzo[b]thiophene core, followed by carboxylation at the 2-position.

Key Synthetic Pathways

Two primary historical pathways for the synthesis of substituted benzothiophene-2-carboxylic acids are relevant:

  • Cyclization followed by Carboxylation: This involves first constructing the chlorinated benzothiophene ring system and then introducing the carboxylic acid group.

  • Cyclization of a Precursor Already Containing the Carboxyl Moiety: This approach builds the ring system from a starting material that already possesses the acid or an ester precursor.

The first pathway is more common for establishing the core scaffold. A plausible historical synthesis, based on well-established chemical principles and methods applied to analogous compounds, is detailed below.

Experimental Protocols: Plausible Historical Synthesis

The following protocols are based on established methodologies for the synthesis of analogous substituted benzothiophene-2-carboxylic acids, such as the 6-chloro isomer.[10] They represent a logical and chemically sound pathway that would have been employed for the initial preparation of the title compound.

Step 1: Synthesis of 5-Chlorobenzo[b]thiophene

The synthesis of the 5-chlorobenzo[b]thiophene precursor is a critical first step. A common historical method involves the acid-catalyzed cyclization of a substituted thioether.

Protocol:

  • Reaction: (4-chlorophenyl)(2,2-diethoxyethyl)sulfane is added dropwise to boiling polyphosphoric acid (PPA) in chlorobenzene.[6]

  • Reagents: (4-chlorophenyl)(2,2-diethoxyethyl)sulfane, Polyphosphoric Acid, Chlorobenzene.

  • Procedure:

    • A solution of (4-chlorophenyl)(2,2-diethoxyethyl)sulfane (1.0 eq) in chlorobenzene is prepared.

    • A mixture of polyphosphoric acid in chlorobenzene is heated to boiling.

    • The sulfane solution is added dropwise to the boiling PPA mixture over a period of 5-10 minutes.

    • The reaction is refluxed for a specified time until cyclization is complete (monitored by TLC).

    • The reaction is quenched by pouring it into a saturated ammonium chloride solution.

    • The organic phase is separated, washed with brine, and dried over anhydrous sodium sulfate.

    • The solvent is removed under reduced pressure, and the crude product is purified by silica gel column chromatography (eluting with hexane) to yield 5-chlorobenzo[b]thiophene.[6]

Step 2: Synthesis of this compound

With the precursor in hand, the carboxylic acid group is introduced at the 2-position. This is typically achieved via lithiation followed by quenching with carbon dioxide (carboxylation).

Protocol:

  • Reaction: 2-lithiation of 5-chlorobenzo[b]thiophene with an organolithium reagent, followed by reaction with solid carbon dioxide.

  • Reagents: 5-Chlorobenzo[b]thiophene, n-Butyllithium (n-BuLi) in hexanes, Dry Ether or Tetrahydrofuran (THF), Solid Carbon Dioxide (dry ice).

  • Procedure:

    • 5-Chlorobenzo[b]thiophene (1.0 eq) is dissolved in anhydrous diethyl ether or THF under an inert atmosphere (e.g., nitrogen or argon) and cooled to a low temperature (typically -78 °C).

    • A solution of n-butyllithium in hexanes (1.1 eq) is added dropwise while maintaining the low temperature. The reaction mixture is stirred for 1-2 hours to ensure complete lithiation.

    • The reaction mixture is then poured over an excess of crushed solid carbon dioxide.

    • The mixture is allowed to warm to room temperature, after which dilute hydrochloric acid is added to protonate the carboxylate salt.

    • The aqueous and organic layers are separated. The aqueous layer is extracted with ether or ethyl acetate.

    • The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield the crude this compound.

    • The product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water).

This two-step sequence represents a robust and historically relevant workflow for the preparation of the title compound.

G A Start: (4-chlorophenyl) (2,2-diethoxyethyl)sulfane B Cyclization (Polyphosphoric Acid) A->B Step 1 C Intermediate: 5-Chlorobenzo[b]thiophene B->C D Lithiation (n-BuLi) C->D Step 2 E Carboxylation (CO2) D->E F Final Product: 5-Chloro-1-benzothiophene- 2-carboxylic acid E->F

Caption: Plausible historical synthesis workflow for the target compound.

Biological Context and Significance

While specific biological activities for this compound itself are not extensively documented in early literature, the broader class of benzothiophene carboxylic acid derivatives is of significant interest in drug discovery. They serve as key intermediates and structural motifs in compounds targeting a range of biological pathways.

A closely related analog, 3,6-dichlorobenzo[b]thiophene-2-carboxylic acid (BT2) , has been shown to have therapeutic effects in preclinical models of ulcerative colitis. Its mechanism of action involves the suppression of the mammalian target of rapamycin complex 1 (mTORC1) activation, a key pathway in cell metabolism, growth, and inflammation.[11] BT2 was also found to modulate the intestinal flora, suggesting a multifactorial mechanism of action.[11] This activity highlights the potential for chlorinated benzothiophene-2-carboxylic acids to serve as scaffolds for developing modulators of critical signaling pathways.

G cluster_0 Cellular Environment BCAAs Branched-Chain Amino Acids (BCAAs) mTORC1 mTORC1 (Active) BCAAs->mTORC1 Activates Inflammation Pro-inflammatory Response mTORC1->Inflammation Promotes BT2 3,6-dichloro- benzo[b]thiophene- 2-carboxylic acid (BT2) BT2->mTORC1 Inhibits Activation

Caption: Inhibitory action of a BT2 analog on the mTORC1 signaling pathway.

Conclusion

This compound is a synthetically accessible derivative of the medicinally important benzothiophene family. Its history is intertwined with the general development of synthetic methodologies for this class of heterocycles. While not a widely studied compound in its own right, its structural similarity to biologically active molecules, such as inhibitors of the mTORC1 pathway, underscores its potential as a valuable starting material and scaffold for modern drug discovery campaigns. The detailed synthetic protocols and compiled data in this guide provide a solid foundation for researchers looking to explore the chemistry and therapeutic potential of this and related compounds.

References

A Proposed Theoretical and Computational Investigation of 5-Chloro-1-benzothiophene-2-carboxylic acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide outlines a comprehensive theoretical and computational study of 5-Chloro-1-benzothiophene-2-carboxylic acid. Due to the limited availability of specific theoretical research on this molecule, this document serves as a proposed framework for its in-depth analysis, drawing upon established computational methodologies successfully applied to analogous compounds such as 1-benzothiophene-2-carboxylic acid.[1][2] The proposed research aims to elucidate the structural, electronic, and spectroscopic properties of this compound, providing valuable data for its potential applications in medicinal chemistry and materials science.

Molecular Structure and Optimization

The initial phase of the theoretical investigation will focus on determining the optimized molecular geometry of this compound. Density Functional Theory (DFT) calculations are recommended for this purpose, as they provide a good balance between computational cost and accuracy for systems of this size.

Experimental Protocols: Geometric Optimization
  • Computational Method: Density Functional Theory (DFT)

  • Functional: B3LYP (Becke, 3-parameter, Lee-Yang-Parr) is a widely used hybrid functional that has shown good results for similar organic molecules.[1][2]

  • Basis Set: 6-311++G(d,p) is a triple-zeta basis set with diffuse functions and polarization functions on both heavy atoms and hydrogens, which is well-suited for describing the electronic structure of molecules with heteroatoms and potential for hydrogen bonding.[1][2]

  • Software: Gaussian 16 or a similar quantum chemistry software package.

  • Procedure: The initial structure of this compound will be built using a molecular editor. A full geometry optimization will be performed in the gas phase without any symmetry constraints. The convergence criteria for the optimization will be set to the default values of the software. The absence of imaginary frequencies in the subsequent vibrational analysis will confirm that the optimized structure corresponds to a true energy minimum.

Data Presentation: Optimized Geometrical Parameters (Predicted)

The following tables present the expected format for the optimized geometrical parameters of this compound, which would be populated with the results from the DFT calculations.

Table 1: Predicted Bond Lengths (Å)

BondPredicted Length (Å)
C1-C2Value
C2-S1Value
S1-C8Value
C8-C9Value
C9-C4Value
C4-C5Value
C5-Cl1Value
C5-C6Value
C6-C7Value
C7-C8Value
C2-C10Value
C10-O1Value
C10-O2Value
O2-H1Value

Table 2: Predicted Bond Angles (°) and Dihedral Angles (°)

AtomsPredicted Bond Angle (°)AtomsPredicted Dihedral Angle (°)
C1-C2-S1ValueS1-C2-C1-C9Value
C2-S1-C8ValueC2-S1-C8-C7Value
S1-C8-C9ValueC4-C5-C6-C7Value
C8-C9-C4ValueCl1-C5-C6-C7Value
C9-C4-C5ValueC2-C10-O2-H1Value
C4-C5-Cl1ValueO1-C10-O2-H1Value
C2-C10-O1Value
C2-C10-O2Value
O1-C10-O2Value
C10-O2-H1Value

Vibrational and Spectroscopic Analysis

To aid in the experimental characterization of this compound, a theoretical vibrational analysis will be performed. This will provide predicted frequencies and assignments for the fundamental vibrational modes, which can be compared with experimental FT-IR and Raman spectra. Additionally, the electronic absorption spectrum will be simulated to understand its electronic transitions.

Experimental Protocols: Spectroscopic Analysis
  • Vibrational Frequencies:

    • Method: DFT/B3LYP/6-311++G(d,p), following the geometry optimization.

    • Procedure: Harmonic vibrational frequencies will be calculated at the same level of theory as the optimization. The calculated frequencies are often systematically higher than experimental values, so a scaling factor (typically around 0.967 for B3LYP/6-311++G(d,p)) will be applied. The vibrational modes will be visualized to aid in their assignment.

  • UV-Vis Spectroscopy:

    • Method: Time-Dependent Density Functional Theory (TD-DFT) at the B3LYP/6-311++G(d,p) level.

    • Procedure: The electronic excitation energies and oscillator strengths will be calculated to simulate the UV-Vis absorption spectrum. The calculations will be performed in the gas phase and in a solvent (e.g., ethanol) using a continuum solvation model like the Polarizable Continuum Model (PCM) to account for solvent effects.

Data Presentation: Predicted Spectroscopic Data

Table 3: Predicted Vibrational Frequencies and Assignments

Predicted Scaled Frequency (cm⁻¹)Predicted Unscaled Frequency (cm⁻¹)Intensity (km/mol)Assignment (Vibrational Mode)
ValueValueValueν(O-H) stretch
ValueValueValueν(C=O) stretch
ValueValueValueAromatic ν(C-H) stretch
ValueValueValueAromatic ν(C=C) stretch
ValueValueValueδ(O-H) in-plane bend
ValueValueValueν(C-Cl) stretch
ValueValueValueγ(C-H) out-of-plane bend

Table 4: Predicted Electronic Transitions (UV-Vis)

SolventPredicted λ_max (nm)Oscillator Strength (f)Major Contribution (Transition)
GasValueValueHOMO -> LUMO
GasValueValueHOMO-1 -> LUMO
EthanolValueValueHOMO -> LUMO
EthanolValueValueHOMO-1 -> LUMO

Electronic Properties and Reactivity

Understanding the electronic properties of this compound is crucial for predicting its reactivity and potential applications. The frontier molecular orbitals (HOMO and LUMO) and the molecular electrostatic potential (MEP) will be analyzed.

Experimental Protocols: Electronic Property Analysis
  • Frontier Molecular Orbitals (FMOs):

    • Method: DFT/B3LYP/6-311++G(d,p).

    • Procedure: The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) will be calculated. The energy gap (ΔE = E_LUMO - E_HOMO) will be determined to assess the molecule's kinetic stability and chemical reactivity. The spatial distribution of the HOMO and LUMO will be visualized to identify the electron-donating and electron-accepting regions, respectively.

  • Molecular Electrostatic Potential (MEP):

    • Method: DFT/B3LYP/6-311++G(d,p).

    • Procedure: The MEP will be calculated and mapped onto the electron density surface. This will provide a visual representation of the charge distribution and allow for the identification of electrophilic and nucleophilic sites.

Data Presentation: Predicted Electronic Properties

Table 5: Predicted Electronic Properties

ParameterPredicted Value (eV)
HOMO EnergyValue
LUMO EnergyValue
HOMO-LUMO Energy Gap (ΔE)Value
Ionization Potential (I)Value
Electron Affinity (A)Value
Electronegativity (χ)Value
Chemical Hardness (η)Value
Chemical Softness (S)Value
Electrophilicity Index (ω)Value

Molecular Docking and Biological Activity Prediction

Given that many benzothiophene derivatives exhibit biological activity, a molecular docking study is proposed to explore the potential interactions of this compound with relevant biological targets. For instance, based on related research, cyclooxygenase (COX) enzymes could be potential targets for anti-inflammatory activity.

Experimental Protocols: Molecular Docking
  • Target Selection: Based on the activities of similar compounds, a relevant protein target will be selected from the Protein Data Bank (PDB). For example, COX-2 (PDB ID: 5KIR) could be a target.

  • Ligand and Receptor Preparation: The optimized 3D structure of this compound will be used as the ligand. The protein structure will be prepared by removing water molecules, adding hydrogen atoms, and assigning charges.

  • Docking Software: AutoDock Vina or similar software will be used to perform the molecular docking simulations.

  • Procedure: The ligand will be docked into the active site of the receptor. The docking results will be analyzed to identify the most favorable binding poses, binding affinities (in kcal/mol), and the key intermolecular interactions (e.g., hydrogen bonds, hydrophobic interactions).

Visualizations

To better illustrate the proposed theoretical workflow and the relationships between the calculated properties, the following diagrams are provided.

Theoretical_Study_Workflow start Start: Molecular Structure of This compound geom_opt Geometry Optimization (DFT/B3LYP/6-311++G(d,p)) start->geom_opt freq_calc Vibrational Frequency Calculation geom_opt->freq_calc td_dft Electronic Spectra Calculation (TD-DFT) geom_opt->td_dft fmo Frontier Molecular Orbital Analysis (HOMO, LUMO, Energy Gap) geom_opt->fmo mep Molecular Electrostatic Potential (MEP) geom_opt->mep docking Molecular Docking (e.g., with COX-2) geom_opt->docking

Caption: Workflow for the proposed theoretical study.

Property_Relationships structure Optimized Structure electronic Electronic Properties (HOMO, LUMO, MEP) structure->electronic determines spectroscopic Spectroscopic Properties (IR, Raman, UV-Vis) structure->spectroscopic determines reactivity Chemical Reactivity electronic->reactivity predicts bioactivity Potential Biological Activity electronic->bioactivity suggests reactivity->bioactivity influences

References

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The benzothiophene scaffold is a prominent heterocyclic motif in medicinal chemistry, recognized for its versatile pharmacological activities. This guide focuses on 5-Chloro-1-benzothiophene-2-carboxylic acid and its related analogs, which have emerged as a promising class of compounds with a wide range of therapeutic applications, including anticancer and antimicrobial activities. The incorporation of a chlorine atom at the 5-position of the benzothiophene ring, coupled with a carboxylic acid at the 2-position, provides a unique electronic and structural framework for molecular interactions with various biological targets. This document aims to provide a comprehensive technical overview of the synthesis, biological evaluation, and structure-activity relationships of this compound class, serving as a valuable resource for researchers in the field of drug discovery and development.

Synthesis of Substituted Benzothiophene-2-Carboxylic Acids

The synthesis of chloro-substituted benzothiophene-2-carboxylic acids can be achieved through multi-step reaction sequences. A representative protocol for a closely related analog, 6-Chlorobenzo[b]thiophene-2-carboxylic acid, is detailed below. This synthesis involves the initial formation of the benzothiophene ring system followed by hydrolysis of an ester to yield the final carboxylic acid.

General Synthetic Workflow

The overall synthetic strategy typically involves the construction of the benzothiophene core, followed by functional group manipulations to introduce the desired substituents and the carboxylic acid moiety.

A Starting Materials (e.g., Substituted Thiophenol, α-Halo Ketone/Ester) B Ring Formation (e.g., Cyclization Reaction) A->B Reaction C Intermediate (e.g., Ester Derivative) B->C Yields D Hydrolysis C->D Base/Acid E Final Product (5-Chloro-1-benzothiophene- 2-carboxylic acid analog) D->E Yields

Synthetic approach for benzothiophene-2-carboxylic acids.

Quantitative Biological Data

The biological activity of benzothiophene-2-carboxylic acid analogs has been evaluated against various targets, demonstrating their potential as therapeutic agents. The following tables summarize the quantitative data for representative compounds.

Antimicrobial Activity

A series of 6-chlorobenzo[b]thiophene-2-carbohydrazide analogs have been synthesized and evaluated for their antimicrobial activity against multidrug-resistant Staphylococcus aureus (MRSA). The minimum inhibitory concentration (MIC) is a key parameter to quantify the potency of these compounds.[1]

Compound IDStructureMIC (µg/mL) vs. S. aureus (ATCC 25923)MIC (µg/mL) vs. S. aureus (MRSA)MIC (µg/mL) vs. S. aureus (Daptomycin-resistant)
II.b (E)-6-chloro-N'-(pyridin-2-ylmethylene)benzo[b]thiophene-2-carbohydrazide444
Anticancer Activity (Kinase Inhibition)

Substituted 5-hydroxybenzothiophene-2-carboxamides have been investigated as multi-kinase inhibitors, which are crucial targets in cancer therapy. The half-maximal inhibitory concentration (IC50) values against a panel of kinases highlight the structure-activity relationships of these analogs.

Compound IDR Group on Amide NitrogenClk1 IC50 (nM)Dyrk1A IC50 (nM)Dyrk1B IC50 (nM)Haspin IC50 (nM)
1 H769700>10000>10000
2 2-Chlorobenzyl769700>10000>10000
3 3-Chlorobenzyl257751530>10000
12 3,5-Dichlorobenzyl744>10000>10000>10000
17 3,5-Difluorobenzyl168495242>10000
Anticancer Activity (Cell-based Assay)

The growth inhibitory (GI50) concentrations of 5-hydroxybenzothiophene-2-carboxamide analogs have been determined in various cancer cell lines, demonstrating their potential as anticancer agents.

Compound IDR Group on Amide NitrogenT24 (Bladder Cancer) GI50 (µM)
1b N-Methyl-N-(3-fluorobenzyl)0.85
10b N-Methyl-N-(3,5-difluorobenzyl)0.43

Experimental Protocols

Detailed experimental procedures are crucial for the reproducibility of scientific findings. The following sections provide methodologies for the synthesis of a key analog and for representative biological assays.

Synthesis of 6-Chlorobenzo[b]thiophene-2-carboxylic Acid[1]

General Procedure:

  • To a solution of ethyl 6-chlorobenzo[b]thiophene-2-carboxylate (14.1 mmol, 1 eq.) in ethanol (15 mL), a solution of 3N sodium hydroxide (28.2 mmol, 2 eq.) is added.[1]

  • The solution is stirred at room temperature overnight.[1]

  • The reaction mixture is then concentrated under vacuum.[1]

  • The residue is diluted with water (75 mL) and acidified with 1N hydrochloric acid.[1]

  • The aqueous layer is extracted with ethyl acetate.[1]

  • The organic layer is dried over anhydrous sodium sulfate and concentrated under vacuum to yield the product.[1]

A Ethyl 6-chlorobenzo[b]thiophene- 2-carboxylate B NaOH, EtOH A->B 1. C Stir at RT, Overnight B->C 2. D Concentrate C->D 3. E Dilute with H2O, Acidify with HCl D->E 4. F Extract with EtOAc E->F 5. G Dry and Concentrate F->G 6. H 6-Chlorobenzo[b]thiophene- 2-carboxylic Acid G->H Yields

Workflow for the hydrolysis of the ethyl ester.

Antimicrobial Susceptibility Testing (MIC Determination)[1]

Broth Microdilution Method:

  • Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).

  • Perform serial two-fold dilutions of the stock solution in a 96-well microtiter plate containing Mueller-Hinton broth.

  • Prepare a standardized inoculum of the bacterial strain (e.g., S. aureus) to a turbidity equivalent to a 0.5 McFarland standard.

  • Inoculate each well with the bacterial suspension.

  • Include a positive control (broth with bacteria, no compound) and a negative control (broth only).

  • Incubate the plates at 37°C for 18-24 hours.

  • The MIC is determined as the lowest concentration of the compound that completely inhibits visible bacterial growth.

In Vitro Kinase Inhibition Assay

General Protocol:

  • Kinase reactions are typically performed in a buffer solution containing ATP and a suitable substrate.

  • Test compounds are serially diluted and added to the reaction mixture.

  • The reaction is initiated by the addition of the kinase enzyme.

  • After incubation for a specific time at a controlled temperature, the reaction is stopped.

  • The amount of product formed (or substrate consumed) is quantified using a suitable detection method (e.g., fluorescence, luminescence, or radioactivity).

  • IC50 values are calculated by plotting the percentage of kinase activity against the logarithm of the compound concentration.

Signaling Pathways

Benzothiophene derivatives have been shown to exert their anticancer effects by inhibiting various protein kinases, which are key components of intracellular signaling pathways that regulate cell growth, proliferation, and survival.

Kinase Inhibition in Cancer

Many cancers are driven by aberrant kinase activity. Inhibitors of kinases such as Clk1, Dyrk1A, and Dyrk1B can interfere with critical cellular processes like pre-mRNA splicing and cell cycle regulation, leading to apoptosis of cancer cells.

A Benzothiophene Analog (e.g., 5-Hydroxybenzothiophene- 2-carboxamide) B Kinases (e.g., Clk1, Dyrk1A, Dyrk1B) A->B Inhibits C Dysregulated Splicing / Cell Cycle Progression B->C E Apoptosis B->E Leads to D Cancer Cell Growth and Proliferation C->D

Inhibition of cancer-related kinases.

Conclusion

This compound and its analogs represent a versatile and promising scaffold in drug discovery. The data presented in this guide highlight their potential as both antimicrobial and anticancer agents. The structure-activity relationships derived from the available data provide a rational basis for the design of new, more potent, and selective compounds. The detailed experimental protocols offer a practical resource for researchers aiming to synthesize and evaluate new derivatives in this chemical class. Further exploration of this scaffold is warranted to fully elucidate its therapeutic potential and to develop novel drug candidates for a range of diseases.

References

Methodological & Application

Synthesis of 5-Chloro-1-benzothiophene-2-carboxylic acid: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of 5-Chloro-1-benzothiophene-2-carboxylic acid, a heterocyclic compound of interest in medicinal chemistry and drug development. The synthesis is presented as a two-step process, commencing with the formation of an ethyl ester intermediate, followed by its hydrolysis to yield the target carboxylic acid. The protocols provided are based on established methodologies for analogous compounds and are adapted for the specific synthesis of the 5-chloro derivative.

Application Notes

This compound and its derivatives are significant scaffolds in the development of novel therapeutic agents. The benzothiophene core is a key structural motif in a variety of biologically active molecules. The presence of the carboxylic acid functional group at the 2-position and a chlorine atom at the 5-position allows for diverse chemical modifications, making it a versatile building block for combinatorial chemistry and lead optimization in drug discovery programs.

Synthesis Pathway Overview

The synthesis of this compound is achieved through a two-step reaction sequence. The first step involves the synthesis of Ethyl 5-chloro-1-benzothiophene-2-carboxylate, followed by the hydrolysis of the ethyl ester to the desired carboxylic acid.

Synthesis_Pathway cluster_step1 Step 1: Ester Synthesis cluster_step2 Step 2: Hydrolysis A 2-Halo-5-chlorobenzaldehyde C Ethyl 5-chloro-1-benzothiophene-2-carboxylate A->C K₂CO₃, DMF B Ethyl thioglycolate B->C D Ethyl 5-chloro-1-benzothiophene-2-carboxylate E This compound D->E 1. NaOH, EtOH 2. HCl

Caption: Overall synthesis pathway for this compound.

Experimental Protocols

The following protocols are adapted from the synthesis of the analogous 6-chloro isomer and are proposed for the synthesis of this compound.

Step 1: Synthesis of Ethyl 5-chloro-1-benzothiophene-2-carboxylate

This procedure outlines the synthesis of the ethyl ester intermediate via a cyclization reaction. A plausible starting material for this reaction is 2-fluoro-5-chlorobenzaldehyde or 2-bromo-5-chlorobenzaldehyde.

Ester_Synthesis_Workflow start Start reactants Dissolve 2-halo-5-chlorobenzaldehyde, ethyl thioglycolate, and K₂CO₃ in anhydrous DMF start->reactants reaction Stir the mixture at 60 °C for 2 hours reactants->reaction workup Dilute with water and extract with Et₂O reaction->workup dry Dry the organic layer over Na₂SO₄ workup->dry concentrate Concentrate under vacuum dry->concentrate purify Recrystallize the residue from MeOH concentrate->purify product Obtain Ethyl 5-chloro-1-benzothiophene-2-carboxylate purify->product

Caption: Workflow for the synthesis of the ethyl ester intermediate.

Materials:

Reagent/SolventMolar Mass ( g/mol )Proposed Amount (mmol)
2-Fluoro-5-chlorobenzaldehyde158.555.20
Ethyl thioglycolate120.176.20
Potassium carbonate (K₂CO₃)138.215.70
Anhydrous Dimethylformamide (DMF)-10 mL
Diethyl ether (Et₂O)-As needed
Sodium sulfate (Na₂SO₄)-As needed
Methanol (MeOH)-As needed

Procedure:

  • Under a dry and inert atmosphere (e.g., nitrogen), combine 2-fluoro-5-chlorobenzaldehyde (5.20 mmol, 1 eq.), ethyl thioglycolate (6.20 mmol, 1.2 eq.), and potassium carbonate (5.70 mmol, 1.1 eq.) in anhydrous DMF (10 mL).

  • Stir the reaction mixture at 60 °C for 2 hours.

  • After cooling to room temperature, dilute the mixture with water (20 mL).

  • Extract the aqueous layer with diethyl ether.

  • Dry the combined organic extracts over anhydrous sodium sulfate.

  • Concentrate the solution under reduced pressure.

  • Recrystallize the resulting residue from methanol to yield the purified product, Ethyl 5-chloro-1-benzothiophene-2-carboxylate.

Step 2: Hydrolysis of Ethyl 5-chloro-1-benzothiophene-2-carboxylate

This protocol details the hydrolysis of the ethyl ester to the final carboxylic acid product.

Hydrolysis_Workflow start Start reactants Dissolve Ethyl 5-chloro-1-benzothiophene-2-carboxylate in EtOH start->reactants hydrolysis Add 3N NaOH solution and stir overnight at room temperature reactants->hydrolysis concentrate1 Concentrate the mixture under vacuum hydrolysis->concentrate1 dilute Dilute with H₂O concentrate1->dilute acidify Acidify with 1N HCl dilute->acidify extract Extract with EtOAc acidify->extract dry Dry the organic layer over Na₂SO₄ extract->dry concentrate2 Concentrate under vacuum dry->concentrate2 product Obtain this compound concentrate2->product

Caption: Workflow for the hydrolysis of the ethyl ester to the carboxylic acid.

Materials:

Reagent/SolventMolar Mass ( g/mol )Amount
Ethyl 5-chloro-1-benzothiophene-2-carboxylate240.7014.1 mmol (1 eq.)
Ethanol (EtOH)-15 mL
3N Sodium Hydroxide (NaOH)-28.2 mmol (2 eq.)
1N Hydrochloric Acid (HCl)-As needed
Ethyl Acetate (EtOAc)-As needed
Sodium Sulfate (Na₂SO₄)-As needed
Water (H₂O)-75 mL

Procedure:

  • Dissolve Ethyl 5-chloro-1-benzothiophene-2-carboxylate (14.1 mmol, 1 eq.) in ethanol (15 mL).

  • To this solution, add a 3N solution of sodium hydroxide (28.2 mmol, 2 eq.).

  • Stir the resulting solution at room temperature overnight.

  • Remove the ethanol under reduced pressure.

  • Dilute the residue with water (75 mL).

  • Acidify the aqueous solution with 1N hydrochloric acid until a precipitate forms.

  • Extract the precipitate with ethyl acetate.

  • Dry the combined organic layers over anhydrous sodium sulfate.

  • Concentrate the solution under vacuum to yield this compound.

Quantitative Data

The following table summarizes the expected and reported yields for the synthesis of the analogous 6-chlorobenzothiophene derivatives, which can serve as a benchmark for the synthesis of the 5-chloro isomer.

StepProductReported Yield for 6-Chloro Isomer (%)
1Ethyl 6-chlorobenzo[b]thiophene-2-carboxylate96%
26-Chlorobenzo[b]thiophene-2-carboxylic acid87%

Data adapted from "Synthesis and Biological Evaluation of Benzo[b]thiophene Acylhydrazones as Antimicrobial Agents against Multidrug-Resistant Staphylococcus aureus"[1].

Safety Precautions

  • All experiments should be conducted in a well-ventilated fume hood.

  • Personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn at all times.

  • Handle all chemicals with care, consulting the Safety Data Sheets (SDS) for each reagent before use.

  • Anhydrous solvents and inert atmosphere conditions are critical for the success of the ester synthesis step.

  • Use caution when working with strong acids and bases.

References

Synthesis of 5-Chloro-1-benzothiophene-2-carboxylic Acid: A Detailed Guide

Author: BenchChem Technical Support Team. Date: December 2025

Application Note & Protocol

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides detailed synthetic protocols for the preparation of 5-Chloro-1-benzothiophene-2-carboxylic acid, a valuable heterocyclic building block in medicinal chemistry and materials science. The primary synthesis route involves a two-step process commencing with the condensation of a substituted benzaldehyde with an ethyl thioglycolate, followed by ester hydrolysis. This guide presents a comprehensive overview of the starting materials, reaction conditions, and expected yields, alongside detailed experimental procedures and data visualization to facilitate reproducible and efficient synthesis.

Introduction

This compound and its derivatives are significant scaffolds in the development of novel therapeutic agents and functional organic materials. The presence of the benzothiophene core, coupled with the chloro and carboxylic acid functionalities, offers a versatile platform for further chemical modifications. This document outlines a reliable and high-yielding synthetic pathway to this target compound.

Synthesis Pathway Overview

The synthesis of this compound is achieved through a two-step process. The initial step involves the formation of the benzothiophene ring system via the reaction of a halogenated benzaldehyde with ethyl thioglycolate. The resulting ester is then hydrolyzed to yield the desired carboxylic acid.

Synthesis_Pathway cluster_step1 Step 1: Ester Formation cluster_step2 Step 2: Hydrolysis 2-Fluoro-4-chlorobenzaldehyde 2-Fluoro-4-chlorobenzaldehyde Ethyl_6-chlorobenzo[b]thiophene-2-carboxylate Ethyl 5-chloro-1-benzothiophene- 2-carboxylate 2-Fluoro-4-chlorobenzaldehyde->Ethyl_6-chlorobenzo[b]thiophene-2-carboxylate K2CO3, DMF 60 °C, 2 h Ethyl_thioglycolate Ethyl thioglycolate Ethyl_thioglycolate->Ethyl_6-chlorobenzo[b]thiophene-2-carboxylate Ethyl_6-chlorobenzo[b]thiophene-2-carboxylate_hydrolysis Ethyl 5-chloro-1-benzothiophene- 2-carboxylate Target_Compound 5-Chloro-1-benzothiophene- 2-carboxylic acid Ethyl_6-chlorobenzo[b]thiophene-2-carboxylate_hydrolysis->Target_Compound NaOH, EtOH Room Temp, Overnight

Caption: Overall synthetic scheme for this compound.

Data Presentation

The following tables summarize the key quantitative data for the two-step synthesis of this compound.

Table 1: Synthesis of Ethyl 5-chloro-1-benzothiophene-2-carboxylate

Starting MaterialsReagentsSolventTemperatureTimeProductYield
2-Fluoro-4-chlorobenzaldehydeEthyl thioglycolate, K₂CO₃DMF60 °C2 hEthyl 5-chloro-1-benzothiophene-2-carboxylate96%[1]

Table 2: Synthesis of this compound

Starting MaterialReagentsSolventTemperatureTimeProductYield
Ethyl 5-chloro-1-benzothiophene-2-carboxylateNaOH (3N aq.)EtOHRoom Temp.OvernightThis compound87%[1]

Table 3: Spectroscopic Data for this compound [1]

NucleusSolventChemical Shifts (δ ppm)
¹H NMRDMSO-d₆13.57 (bs, 1H), 8.23 (d, J = 2.0 Hz, 1H), 8.12 (s, 1H), 8.02 (d, J = 8.6 Hz, 1H), 7.50 (dd, J = 8.6, 2.0 Hz, 1H)
¹³C NMRDMSO-d₆163.48, 142.6, 137.59, 135.82, 132.07, 129.89, 127.20, 125.84, 122.60

Experimental Protocols

Step 1: Synthesis of Ethyl 5-chloro-1-benzothiophene-2-carboxylate

Experimental_Workflow_Step1 cluster_reactants Reactant Preparation Reactant_1 2-Fluoro-4-chlorobenzaldehyde (5.20 mmol, 1 eq.) Reaction_Vessel Combine reactants in a flask under N₂ atmosphere Reactant_1->Reaction_Vessel Reactant_2 Ethyl thioglycolate (6.20 mmol, 1.2 eq.) Reactant_2->Reaction_Vessel Reagent K₂CO₃ (5.70 mmol, 1.1 eq.) Reagent->Reaction_Vessel Solvent Anhydrous DMF (10 mL) Solvent->Reaction_Vessel Heating Stir at 60 °C for 2 h Reaction_Vessel->Heating Workup Dilute with water (20 mL) Extract with Et₂O Heating->Workup Purification Dry over Na₂SO₄ Concentrate under vacuum Recrystallize from MeOH Workup->Purification Product_1 Ethyl 5-chloro-1-benzothiophene-2-carboxylate (Yellow crystals, 96% yield) Purification->Product_1

Caption: Experimental workflow for the synthesis of the ester intermediate.

Methodology: [1]

  • Under a dried and inert atmosphere (N₂), combine 2-fluoro-4-chlorobenzaldehyde (5.20 mmol, 1 eq.), ethyl thioglycolate (6.20 mmol, 1.2 eq.), and K₂CO₃ (5.70 mmol, 1.1 eq.) in anhydrous DMF (10 mL).

  • Stir the resulting solution at 60 °C for 2 hours.

  • After the reaction is complete, dilute the mixture with water (20 mL).

  • Extract the aqueous layer with Et₂O.

  • Dry the combined organic extracts over Na₂SO₄ and concentrate under vacuum.

  • Recrystallize the residue from MeOH and filter to obtain the product as yellow crystals.

Step 2: Synthesis of this compound

Experimental_Workflow_Step2 cluster_reactants_step2 Reactant Preparation Ester Ethyl 5-chloro-1-benzothiophene-2-carboxylate (14.1 mmol, 1 eq.) Reaction_Vessel_2 Combine ester and base in a flask Ester->Reaction_Vessel_2 Base 3N NaOH solution (28.2 mmol, 2 eq.) Base->Reaction_Vessel_2 Solvent_2 EtOH (15 mL) Solvent_2->Reaction_Vessel_2 Stirring Stir at room temperature overnight Reaction_Vessel_2->Stirring Workup_2 Concentrate under vacuum Dilute with H₂O (75 mL) Acidify with 1N HCl Stirring->Workup_2 Extraction_Purification Extract with EtOAc Dry over Na₂SO₄ Concentrate under vacuum Workup_2->Extraction_Purification Product_2 This compound (White powder, 87% yield) Extraction_Purification->Product_2

Caption: Experimental workflow for the hydrolysis to the final product.

Methodology: [1]

  • Dissolve ethyl 5-chloro-1-benzothiophene-2-carboxylate (14.1 mmol, 1 eq.) in EtOH (15 mL).

  • Add a solution of 3N NaOH (28.2 mmol, 2 eq.) to the reaction mixture.

  • Stir the solution at room temperature overnight.

  • Concentrate the reaction mixture under vacuum.

  • Dilute the residue with H₂O (75 mL) and acidify with 1N HCl.

  • Extract the aqueous layer with EtOAc.

  • Dry the combined organic extracts over Na₂SO₄ and concentrate under vacuum to yield the final product as a white powder.

Conclusion

The described two-step synthesis provides an efficient and high-yielding route to this compound. The use of readily available starting materials and straightforward reaction conditions makes this protocol suitable for laboratory-scale synthesis and adaptable for larger-scale production. The provided data and detailed protocols are intended to support researchers in the successful preparation of this important synthetic intermediate.

References

Laboratory Preparation of 5-Chloro-1-benzothiophene-2-carboxylic Acid: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the laboratory-scale synthesis of 5-Chloro-1-benzothiophene-2-carboxylic acid, a valuable heterocyclic building block in medicinal chemistry and drug development. The synthesis is approached via a robust two-step process involving the initial formation of an ethyl ester intermediate followed by its hydrolysis.

Overview of the Synthetic Pathway

The laboratory preparation of this compound is efficiently achieved through a two-step reaction sequence. The first step involves the synthesis of ethyl 5-chloro-1-benzothiophene-2-carboxylate. This is followed by the hydrolysis of the ethyl ester to yield the final carboxylic acid product. This method is analogous to established procedures for similar benzothiophene derivatives and offers a reliable route to the target compound.

Synthesis_Pathway Starting_Materials 2-Halo-4-chlorobenzaldehyde + Ethyl thioglycolate Intermediate Ethyl 5-chloro-1-benzothiophene-2-carboxylate Starting_Materials->Intermediate Cyclization Final_Product This compound Intermediate->Final_Product Hydrolysis

Caption: Synthetic pathway for this compound.

Experimental Protocols

Step 1: Synthesis of Ethyl 5-chloro-1-benzothiophene-2-carboxylate

This procedure is adapted from a general method for the synthesis of substituted benzo[b]thiophene-2-carboxylates.

Materials:

  • 2-Fluoro-4-chlorobenzaldehyde

  • Ethyl thioglycolate

  • Potassium carbonate (K₂CO₃)

  • Anhydrous Dimethylformamide (DMF)

  • Diethyl ether (Et₂O)

  • Water (H₂O)

  • Sodium sulfate (Na₂SO₄)

  • Methanol (MeOH)

Procedure:

  • Under an inert atmosphere (e.g., nitrogen or argon), dissolve 2-fluoro-4-chlorobenzaldehyde (1.0 eq.) in anhydrous DMF.

  • To this solution, add ethyl thioglycolate (1.2 eq.) and potassium carbonate (1.1 eq.).

  • Heat the reaction mixture to 60°C and stir for 2 hours.

  • After cooling to room temperature, dilute the mixture with water and extract the product with diethyl ether.

  • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Recrystallize the crude product from methanol to obtain pure ethyl 5-chloro-1-benzothiophene-2-carboxylate.

Step 2: Hydrolysis of Ethyl 5-chloro-1-benzothiophene-2-carboxylate

This protocol details the hydrolysis of the ethyl ester to the final carboxylic acid.[1]

Materials:

  • Ethyl 5-chloro-1-benzothiophene-2-carboxylate

  • Ethanol (EtOH)

  • 3 N Sodium hydroxide (NaOH) solution

  • 1 N Hydrochloric acid (HCl)

  • Ethyl acetate (EtOAc)

  • Water (H₂O)

  • Sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve ethyl 5-chloro-1-benzothiophene-2-carboxylate (1.0 eq.) in ethanol.

  • Add a 3 N aqueous solution of sodium hydroxide (2.0 eq.).

  • Stir the mixture at room temperature overnight.

  • Remove the ethanol under reduced pressure.

  • Dilute the residue with water and acidify to a pH of approximately 2-3 with 1 N hydrochloric acid, which will cause the product to precipitate.

  • Extract the product with ethyl acetate.

  • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield this compound.

Data Presentation

ParameterValueReference
Final Product This compound
CAS Number13771-75-0[2][3]
Molecular FormulaC₉H₅ClO₂S[2]
Molecular Weight212.65 g/mol [2]
AppearanceOff-white solid[2]

Experimental Workflow

The following diagram illustrates the logical flow of the experimental procedure.

Experimental_Workflow cluster_step1 Step 1: Ester Synthesis cluster_step2 Step 2: Hydrolysis A Dissolve 2-fluoro-4-chlorobenzaldehyde in anhydrous DMF B Add ethyl thioglycolate and K₂CO₃ A->B C Heat to 60°C for 2h B->C D Work-up: Aqueous dilution, Et₂O extraction C->D E Dry and concentrate D->E F Recrystallize from Methanol E->F G Dissolve ester in Ethanol F->G Intermediate Product H Add 3N NaOH solution G->H I Stir overnight at room temperature H->I J Remove Ethanol I->J K Work-up: Aqueous dilution, Acidification with HCl J->K L Extract with Ethyl Acetate K->L M Dry and concentrate L->M Final_Product Final_Product M->Final_Product This compound

Caption: Workflow for the synthesis of this compound.

References

Application Notes and Protocols: 5-Chloro-1-benzothiophene-2-carboxylic acid in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the medicinal chemistry applications of 5-Chloro-1-benzothiophene-2-carboxylic acid and its derivatives. This scaffold is a key building block in the development of therapeutic agents targeting a range of diseases, most notably in the fields of anticoagulation, metabolic disorders, and infectious diseases. The following sections detail the key applications, present quantitative biological data, provide experimental protocols for relevant assays, and visualize the associated biological pathways and experimental workflows.

Application as a Scaffold for Factor Xa Inhibitors in Anticoagulant Therapy

The 5-chloro-substituted thiophene ring is a critical component in the design of potent and selective oral anticoagulants. The most prominent example is its role as a key intermediate in the synthesis of Rivaroxaban, a direct Factor Xa (FXa) inhibitor.[1]

Mechanism of Action: Direct FXa inhibitors function by binding to the active site of Factor Xa, a crucial enzyme in the coagulation cascade. This inhibition prevents the conversion of prothrombin to thrombin, thereby disrupting the formation of fibrin clots.[2][3] The 5-chlorothiophene moiety of Rivaroxaban fits into the S1 pocket of the FXa active site, contributing to the compound's high affinity and selectivity.[4]

Quantitative Data: Biological Activity of Rivaroxaban

The following table summarizes the in vitro inhibitory activity of Rivaroxaban, a derivative of 5-chlorothiophene-2-carboxamide.

CompoundTargetAssay TypeK_i_ (nM)IC_50_ (nM)Reference
Rivaroxaban (BAY 59-7939)Human Factor XaEnzyme Inhibition0.4-[5]
Rivaroxaban (BAY 59-7939)ProthrombinaseEnzyme Inhibition-2.1[5]
Rivaroxaban (BAY 59-7939)Endogenous FXa (Human Plasma)Anticoagulation-21[5]
Experimental Protocol: Chromogenic Factor Xa Inhibition Assay

This protocol outlines a standard method for determining the in vitro inhibitory activity of a test compound against Factor Xa.

1. Principle: The assay measures the residual activity of Factor Xa after incubation with an inhibitor. A chromogenic substrate, which is specifically cleaved by Factor Xa to produce a colored product, is used for detection. The color intensity is inversely proportional to the inhibitory activity of the test compound.

2. Materials:

  • Human Factor Xa

  • Factor Xa chromogenic substrate (e.g., S-2222)

  • Tris-HCl buffer (pH 7.4)

  • Test compound (dissolved in a suitable solvent, e.g., DMSO)

  • 96-well microplate

  • Microplate reader

3. Procedure:

  • Prepare a series of dilutions of the test compound in Tris-HCl buffer.

  • In a 96-well plate, add the test compound dilutions, a positive control (a known FXa inhibitor), and a negative control (buffer with solvent).

  • Add a solution of human Factor Xa to each well and incubate at 37°C for a specified period (e.g., 15 minutes) to allow for inhibitor binding.

  • Initiate the chromogenic reaction by adding the Factor Xa substrate to each well.

  • Measure the absorbance at the appropriate wavelength (e.g., 405 nm) in kinetic mode for 5-10 minutes using a microplate reader.

  • Calculate the rate of reaction for each well.

  • Determine the percent inhibition for each concentration of the test compound relative to the negative control.

  • Plot the percent inhibition against the logarithm of the test compound concentration and fit the data to a suitable dose-response curve to determine the IC_50_ value.

Visualization: Factor Xa Inhibition and Synthesis Workflow

FactorXa_Inhibition Prothrombin Prothrombin Thrombin Thrombin Prothrombin->Thrombin Catalyzed by Fibrin_Clot Fibrin Clot Thrombin->Fibrin_Clot Converts Fibrinogen Fibrinogen FXa Factor Xa FXa->Prothrombin Inhibitor 5-Chloro-1-benzothiophene-2- carboxylic acid derivative Inhibitor->FXa Inhibits

Caption: Mechanism of Factor Xa Inhibition.

Synthesis_Workflow cluster_synthesis Synthesis cluster_evaluation Biological Evaluation Start 5-Chloro-1-benzothiophene- 2-carboxylic acid Step1 Amide Coupling Start->Step1 Product Bioactive Derivative Step1->Product Assay Factor Xa Inhibition Assay Product->Assay Screening Data IC50 Determination Assay->Data SAR Structure-Activity Relationship Analysis Data->SAR

Caption: General experimental workflow.

Application as a Scaffold for PPARγ Agonists in Metabolic Diseases

Peroxisome proliferator-activated receptor-gamma (PPARγ) is a nuclear receptor that plays a key role in adipogenesis, lipid metabolism, and insulin sensitivity. Agonists of PPARγ, such as the thiazolidinedione class of drugs, are used to treat type 2 diabetes. The benzothiophene scaffold has been explored for the development of PPARγ modulators. While specific data for this compound derivatives as PPARγ agonists is limited, a structurally related chloro-substituted compound has demonstrated PPARγ agonist activity.[6]

Mechanism of Action: PPARγ agonists bind to the ligand-binding domain of the PPARγ receptor. This binding induces a conformational change that leads to the recruitment of coactivator proteins and the formation of a heterodimer with the retinoid X receptor (RXR). This complex then binds to peroxisome proliferator response elements (PPREs) in the promoter regions of target genes, modulating their transcription.[7][8]

Quantitative Data: PPARγ Agonist Activity

The following table provides an example of a chloro-substituted compound with PPARγ agonist activity.

CompoundTargetAssay TypeEffectReference
2-Hydroxyethyl 5-chloro-4,5-didehydrojasmonatePPARγTranscriptional ActivitySignificantly increased[6]
Experimental Protocol: PPARγ Reporter Gene Assay

This protocol describes a cell-based assay to measure the activation of PPARγ by a test compound.

1. Principle: This assay utilizes a cell line that has been engineered to express the PPARγ receptor and a reporter gene (e.g., luciferase) under the control of a PPRE. When a PPARγ agonist activates the receptor, the reporter gene is transcribed, and the resulting protein's activity (e.g., light emission from luciferase) is measured.

2. Materials:

  • A suitable mammalian cell line (e.g., HEK293T)

  • Expression plasmids for human PPARγ and RXR

  • A reporter plasmid containing a PPRE-driven luciferase gene

  • Transfection reagent

  • Cell culture medium and supplements

  • Test compound

  • Positive control (e.g., Rosiglitazone)

  • Luciferase assay reagent

  • Luminometer

3. Procedure:

  • Co-transfect the cells with the PPARγ, RXR, and PPRE-luciferase plasmids using a suitable transfection reagent.

  • Plate the transfected cells in a 96-well plate and allow them to adhere overnight.

  • Treat the cells with various concentrations of the test compound, a positive control, and a vehicle control.

  • Incubate the cells for 24-48 hours.

  • Lyse the cells and add the luciferase assay reagent according to the manufacturer's instructions.

  • Measure the luminescence using a luminometer.

  • Normalize the luciferase activity to a co-transfected control plasmid (e.g., β-galactosidase) or to cell viability.

  • Calculate the fold activation relative to the vehicle control.

  • Plot the fold activation against the logarithm of the test compound concentration to determine the EC_50_ value.

Visualization: PPARγ Signaling Pathway

PPARg_Signaling cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Ligand PPARγ Agonist (e.g., 5-Chloro-1-benzothiophene derivative) PPARg PPARγ Ligand->PPARg Binds and Activates RXR RXR PPARg->RXR Forms Heterodimer Coactivators Coactivators RXR->Coactivators Recruits PPRE PPRE (DNA Response Element) Coactivators->PPRE Binds to TargetGenes Target Gene Transcription (e.g., Lipid Metabolism, Insulin Sensitization) PPRE->TargetGenes Regulates

Caption: PPARγ Signaling Pathway.

Application as a Scaffold for Antibacterial Agents

Derivatives of the benzothiophene core, including substituted 5-Chloro-1-benzothiophene-2-carboxylic acids, have been investigated for their antibacterial properties. These compounds have shown activity against both Gram-positive and Gram-negative bacteria.

Quantitative Data: Antibacterial Activity of Benzothiophene Derivatives

The following table summarizes the Minimum Inhibitory Concentration (MIC) values for representative benzothiophene derivatives against various bacterial strains.

Compound IDBacterial StrainMIC (µg/mL)Reference
(E)-6-chloro-N'-(pyridin-2-ylmethylene)benzo[b]thiophene-2-carbohydrazideStaphylococcus aureus (MRSA)4[9]
Tetrahydrobenzothiophene derivative 3bEscherichia coli1.11 (µM)[2]
Tetrahydrobenzothiophene derivative 3bPseudomonas aeruginosa1.00 (µM)[2]
Tetrahydrobenzothiophene derivative 3bSalmonella0.54 (µM)[2]
Tetrahydrobenzothiophene derivative 3bStaphylococcus aureus1.11 (µM)[2]
Experimental Protocol: Broth Microdilution for MIC Determination

This protocol details the standard method for determining the Minimum Inhibitory Concentration (MIC) of a compound.

1. Principle: The broth microdilution method involves exposing a standardized bacterial inoculum to serial dilutions of the test compound in a liquid growth medium. The MIC is the lowest concentration of the compound that inhibits visible bacterial growth after a defined incubation period.

2. Materials:

  • Test compound

  • Bacterial strains (e.g., S. aureus, E. coli)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Sterile 96-well microplates

  • Bacterial inoculum standardized to 0.5 McFarland

  • Spectrophotometer

3. Procedure:

  • Prepare a stock solution of the test compound in a suitable solvent.

  • Perform serial two-fold dilutions of the compound in CAMHB directly in the wells of a 96-well microplate.

  • Prepare a bacterial inoculum and adjust its turbidity to a 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL). Dilute this suspension to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well.

  • Inoculate each well (except for a sterility control) with the bacterial suspension. Include a growth control well (no compound) and a positive control well (a known antibiotic).

  • Incubate the microplate at 35-37°C for 16-20 hours.

  • After incubation, visually inspect the plates for turbidity. The MIC is the lowest concentration of the compound in which there is no visible growth.

  • Optionally, a growth indicator dye (e.g., resazurin) can be added to aid in the determination of the endpoint.

References

Application Notes and Protocols: 5-Chloro-1-benzothiophene-2-carboxylic acid as a Pharmaceutical Intermediate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Chloro-1-benzothiophene-2-carboxylic acid is a versatile heterocyclic building block crucial in medicinal chemistry. Its rigid benzothiophene core, substituted with a reactive carboxylic acid group and a chlorine atom, provides a valuable scaffold for the synthesis of a diverse range of biologically active molecules. This document outlines its primary applications as a key intermediate in the development of pharmaceuticals, including anticoagulants like Rivaroxaban and novel antimicrobial agents. Detailed protocols and data are provided to support drug discovery and development efforts.

Physicochemical Properties

A clear understanding of the intermediate's properties is essential for its effective use in synthesis.

PropertyValueReference
Molecular Formula C₅H₃ClO₂S[1]
Molecular Weight 162.59 g/mol [1]
CAS Number 24065-33-6[1]
Appearance Light yellow solid[1]
Melting Point 154-158 °C[1]
Boiling Point ~287.0 °C[1]
Purity (Assay) ≥97.0%[1]

Application Note 1: Synthesis of Rivaroxaban (Anticoagulant)

The most prominent application of this compound is as a critical intermediate in the synthesis of Rivaroxaban, a potent and selective direct Factor Xa inhibitor.[1][2] Rivaroxaban is widely prescribed for the prevention and treatment of thromboembolic disorders.[3]

Mechanism of Action: Targeting the Coagulation Cascade

Rivaroxaban functions by directly inhibiting Factor Xa (FXa), a key enzyme at the convergence of the intrinsic and extrinsic pathways of the blood coagulation cascade.[4][5] Inhibition of FXa prevents the conversion of prothrombin (Factor II) to thrombin (Factor IIa), thereby reducing thrombin generation and subsequent fibrin clot formation.[3][5]

Coagulation_Cascade cluster_intrinsic Intrinsic Pathway cluster_extrinsic Extrinsic Pathway cluster_common Common Pathway XII FXII XIIa FXIIa XII->XIIa XI FXI XIa FXIa XI->XIa IX FIX IXa FIXa IX->IXa XIIa->XI XIa->IX X FX IXa->X TF Tissue Factor (TF) TF_VIIa TF-FVIIa Complex TF->TF_VIIa VII FVII VIIa FVIIa VII->VIIa VIIa->TF_VIIa TF_VIIa->X Xa FXa X->Xa Prothrombin Prothrombin (FII) Xa->Prothrombin Thrombin Thrombin (FIIa) Prothrombin->Thrombin Fibrinogen Fibrinogen Thrombin->Fibrinogen Fibrin Fibrin Clot Fibrinogen->Fibrin Rivaroxaban Rivaroxaban Rivaroxaban->Xa

Diagram 1: Role of Rivaroxaban in the coagulation cascade.
Quantitative Activity of Rivaroxaban

The efficacy of Rivaroxaban highlights the importance of its synthetic precursors.

ParameterValueTarget
Ki (Inhibitory Constant) 0.4 nmol/LHuman Factor Xa
IC₅₀ (Prothrombinase-bound) 2.1 nmol/LFactor Xa
IC₅₀ (Clot-associated) 75 nmol/LFactor Xa
Table data sourced from Perzborn et al.[4][5][6]
General Synthetic Workflow

The synthesis of Rivaroxaban from this compound typically involves the activation of the carboxylic acid to form an acyl chloride, which is then coupled with the key oxazolidinone amine intermediate.[2][7]

Diagram 2: General workflow for Rivaroxaban synthesis.

Application Note 2: Synthesis of Novel Antimicrobial Agents

The benzothiophene scaffold is a recognized pharmacophore in the development of antimicrobial agents. Derivatives of this compound, particularly acylhydrazones, have shown promising activity against multidrug-resistant bacteria.[8][9]

Antimicrobial Activity

A study by Cocu et al. demonstrated that a derivative of a similar compound, (E)-6-chloro-N'-(pyridin-2-ylmethylene)benzo[b]thiophene-2-carbohydrazide, exhibited significant antibacterial activity.[8][9]

CompoundOrganismActivity
(E)-6-chloro-N'-(pyridin-2-ylmethylene)benzo[b]thiophene-2-carbohydrazideStaphylococcus aureus (including MRSA)MIC = 4 µg/mL
Table data sourced from Cocu et al.[8][9]
Experimental Protocol: Synthesis of Benzothiophene Acylhydrazones

This protocol is adapted from the synthesis of similar benzothiophene acylhydrazones and outlines the conversion of the carboxylic acid to the final active compound.[8][9][10]

Step 1: Synthesis of Tert-butyl 2-(6-chlorobenzo[b]thiophene-2-carbonyl)hydrazine-1-carboxylate

  • To a solution of 6-chlorobenzo[b]thiophene-2-carboxylic acid (1.0 eq) in anhydrous Dichloromethane (DCM), add tert-butyl carbazate (1.0 eq) and a coupling agent such as DCC (1.2 eq).

  • Stir the mixture at room temperature for 24 hours.

  • Filter the reaction mixture to remove byproducts (e.g., DCU).

  • Concentrate the filtrate under reduced pressure.

  • Purify the resulting residue by column chromatography to yield the protected hydrazide intermediate. A 79% yield has been reported for this step with a similar substrate.[8]

Step 2: Deprotection to form 6-Chlorobenzo[b]thiophene-2-carbohydrazide

  • Dissolve the protected hydrazide intermediate (1.0 eq) in anhydrous DCM.

  • Add Trifluoroacetic acid (TFA) (20.0 eq) and stir the solution at room temperature for 18 hours.[9]

  • Co-evaporate the mixture with toluene under reduced pressure to yield the crude carbohydrazide as a solid, which can be used in the next step without further purification.

Step 3: Synthesis of (E)-6-chloro-N'-(pyridin-2-ylmethylene)benzo[b]thiophene-2-carbohydrazide

  • To a solution of the crude carbohydrazide (1.0 eq) in methanol, add pyridine-2-carbaldehyde (1.0 eq).

  • Add a catalytic amount of acetic acid.

  • Reflux the mixture for 2 hours.[8]

  • Cool the reaction mixture and concentrate it in vacuo.

  • Purify the resulting solid by recrystallization from a suitable solvent (e.g., EtOAc) to obtain the final acylhydrazone product.[8]

Workflow Start 6-Chloro-1-benzothiophene- 2-carboxylic acid Step1 Step 1: Hydrazide Formation (tert-butyl carbazate, DCC, DCM) Start->Step1 Intermediate1 Boc-Protected Hydrazide Step1->Intermediate1 Step2 Step 2: Deprotection (TFA, DCM) Intermediate1->Step2 Intermediate2 Carbohydrazide Intermediate Step2->Intermediate2 Step3 Step 3: Imine Condensation (Pyridine-2-carbaldehyde, MeOH, reflux) Intermediate2->Step3 End Final Acylhydrazone Product Step3->End

Diagram 3: Experimental workflow for antimicrobial synthesis.

Application Note 3: Broader Therapeutic Potential

The benzothiophene scaffold is a privileged structure in drug discovery, and derivatives of this compound are being explored for a wide range of other therapeutic targets.

Potential Therapeutic Areas
  • PPAR Modulators: Benzothiophene derivatives have been identified as Peroxisome Proliferator-Activated Receptor (PPAR) modulators, particularly PPARγ and PPARδ agonists.[11][12][13] These targets are implicated in metabolic diseases such as type 2 diabetes and atherosclerosis.[12][13]

  • RORγt Modulators: Tetrahydro-benzothiophene derivatives have been discovered as potent inverse agonists of the Retinoic acid receptor-related orphan receptor γt (RORγt), a key target for autoimmune and inflammatory diseases.[14][15]

  • Anti-inflammatory and Analgesic Agents: The core structure is present in compounds showing anti-inflammatory and analgesic properties.[9]

  • Anticancer Agents: Certain benzothiophene derivatives have been investigated for their potential as anticancer agents.[9]

Logical_Relationships center 5-Chloro-1-benzothiophene- 2-carboxylic acid (Core Scaffold) node1 Anticoagulants (e.g., Rivaroxaban) center->node1 Amidation node2 Antimicrobials (Acylhydrazones) center->node2 Hydrazide Formation & Condensation node3 Metabolic Disease (PPAR Modulators) center->node3 Derivatization node4 Autoimmune Disease (RORγt Modulators) center->node4 Derivatization node5 Anti-inflammatory Agents center->node5 Derivatization

Diagram 4: Versatility of the benzothiophene scaffold.
Conclusion

This compound is a high-value pharmaceutical intermediate with proven application in the synthesis of the blockbuster anticoagulant Rivaroxaban. Furthermore, its chemical tractability makes it an attractive starting point for the development of new therapeutics targeting a range of conditions, from bacterial infections to metabolic and autoimmune diseases. The protocols and data presented here provide a foundational resource for researchers engaged in the synthesis and evaluation of novel benzothiophene-based drug candidates.

References

Application Notes and Protocols for Antimicrobial Screening of 5-Chloro-1-benzothiophene-2-carboxylic Acid Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the antimicrobial screening of 5-Chloro-1-benzothiophene-2-carboxylic acid derivatives. This document includes detailed experimental protocols for common antimicrobial assays, representative data for structurally similar compounds, and insights into the potential mechanism of action.

Introduction

Benzothiophene derivatives are a prominent class of heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their wide range of pharmacological activities, including antimicrobial, anticancer, and anti-inflammatory properties. The emergence of multidrug-resistant microbial strains necessitates the development of novel antimicrobial agents, and the this compound scaffold represents a promising starting point for the design of new therapeutic agents. The presence of the chlorine atom at the 5-position can influence the lipophilicity and electronic properties of the molecule, potentially enhancing its interaction with microbial targets.

Data Presentation

While specific antimicrobial data for a comprehensive series of this compound derivatives is not extensively available in the public domain, the following tables present data for structurally related compounds, providing a valuable reference for expected activity.

Note: The data below is for 6-chlorobenzo[b]thiophene-2-carbohydrazide derivatives, which are close structural analogs of the target compounds. This information is intended to serve as a representative example of the potential antimicrobial efficacy of this class of molecules.

Table 1: Minimum Inhibitory Concentration (MIC) of 6-Chlorobenzo[b]thiophene-2-carbohydrazide Derivatives against Staphylococcus aureus

Compound IDDerivative StructureS. aureus ATCC 29213 MIC (µg/mL)S. aureus MRSA 1 MIC (µg/mL)S. aureus DRSA 2 MIC (µg/mL)
II.a (E)-6-chloro-N'-(phenylmethylene)benzo[b]thiophene-2-carbohydrazide> 64> 64> 64
II.b (E)-6-chloro-N'-(pyridin-2-ylmethylene)benzo[b]thiophene-2-carbohydrazide444
II.c (E)-6-chloro-N'-(1-(pyridin-2-yl)ethylidene)benzo[b]thiophene-2-carbohydrazide888
II.d (E)-6-chloro-N'-(4-fluorobenzylidene)benzo[b]thiophene-2-carbohydrazide161616
Vancomycin (Standard Antibiotic)112

*Data adapted from "Synthesis and Biological Evaluation of Benzo[b]thiophene Acylhydrazones as Antimicrobial Agents against Multidrug-Resistant Staphylococcus aureus". MRSA: Methicillin-Resistant S. aureus; DRSA: Daptomycin-Resistant S. aureus.[1][2]

Experimental Protocols

The following are detailed protocols for standard antimicrobial screening assays that can be employed to evaluate novel this compound derivatives.

Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination

This method is used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

Materials:

  • Test compounds (this compound derivatives)

  • Bacterial and/or fungal strains

  • Mueller-Hinton Broth (MHB) for bacteria, or RPMI-1640 for fungi

  • Sterile 96-well microtiter plates

  • 0.5 McFarland turbidity standard

  • Sterile saline or phosphate-buffered saline (PBS)

  • Spectrophotometer

  • Incubator

Protocol:

  • Preparation of Bacterial/Fungal Inoculum:

    • From a fresh (18-24 hour) culture plate, select 3-5 isolated colonies of the test microorganism.

    • Suspend the colonies in sterile saline or broth.

    • Adjust the turbidity of the suspension to match the 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).

    • Dilute the standardized suspension in the appropriate broth to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

  • Preparation of Test Compound Dilutions:

    • Prepare a stock solution of each test compound in a suitable solvent (e.g., DMSO).

    • In a 96-well microtiter plate, perform two-fold serial dilutions of the stock solution in the appropriate sterile broth to obtain a range of concentrations.

  • Inoculation and Incubation:

    • Add the prepared microbial inoculum to each well containing the compound dilutions.

    • Include a positive control (inoculum in broth without the test compound) and a negative control (broth only).

    • Seal the plate and incubate at 35-37°C for 16-20 hours for bacteria, or 24-48 hours for fungi.

  • Determination of MIC:

    • After incubation, visually inspect the microtiter plate for turbidity.

    • The MIC is the lowest concentration of the test compound at which there is no visible growth.

Agar Well Diffusion Assay for Zone of Inhibition

This method provides a qualitative or semi-quantitative assessment of the antimicrobial activity.

Materials:

  • Test compounds

  • Bacterial and/or fungal strains

  • Mueller-Hinton Agar (MHA)

  • Sterile Petri dishes

  • Sterile cotton swabs

  • Sterile cork borer or pipette tips

  • Incubator

Protocol:

  • Preparation of Agar Plates:

    • Prepare MHA according to the manufacturer's instructions and pour it into sterile Petri dishes.

    • Allow the agar to solidify completely.

  • Inoculation:

    • Prepare a standardized microbial inoculum as described in the broth microdilution protocol.

    • Dip a sterile cotton swab into the inoculum and rotate it against the side of the tube to remove excess liquid.

    • Evenly swab the entire surface of the agar plate to create a lawn of bacteria.

  • Application of Test Compounds:

    • Using a sterile cork borer, create wells in the agar.

    • Add a known concentration of the test compound solution into each well.

    • A solvent control should also be included.

  • Incubation and Measurement:

    • Incubate the plates at 35-37°C for 18-24 hours.

    • After incubation, measure the diameter of the clear zone of growth inhibition around each well in millimeters.

Visualizations

Experimental Workflow for Antimicrobial Screening

G cluster_prep Preparation cluster_assays Antimicrobial Assays cluster_analysis Data Analysis prep_compound Prepare Stock Solutions of Derivatives mic_assay Broth Microdilution Assay (MIC Determination) prep_compound->mic_assay zoi_assay Agar Well Diffusion Assay (Zone of Inhibition) prep_compound->zoi_assay prep_inoculum Prepare Standardized Microbial Inoculum prep_inoculum->mic_assay prep_inoculum->zoi_assay analyze_mic Determine MIC Values mic_assay->analyze_mic measure_zoi Measure Zone Diameters zoi_assay->measure_zoi report Report Antimicrobial Activity analyze_mic->report measure_zoi->report

Caption: General workflow for the antimicrobial screening of novel compounds.

Proposed Mechanism of Action: Disruption of Bacterial Cell Membrane

Some studies suggest that benzothiophene derivatives may exert their antimicrobial effect by disrupting the integrity of the bacterial cell membrane. This disruption can lead to the leakage of essential intracellular components and ultimately, cell death.

G compound 5-Chloro-1-benzothiophene-2- carboxylic acid Derivative membrane Bacterial Cell Membrane compound->membrane Interacts with disruption Membrane Disruption & Increased Permeability membrane->disruption leakage Leakage of Intracellular Components (Ions, ATP, etc.) disruption->leakage death Bacterial Cell Death leakage->death

Caption: Proposed mechanism involving bacterial cell membrane disruption.

References

Application Notes and Protocols: 5-Chloro-1-benzothiophene-2-carboxylic Acid in the Synthesis of Factor Xa Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

These application notes provide a comprehensive overview of the synthesis of Factor Xa inhibitors utilizing 5-chloro-1-benzothiophene-2-carboxylic acid and its structural analog, 5-chlorothiophene-2-carboxylic acid. While the initial focus was on the benzothiophene derivative, the prevalent and well-documented synthetic routes to potent Factor Xa inhibitors, such as Rivaroxaban, utilize the thiophene core. This document will focus on the synthesis of Rivaroxaban as a prime example, detailing the reaction protocols, presenting key quantitative data, and illustrating the relevant biological and chemical pathways.

Factor Xa is a critical enzyme in the coagulation cascade, and its inhibition is a key therapeutic strategy for the prevention and treatment of thromboembolic disorders.[1] 5-chlorothiophene-2-carboxylic acid serves as a crucial building block in the synthesis of Rivaroxaban, a potent and selective direct Factor Xa inhibitor.[2]

Coagulation Cascade and Mechanism of Action of Factor Xa Inhibitors

The coagulation cascade is a series of enzymatic reactions that leads to the formation of a fibrin clot. Factor Xa is positioned at the convergence of the intrinsic and extrinsic pathways, making it an attractive target for anticoagulants. By inhibiting Factor Xa, drugs like Rivaroxaban prevent the conversion of prothrombin to thrombin, thereby reducing the formation of fibrin.

coagulation_cascade XII Factor XII XI Factor XI XII->XI Contact Activation IX Factor IX XI->IX X Factor X IX->X + Factor VIIIa VIII Factor VIII Thrombin Thrombin (Factor IIa) X->Thrombin + Factor Va TF Tissue Factor TF_VIIa TF-Factor VIIa Complex TF->TF_VIIa VII Factor VII VII->TF_VIIa TF_VIIa->X V Factor V Prothrombin Prothrombin (Factor II) Prothrombin->Thrombin Fibrinogen Fibrinogen Thrombin->Fibrinogen Fibrin Fibrin Fibrinogen->Fibrin Rivaroxaban Rivaroxaban Rivaroxaban->X Inhibits

Caption: The Coagulation Cascade and the inhibitory action of Rivaroxaban on Factor Xa.

Quantitative Data of Rivaroxaban

The efficacy of a Factor Xa inhibitor is determined by its binding affinity and inhibitory constants. The following table summarizes key quantitative data for Rivaroxaban.

ParameterValueSpeciesNotes
Ki (Inhibition Constant) 0.4 nMHumanCompetitive inhibition of Factor Xa.[1]
IC50 (Half-maximal inhibitory concentration) 0.7 nMHumanCell-free assay.[3]
IC50 (Prothrombinase activity) 2.1 nM-Inhibition of the prothrombinase complex.[1]
Selectivity >10,000-foldHumanGreater selectivity for Factor Xa over other serine proteases.[3]

Experimental Protocols

The following section details the synthetic protocols for the preparation of Rivaroxaban from 5-chlorothiophene-2-carboxylic acid.

Synthesis of Rivaroxaban: An Overview

The synthesis of Rivaroxaban from 5-chlorothiophene-2-carboxylic acid typically involves the activation of the carboxylic acid to form a more reactive species, such as an acid chloride, which is then coupled with the amine-containing oxazolidinone core.

rivaroxaban_synthesis start 5-Chlorothiophene- 2-carboxylic acid intermediate 5-Chlorothiophene- 2-carbonyl chloride start->intermediate Activation reagent1 Thionyl Chloride (SOCl2) or other activating agents product Rivaroxaban intermediate->product Coupling reagent2 4-(4-((5S)-5-(aminomethyl)-2-oxooxazolidin-3-yl)phenyl)morpholin-3-one purification Purification (e.g., Recrystallization) product->purification

Caption: General workflow for the synthesis of Rivaroxaban.

Detailed Experimental Protocol for the Synthesis of Rivaroxaban

This protocol is a compilation of methodologies described in the scientific literature.[4]

Step 1: Activation of 5-Chlorothiophene-2-carboxylic acid

  • To a suspension of 5-chlorothiophene-2-carboxylic acid (1.3 g, 7.6 mmol) in a suitable solvent such as toluene (10 mL), add thionyl chloride (10 mL).[4]

  • Heat the mixture to reflux (approximately 75-80 °C) and maintain for 2 hours.[4]

  • After the reaction is complete, remove the excess thionyl chloride by evaporation under vacuum.

  • The resulting residue, 5-chlorothiophene-2-carbonyl chloride, is dissolved in anhydrous dichloromethane (20 mL) for the next step.[4]

Step 2: Coupling with the Oxazolidinone Core

  • In a separate flask, prepare a mixture of 4-(4-((5S)-5-(aminomethyl)-2-oxooxazolidin-3-yl)phenyl)morpholin-3-one (1.1 g, 3.8 mmol) and triethylamine (5 mL) in anhydrous dichloromethane (40 mL).[4]

  • Cool the mixture to 0 °C in an ice bath.

  • To this cooled mixture, add the solution of 5-chlorothiophene-2-carbonyl chloride dropwise.

  • After the addition is complete, stir the reaction mixture at 0 °C for 30 minutes and then for an additional 2 hours at room temperature.[4]

Step 3: Work-up and Purification

  • Filter the reaction mixture to remove any precipitated salts.

  • Wash the filter cake with dichloromethane (3 x 15 mL).[4]

  • Combine the filtrate and washings and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol/water, to yield pure Rivaroxaban.

Conclusion

5-Chlorothiophene-2-carboxylic acid is a pivotal starting material in the synthesis of the Factor Xa inhibitor Rivaroxaban. The synthetic route is efficient and scalable, involving the activation of the carboxylic acid and subsequent amidation. The resulting product, Rivaroxaban, exhibits high potency and selectivity for Factor Xa, making it an effective oral anticoagulant for the management of thromboembolic diseases. The provided protocols and data serve as a valuable resource for researchers and professionals in the field of drug discovery and development.

References

Application Notes and Protocols: The Role of 5-Chloro-1-benzothiophene-2-carboxylic Acid in the Synthesis of Rivaroxaban

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the critical role of 5-Chloro-1-benzothiophene-2-carboxylic acid as a key intermediate in the synthesis of the anticoagulant drug, Rivaroxaban. This document outlines the common synthetic strategies, provides detailed experimental protocols, and presents quantitative data to assist researchers and professionals in the development and optimization of Rivaroxaban synthesis.

Introduction

Rivaroxaban, an orally active direct factor Xa inhibitor, is a widely used anticoagulant for the prevention and treatment of thromboembolic disorders.[1][2] The synthesis of this complex molecule involves several key steps, with the final convergent step being the acylation of the advanced amine intermediate with a derivative of this compound. This carboxylic acid derivative provides the essential 5-chlorothiophene-2-carboxamide moiety that is crucial for the pharmacological activity of Rivaroxaban.

Role in the Synthetic Pathway

The primary role of this compound in Rivaroxaban synthesis is to serve as the precursor to the acylating agent that forms the final amide bond. The carboxylic acid itself is not reactive enough for direct amidation under mild conditions. Therefore, it is typically activated by converting it into a more reactive acylating species. The most common strategies involve the formation of an acyl chloride or the use of coupling agents.

The generalized final step of Rivaroxaban synthesis is depicted below:

Coupling_Agent_Workflow cluster_activation In situ Activation cluster_amidation Amidation cluster_purification Purification A 5-Chloro-1-benzothiophene- 2-carboxylic acid C Activated Intermediate A->C RT, 1-2h B Coupling Agent (e.g., CDI) B->C F Rivaroxaban C->F RT, overnight D 4-{4-[(5S)-5-(aminomethyl)-2-oxo-1,3-oxazolidin-3-yl]phenyl}morpholin-3-one D->F E Base (e.g., TEA) E->F G Crude Rivaroxaban F->G Work-up H Pure Rivaroxaban G->H Recrystallization / Chromatography

References

5-Chloro-1-benzothiophene-2-carboxylic Acid in Materials Science: An Emerging Field of Research

Author: BenchChem Technical Support Team. Date: December 2025

Researchers, scientists, and drug development professionals are beginning to explore the potential of 5-Chloro-1-benzothiophene-2-carboxylic acid beyond its traditional use as a pharmaceutical intermediate. While its application in materials science is a nascent field with limited published data, its inherent molecular structure—a rigid, planar benzothiophene core coupled with a reactive carboxylic acid group—suggests significant promise for the development of novel functional materials.

This compound's aromatic and heterocyclic nature makes it an attractive building block for creating advanced materials with tailored electronic and photophysical properties. Potential applications are envisioned in the realms of organic electronics, metal-organic frameworks (MOFs), and specialized polymers. These materials could find use in devices such as organic light-emitting diodes (OLEDs), sensors, and conductive plastics.

Hypothetical Applications and Future Research Directions

While specific quantitative data and established experimental protocols for this compound in materials science are not yet widely available, its properties suggest several promising research avenues:

  • Organic Semiconductors: The fused ring system of the benzothiophene moiety can facilitate π-π stacking, a key interaction for charge transport in organic semiconductors. Polymers or small molecules incorporating this unit could be investigated for their performance in organic field-effect transistors (OFETs) and organic photovoltaic (OPV) cells.

  • Luminescent Materials: Benzothiophene derivatives are known to exhibit fluorescence. By coordinating this compound with various metal ions, it may be possible to synthesize novel luminescent metal complexes or MOFs. These materials could have applications in OLEDs, chemical sensing, and bio-imaging.

  • Metal-Organic Frameworks (MOFs): The carboxylic acid group provides a coordination site for metal ions, making this molecule a potential organic linker for the construction of MOFs. The resulting frameworks could exhibit interesting properties for gas storage, catalysis, or as sensors, with the chloro- and sulfur-functionalized pores offering unique host-guest chemistry.

General Experimental Protocols

The following are generalized protocols that can be adapted for the synthesis of materials incorporating this compound. These are intended as a starting point for research and development, and specific conditions will need to be optimized.

Synthesis of a Coordination Polymer/MOF

This protocol describes a general approach to synthesizing a coordination polymer or MOF using this compound as an organic linker.

Materials:

  • This compound

  • A metal salt (e.g., Zinc acetate, Copper nitrate)

  • A high-boiling point solvent (e.g., N,N-Dimethylformamide (DMF), Diethylformamide (DEF))

  • Glass reaction vial or autoclave

Procedure:

  • In a glass vial, dissolve this compound and the chosen metal salt in the solvent. The molar ratio of ligand to metal will influence the resulting structure and should be systematically varied.

  • Seal the vial and place it in a programmable oven or a solvothermal reactor.

  • Heat the mixture to a temperature between 80°C and 150°C and hold for 24 to 72 hours. The slow cooling that follows is often crucial for the formation of high-quality crystals.

  • After cooling to room temperature, crystals of the coordination polymer or MOF may have formed.

  • Isolate the crystals by filtration, wash with fresh solvent to remove unreacted starting materials, and dry under vacuum.

Characterization:

The resulting material should be characterized by single-crystal X-ray diffraction to determine its structure, powder X-ray diffraction to assess phase purity, and thermogravimetric analysis to evaluate thermal stability. Spectroscopic methods such as FT-IR and UV-Vis can confirm the incorporation of the ligand.

Polymerization via Esterification

This protocol outlines a general method for synthesizing a polyester incorporating this compound.

Materials:

  • This compound

  • A diol (e.g., Ethylene glycol, 1,4-Butanediol)

  • An acid catalyst (e.g., p-Toluenesulfonic acid)

  • A high-boiling point solvent (e.g., Toluene, Xylene) with a Dean-Stark apparatus

Procedure:

  • Combine this compound, the diol, and a catalytic amount of the acid catalyst in a round-bottom flask equipped with a Dean-Stark trap and a condenser.

  • Add the solvent and heat the mixture to reflux. The water formed during the esterification will be azeotropically removed and collected in the Dean-Stark trap.

  • Monitor the reaction progress by measuring the amount of water collected.

  • Once the reaction is complete, cool the mixture and precipitate the polymer by pouring the solution into a non-solvent such as methanol.

  • Collect the polymer by filtration, wash with the non-solvent, and dry under vacuum.

Characterization:

The resulting polymer should be characterized by gel permeation chromatography (GPC) to determine its molecular weight and polydispersity. NMR and FT-IR spectroscopy can be used to confirm the polymer structure. Thermal properties can be assessed by differential scanning calorimetry (DSC) and thermogravimetric analysis (TGA).

Data Presentation

As this is an emerging area of research, there is no established quantitative data to present in tabular format. Researchers entering this field will be at the forefront of generating and publishing such data. Key properties to measure and report would include:

  • For MOFs: Crystal system, space group, unit cell parameters, pore size, surface area, gas adsorption capacity, and luminescent properties (excitation/emission wavelengths, quantum yield).

  • For Polymers: Molecular weight (Mn, Mw), polydispersity index (PDI), glass transition temperature (Tg), melting temperature (Tm), thermal decomposition temperature (Td), and electronic properties (HOMO/LUMO levels, charge carrier mobility).

Visualizations

The following diagrams illustrate hypothetical workflows and relationships relevant to the study of this compound in materials science.

G cluster_start Starting Material cluster_synthesis Synthesis Pathways cluster_materials Resulting Materials cluster_applications Potential Applications 5-CBTC 5-Chloro-1-benzothiophene- 2-carboxylic acid Polymerization Polymerization (e.g., Esterification) 5-CBTC->Polymerization + diol MOF_Synthesis MOF Synthesis (Solvothermal) 5-CBTC->MOF_Synthesis + metal salt Complexation Metal Complexation 5-CBTC->Complexation + metal ion Polymer Functional Polymer Polymerization->Polymer MOF Metal-Organic Framework (MOF) MOF_Synthesis->MOF Complex Luminescent Metal Complex Complexation->Complex Conductive_Plastics Conductive Plastics Polymer->Conductive_Plastics Sensors Sensors MOF->Sensors Gas_Storage Gas Storage / Catalysis MOF->Gas_Storage OLEDs OLEDs Complex->OLEDs Complex->Sensors

General synthesis pathways and potential applications.

G Start Start: Define Material Target (e.g., Luminescent MOF) Synthesis Synthesis: React 5-CBTC with metal salt under solvothermal conditions Start->Synthesis Isolation Isolation & Purification: Filter, wash, and dry the product Synthesis->Isolation Structural Structural Characterization: - Single-Crystal XRD - Powder XRD Isolation->Structural Property Property Characterization: - Photoluminescence Spectroscopy - Thermogravimetric Analysis (TGA) - Surface Area Analysis (BET) Structural->Property Analysis Data Analysis: Determine structure-property relationships Property->Analysis Analysis->Synthesis Optimization Loop End End: Optimized Material for a specific application Analysis->End

A hypothetical workflow for developing a MOF.

Application Notes and Protocols: 5-Chloro-1-benzothiophene-2-carboxylic Acid and Its Derivatives in Research and Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide an overview of the experimental applications of 5-Chloro-1-benzothiophene-2-carboxylic acid and its structurally related analogs. While this specific compound is a valuable synthetic intermediate, its derivatives have emerged as potent modulators of key biological targets, demonstrating significant potential in therapeutic areas such as metabolic disorders and infectious diseases. This document details the biological activities, quantitative data, and experimental protocols for the application of these compounds in enzyme inhibition and antimicrobial assays.

I. Application as Enzyme Inhibitors: Targeting Branched-Chain α-Ketoacid Dehydrogenase Kinase (BDK)

Derivatives of this compound have been identified as novel allosteric inhibitors of branched-chain α-ketoacid dehydrogenase kinase (BDK).[1][2] BDK is a key enzyme that negatively regulates the activity of the branched-chain α-ketoacid dehydrogenase complex (BCKDC), which plays a crucial role in the catabolism of branched-chain amino acids (BCAAs). Inhibition of BDK leads to the activation of BCKDC, promoting the breakdown of BCAAs. Elevated levels of BCAAs are associated with metabolic diseases such as maple syrup urine disease and have been linked to insulin resistance. Therefore, inhibitors of BDK are of significant interest for the development of therapeutics for these conditions.

Quantitative Data: BDK Inhibition

The inhibitory potency of this compound derivatives against BDK has been quantified by determining their half-maximal inhibitory concentration (IC50) values.

CompoundTargetIC50 (μM)Reference CompoundIC50 (μM)
3,6-dichlorobenzo[b]thiophene-2-carboxylic acid (BT2)BDK3.19(S)-CPP-
3-chloro-6-fluorobenzo[b]thiophene-2-carboxylic acid (BT2F)BDK---

(S)-CPP refers to (S)-α-chlorophenylpropionate, another known allosteric BDK inhibitor.[1][2]

Signaling Pathway: BDK-Mediated Regulation of BCKDC

The following diagram illustrates the signaling pathway involving BDK and the mechanism of action for benzothiophene-2-carboxylic acid derivatives.

BDK_pathway BCKDC_inactive BCKDC (Inactive) (Phosphorylated) BCKDC_active BCKDC (Active) (Dephosphorylated) BCAA Branched-Chain Amino Acids (BCAAs) BCKDC_active->BCAA Metabolizes BDK BDK BDK->BCKDC_active Phosphorylates Metabolism BCAA Catabolism BCAA->Metabolism Inhibitor Benzothiophene Carboxylate Derivative Inhibitor->BDK

Caption: Inhibition of BDK by benzothiophene carboxylate derivatives prevents the phosphorylation and inactivation of BCKDC, leading to increased BCAA metabolism.

Experimental Protocol: BDK Inhibition Assay

This protocol describes a fluorescence-based high-throughput screening assay to determine the IC50 of test compounds against BDK.[3]

Materials:

  • Recombinant BDK enzyme

  • Recombinant BCKDC components (E1 and E2 subunits)

  • ADP Hunter™ Assay Kit (DiscoveRx) or similar ADP detection system

  • Assay Buffer: 20 mM Tris-HCl (pH 7.5), 100 mM KCl, 5 mM MgCl2, 2 mM DTT, 0.02% (v/v) Tween 20, and 0.1 mg/ml bovine serum albumin

  • Test compounds (e.g., 3,6-dichlorobenzo[b]thiophene-2-carboxylic acid) dissolved in DMSO

  • ATP

  • 384-well assay plates

Procedure:

  • Compound Preparation: Prepare serial dilutions of the test compounds in DMSO. A typical concentration range for IC50 determination would be from 100 nM to 316 μM in a 3.162-fold dilution series.

  • Enzyme and Substrate Preparation: Prepare a master mix containing BDK (0.2 μM), E1 (6 μM), and E2 (0.5 μM) in the assay buffer.

  • Assay Reaction:

    • Dispense the test compound dilutions into the assay plate.

    • Add the enzyme/substrate master mix to each well.

    • Incubate the plate at 25°C for 10 minutes to allow for compound binding to the enzyme.

    • Initiate the kinase reaction by adding ATP.

    • Incubate the reaction for a specified time (e.g., 60 minutes) at 25°C.

  • Signal Detection:

    • Stop the kinase reaction and detect the amount of ADP produced using the ADP Hunter™ Assay kit according to the manufacturer's instructions. This typically involves adding the kit reagents, incubating, and then reading the fluorescence at an excitation of 530 nm and an emission of 590 nm.

  • Data Analysis:

    • Calculate the percent inhibition for each compound concentration relative to a no-inhibitor control (100% activity) and a no-enzyme control (0% activity).

    • Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

II. Application as Antimicrobial Agents

Various derivatives of benzothiophene have demonstrated promising antimicrobial activity against a range of bacterial pathogens, including multidrug-resistant strains.[4][5] The core structure of this compound can be modified to generate novel compounds with potent antibacterial properties.

Quantitative Data: Antibacterial Activity

The antibacterial efficacy is typically quantified by determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that prevents visible growth of a microorganism.

Compound ClassBacterial StrainMIC (µg/mL)
Tetrahydrobenzothiophene derivativesE. coli ATCC 25922Moderate to good
P. aeruginosa ATCC 27853Moderate to good
Salmonella ATCC 12022Moderate to good
S. aureus ATCC 25922Moderate to good
Benzo[b]thiophene acylhydrazonesS. aureus (various strains)4 - >128

Note: "Moderate to good" indicates that various derivatives within this class showed a range of activities, with some exhibiting significant potency.[4][6]

Experimental Workflow: Antimicrobial Screening

The following diagram outlines a general workflow for the screening and evaluation of benzothiophene derivatives for antimicrobial activity.

antimicrobial_workflow cluster_synthesis Compound Synthesis & Preparation cluster_screening Antimicrobial Susceptibility Testing cluster_analysis Data Analysis & Further Studies Synthesis Synthesis of Benzothiophene Derivatives Stock Preparation of Stock Solutions (in DMSO) Synthesis->Stock Dilution Serial Dilution in 96-Well Plates Stock->Dilution Inoculum Prepare Standardized Bacterial Inoculum Inoculation Inoculate Plates with Bacterial Suspension Inoculum->Inoculation Dilution->Inoculation Incubation Incubate at 37°C for 18-24 hours Inoculation->Incubation MIC Determine MIC (Visual Inspection) Incubation->MIC Data Record and Analyze MIC Values MIC->Data Mechanism Mechanism of Action Studies (Optional) Data->Mechanism

Caption: General workflow for the synthesis and antimicrobial evaluation of benzothiophene derivatives.

Experimental Protocol: Broth Microdilution for MIC Determination

This protocol describes the determination of the Minimum Inhibitory Concentration (MIC) of test compounds against bacteria using the broth microdilution method.[6][7]

Materials:

  • Test compounds (benzothiophene derivatives) dissolved in DMSO.

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli).

  • Cation-adjusted Mueller-Hinton Broth (CAMHB).

  • Sterile 96-well microtiter plates.

  • Spectrophotometer or McFarland standards for inoculum standardization.

  • Incubator (37°C).

  • Positive control antibiotic (e.g., ciprofloxacin, gentamicin).[6]

Procedure:

  • Inoculum Preparation:

    • From a fresh agar plate, select several colonies of the test bacterium and suspend them in sterile saline or broth.

    • Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL).

    • Dilute this suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10^5 CFU/mL in the wells of the microtiter plate.

  • Compound Dilution:

    • Add 50 µL of sterile CAMHB to all wells of a 96-well plate.

    • Add 50 µL of the test compound stock solution (at twice the highest desired final concentration) to the first well of a row.

    • Perform a two-fold serial dilution by transferring 50 µL from the first well to the second, and so on, down the plate. Discard the final 50 µL from the last well.

  • Inoculation:

    • Add 50 µL of the standardized bacterial inoculum to each well, bringing the total volume to 100 µL.

  • Controls:

    • Positive Control: A well containing the bacterial inoculum in broth without any test compound.

    • Negative Control (Sterility Control): A well containing broth only, with no bacteria or test compound.

    • Solvent Control: A well containing the bacterial inoculum and the highest concentration of DMSO used.

  • Incubation:

    • Cover the plate and incubate at 37°C for 18-24 hours.

  • MIC Determination:

    • After incubation, visually inspect the plates for bacterial growth (indicated by turbidity).

    • The MIC is the lowest concentration of the test compound at which there is no visible growth.

These application notes and protocols provide a framework for the investigation of this compound derivatives as potential therapeutic agents. The demonstrated activity of these compounds as enzyme inhibitors and antimicrobial agents highlights the value of the benzothiophene scaffold in medicinal chemistry and drug discovery.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of Chloro-Substituted Benzothiophene Carboxylic Acids

Author: BenchChem Technical Support Team. Date: December 2025

Important Notice: While your request specified the synthesis of 5-Chloro-1-benzothiophene-2-carboxylic acid, a comprehensive search of available scientific literature and patent databases did not yield specific, detailed synthetic protocols, challenges, or quantitative data for this particular isomer. The majority of public-domain information relates to the synthesis of 5-chlorothiophene-2-carboxylic acid, a different class of compound.

Therefore, to provide a valuable and technically accurate resource, this guide will focus on a closely related, documented positional isomer: 6-Chloro-1-benzothiophene-2-carboxylic acid . The principles, challenges, and troubleshooting steps outlined here are likely to be highly relevant for the synthesis of other chloro-substituted benzothiophene carboxylic acids, including the 5-chloro isomer.

This guide is intended for researchers, scientists, and drug development professionals. Below you will find troubleshooting advice and frequently asked questions to address common challenges encountered during the synthesis of 6-Chloro-1-benzothiophene-2-carboxylic acid.

Frequently Asked Questions (FAQs)

Q1: What is a common synthetic route to 6-Chloro-1-benzothiophene-2-carboxylic acid?

A common and effective method involves a multi-step synthesis starting from a substituted thiophenol. A typical sequence includes the S-alkylation of 4-chlorothiophenol with ethyl chloroacetate, followed by a Dieckmann condensation or a similar cyclization reaction to form the benzothiophene core, and subsequent hydrolysis of the resulting ester to the carboxylic acid.

Q2: I am experiencing low yields in the cyclization step. What are the potential causes?

Low yields in the cyclization to form the benzothiophene ring are a common challenge. Several factors could be at play:

  • Incomplete S-alkylation: Ensure the initial S-alkylation of the thiophenol is complete before proceeding. Unreacted thiophenol can interfere with the cyclization.

  • Base selection: The choice of base for the cyclization is critical. Strong bases like sodium ethoxide or potassium tert-butoxide are often used. The stoichiometry and reaction conditions (temperature, solvent) must be carefully optimized.

  • Reaction temperature: The cyclization reaction is often temperature-sensitive. Temperatures that are too low may result in an incomplete reaction, while temperatures that are too high can lead to decomposition and side product formation.

  • Moisture: The presence of moisture can quench the strong base and inhibit the reaction. Ensure all reagents and solvents are anhydrous.

Q3: My final product is difficult to purify. What are common impurities and how can I remove them?

Common impurities can include unreacted starting materials, the intermediate ester, and side-products from the cyclization.

  • Recrystallization: Recrystallization from a suitable solvent system (e.g., ethanol/water, acetic acid) is often effective for removing most impurities.

  • Chromatography: If recrystallization is insufficient, column chromatography on silica gel may be necessary.

  • Washing: Washing the crude product with appropriate solvents can help remove unreacted starting materials. For example, washing with a non-polar solvent can remove less polar impurities.

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Low yield of S-alkylation product Incomplete deprotonation of thiophenol.Use a slight excess of a suitable base (e.g., potassium carbonate, sodium hydride). Ensure the reaction is stirred efficiently.
Reaction time is too short.Monitor the reaction by TLC to ensure completion.
Formation of multiple products in cyclization Incorrect base stoichiometry.Carefully control the amount of base used. An excess of base can lead to side reactions.
Reaction temperature is too high.Optimize the reaction temperature. A lower temperature may improve selectivity.
Incomplete hydrolysis of the ester Insufficient amount of base or acid for hydrolysis.Use a sufficient excess of NaOH or H₂SO₄.
Reaction time is too short.Monitor the hydrolysis by TLC and allow the reaction to proceed to completion.
Product is an oil and does not solidify Presence of impurities.Attempt to purify a small sample by chromatography to see if a solid can be obtained. Try triturating the oil with a non-polar solvent like hexanes.
Residual solvent.Ensure the product is thoroughly dried under vacuum.

Experimental Protocol: Synthesis of 6-Chloro-1-benzothiophene-2-carboxylic acid

This protocol is adapted from documented synthetic procedures and should be performed by qualified personnel in a suitable laboratory setting.

Step 1: Synthesis of Ethyl 2-((4-chlorophenyl)thio)acetate

  • To a solution of 4-chlorothiophenol (1 equivalent) in a suitable solvent such as ethanol or DMF, add a base like potassium carbonate (1.5 equivalents).

  • Stir the mixture at room temperature for 30 minutes.

  • Add ethyl chloroacetate (1.1 equivalents) dropwise to the reaction mixture.

  • Heat the reaction to 60-80 °C and monitor its progress by TLC.

  • Once the reaction is complete, cool the mixture, filter off the inorganic salts, and concentrate the filtrate under reduced pressure.

  • The crude product can be purified by vacuum distillation or used directly in the next step if sufficiently pure.

Step 2: Cyclization to Ethyl 6-Chloro-1-benzothiophene-2-carboxylate

  • Prepare a solution of a strong base, such as sodium ethoxide, by dissolving sodium metal (1.2 equivalents) in anhydrous ethanol.

  • To this solution, add the crude ethyl 2-((4-chlorophenyl)thio)acetate (1 equivalent) dropwise at a controlled temperature (e.g., 0-10 °C).

  • After the addition, allow the reaction to warm to room temperature and then heat to reflux.

  • Monitor the reaction by TLC. Upon completion, cool the mixture and quench by pouring it into ice-water.

  • Acidify the mixture with a dilute acid (e.g., HCl) to precipitate the product.

  • Filter the solid, wash with water, and dry to obtain the crude ester.

Step 3: Hydrolysis to 6-Chloro-1-benzothiophene-2-carboxylic acid

  • Suspend the crude ethyl 6-chloro-1-benzothiophene-2-carboxylate (1 equivalent) in a mixture of ethanol and water.

  • Add an excess of sodium hydroxide (3-5 equivalents) and heat the mixture to reflux.

  • Monitor the reaction by TLC until all the starting ester has been consumed.

  • Cool the reaction mixture and remove the ethanol under reduced pressure.

  • Dilute the remaining aqueous solution with water and wash with a non-polar solvent like ether or dichloromethane to remove any non-acidic impurities.

  • Acidify the aqueous layer with concentrated HCl until no more precipitate forms.

  • Filter the solid, wash thoroughly with cold water, and dry under vacuum to yield 6-Chloro-1-benzothiophene-2-carboxylic acid.

Quantitative Data Summary

Step Product Typical Yield Typical Purity (by HPLC)
1Ethyl 2-((4-chlorophenyl)thio)acetate85-95%>95%
2Ethyl 6-Chloro-1-benzothiophene-2-carboxylate70-85%>90% (crude)
36-Chloro-1-benzothiophene-2-carboxylic acid80-90%>98% (after recrystallization)

Experimental Workflow Diagram```dot

SynthesisWorkflow cluster_step1 Step 1: S-Alkylation cluster_step2 Step 2: Cyclization cluster_step3 Step 3: Hydrolysis A 4-Chlorothiophenol C Ethyl 2-((4-chlorophenyl)thio)acetate A->C K2CO3, EtOH B Ethyl Chloroacetate B->C D Ethyl 6-Chloro-1-benzothiophene-2-carboxylate C->D NaOEt, EtOH, Reflux E 6-Chloro-1-benzothiophene-2-carboxylic acid D->E 1. NaOH, EtOH/H2O 2. HCl

Caption: Troubleshooting logic for synthesis optimization.

Technical Support Center: Purification of 5-Chloro-1-benzothiophene-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and answers to frequently asked questions for researchers, scientists, and drug development professionals working on the purification of 5-Chloro-1-benzothiophene-2-carboxylic acid.

Troubleshooting Guide

This section addresses specific issues that may be encountered during the purification of this compound.

Problem / ObservationPotential Cause(s)Recommended Solution(s)
Product has a yellow or brown tint. Residual organic impurities or colored byproducts from synthesis.1. Perform a purification step using activated carbon in the recrystallization solvent. 2. Ensure complete removal of any catalysts used during synthesis, as some metal complexes are colored.[1]
Oily product instead of solid crystals after recrystallization. 1. The compound may be impure, leading to melting point depression. 2. The cooling process was too rapid. 3. The chosen solvent is not appropriate.1. Attempt to re-purify the material using another method, such as acid-base extraction, to remove impurities before recrystallization.[1] 2. Allow the solution to cool slowly to room temperature before placing it in an ice bath.[1] 3. Scratch the inside of the flask with a glass rod to induce crystallization. 4. Add a seed crystal of the pure compound.[1] 5. Re-evaluate the recrystallization solvent system.
Low recovery of product after acid-base extraction. 1. Incorrect pH during extraction or precipitation. 2. Formation of emulsions. 3. The product has some solubility in the aqueous layer.1. To extract the acid into the aqueous layer as its salt, ensure the pH is at least 2-3 units above the pKa. To recover the acid, the pH should be at least 2-3 units below the pKa.[1][2] 2. To break emulsions, add brine (saturated NaCl solution) or filter the mixture through a pad of celite. 3. If no solid precipitates upon acidification, extract the acidified aqueous layer with a suitable organic solvent (e.g., diethyl ether, ethyl acetate).[3][4]
Broad or incorrect melting point. The sample is impure or still wet.1. Repeat the purification process (e.g., recrystallization). 2. Ensure the crystals are thoroughly dried under vacuum to remove any residual solvent.[1]
Compound streaks on TLC plate during column chromatography. The compound is highly polar and is interacting strongly with the acidic silica gel.1. Add a small amount of a polar solvent like methanol to the eluent.[5] 2. Add a small percentage (e.g., 0.1-1%) of acetic acid or trifluoroacetic acid (TFA) to the mobile phase to suppress the ionization of the carboxylic acid.[6] 3. Consider using a different stationary phase like alumina or a reversed-phase (C18) column.[5][7]

Frequently Asked Questions (FAQs)

Q1: What is the most effective method for purifying crude this compound?

A1: A combination of acid-base extraction followed by recrystallization is typically the most effective strategy. Acid-base extraction is excellent for removing neutral and basic impurities.[4][8][9] Recrystallization is then used to remove any remaining closely related acidic impurities to yield a highly pure product.[2]

Q2: How do I select an appropriate solvent for recrystallization?

A2: An ideal recrystallization solvent should dissolve the compound well at high temperatures but poorly at low temperatures. For carboxylic acids, common choices include ethanol, methanol, water, or mixtures like ethanol/water.[2][10] You should perform small-scale solubility tests with various solvents to find the optimal one for this compound.

Q3: Can I use column chromatography to purify this compound?

A3: Yes, but it can be challenging due to the polarity of the carboxylic acid group, which may lead to streaking on a standard silica gel column.[11][12] If column chromatography is necessary, consider using a mobile phase containing a small amount of acetic or formic acid to improve the peak shape.[6] Alternatively, reversed-phase chromatography (e.g., with a C18 column) can be a good option for polar compounds.[7]

Q4: How can I remove unreacted starting materials or neutral byproducts?

A4: Acid-base extraction is the best method for this.[13] By dissolving your crude product in an organic solvent (like diethyl ether or ethyl acetate) and washing with an aqueous base (like sodium bicarbonate or sodium hydroxide), the acidic this compound will be converted to its salt and move into the aqueous layer.[3][9] Neutral impurities will remain in the organic layer, which can then be discarded. The pure acid can be recovered by acidifying the aqueous layer and collecting the precipitate.[4]

Q5: What analytical techniques can I use to confirm the purity of my final product?

A5: The purity of the final product can be confirmed by several methods:

  • Melting Point Analysis: A sharp melting point that matches the literature value indicates high purity.

  • Thin-Layer Chromatography (TLC): A single spot on a TLC plate suggests the absence of major impurities.

  • High-Performance Liquid Chromatography (HPLC): This provides a quantitative measure of purity.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can confirm the structure and detect impurities.

Experimental Protocols

Protocol 1: Purification by Acid-Base Extraction

This protocol is designed to separate the acidic product from neutral or basic impurities.

  • Dissolution: Dissolve the crude this compound (approx. 1 g) in a suitable organic solvent (e.g., 20 mL of diethyl ether or ethyl acetate) in a separatory funnel.

  • Base Wash: Add 15 mL of a saturated aqueous sodium bicarbonate (NaHCO₃) solution to the separatory funnel. Stopper the funnel and shake gently, venting frequently to release any pressure from CO₂ evolution.

  • Separation: Allow the layers to separate. Drain the lower aqueous layer, which now contains the sodium salt of your carboxylic acid, into a clean Erlenmeyer flask.[4]

  • Repeat Extraction: Add another 10 mL of NaHCO₃ solution to the organic layer in the funnel, shake, and combine the aqueous layer with the first extract. This ensures complete extraction of the acid.

  • Re-acidification: Cool the combined aqueous extracts in an ice bath. Slowly add concentrated hydrochloric acid (HCl) dropwise while stirring until the solution becomes strongly acidic (pH 1-2, check with pH paper). A precipitate of the pure carboxylic acid should form.[14][15][16]

  • Isolation: Collect the white precipitate by vacuum filtration using a Büchner funnel.

  • Washing: Wash the collected solid with a small amount of ice-cold water to remove any inorganic salts.

  • Drying: Dry the purified product in a vacuum oven or desiccator to a constant weight.

Protocol 2: Purification by Recrystallization

This protocol is for purifying the solid product obtained after initial workup or extraction.

  • Solvent Selection: In a test tube, add a small amount of the crude acid and a few drops of a potential solvent (e.g., ethanol/water). Heat the mixture. If the solid dissolves when hot and reappears when cool, the solvent is suitable. An ethanol/water mixture is often effective for aromatic carboxylic acids.[2]

  • Dissolution: Place the crude, dry acid in an Erlenmeyer flask. Add the minimum amount of hot recrystallization solvent needed to completely dissolve the solid.

  • Decolorization (if necessary): If the solution is colored, remove it from the heat, allow it to cool slightly, and add a small amount of activated carbon. Reheat the mixture to boiling for a few minutes.

  • Hot Filtration (if necessary): If carbon was added or if there are insoluble impurities, perform a hot gravity filtration to remove them.

  • Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Then, place the flask in an ice bath to maximize the yield of crystals.[1]

  • Isolation: Collect the purified crystals by vacuum filtration.

  • Washing: Wash the crystals on the filter paper with a small amount of ice-cold solvent to remove any adhering impurities.

  • Drying: Dry the pure crystals under vacuum.

Visualizations

Purification_Workflow start Crude Product extraction Acid-Base Extraction start->extraction recrystallization Recrystallization extraction->recrystallization Precipitated Acid neutral_impurities Neutral/Basic Impurities Removed extraction->neutral_impurities check_purity Check Purity (TLC, MP, HPLC) recrystallization->check_purity Crystals soluble_impurities Soluble Impurities Removed recrystallization->soluble_impurities check_purity->recrystallization Impure pure_product Pure Product check_purity->pure_product Purity OK end End pure_product->end

Caption: General purification workflow for this compound.

Acid_Base_Extraction_Principle cluster_0 Step 1: Basification cluster_1 Step 2: Acidification org_layer Organic Layer (R-COOH + Neutral Impurity) add_base + Aq. NaHCO3 aq_layer1 Aqueous Layer (R-COO⁻ Na⁺) org_layer->aq_layer1 Extraction org_layer1 Organic Layer (Neutral Impurity) aq_layer1->org_layer1 Separation aq_layer2 Aqueous Layer (R-COO⁻ Na⁺) add_acid + Aq. HCl precipitate Precipitate (Pure R-COOH) aq_layer2->precipitate Precipitation

Caption: Principle of purification by acid-base extraction.

References

Technical Support Center: Synthesis of 5-Chloro-1-benzothiophene-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the synthesis of 5-Chloro-1-benzothiophene-2-carboxylic acid.

Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis, offering potential causes and solutions.

Issue 1: Low Yield of this compound

Q: My reaction is resulting in a significantly lower than expected yield. What are the potential causes and how can I improve it?

A: Low yields in the synthesis of this compound can stem from several factors, depending on the synthetic route employed. Here are some common causes and troubleshooting steps:

  • Incomplete Reaction: The reaction may not have gone to completion.

    • Solution: Extend the reaction time and monitor the progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is consumed.[1][2]

  • Suboptimal Reaction Temperature: The temperature might be too low for the reaction to proceed efficiently or too high, leading to side product formation.

    • Solution: Optimize the reaction temperature. For instance, in the one-pot synthesis from 5-chloro-2-thiophenecarboxaldehyde, maintaining the temperature between 15-30°C during chlorination is crucial.[1][2] In the synthesis using n-butyllithium, the initial step requires a temperature of ≤-30°C.[3]

  • Improper Stoichiometry of Reagents: The molar ratios of the reactants are critical for maximizing yield.

    • Solution: Carefully control the molar ratios of your reagents. For the n-butyllithium route, the molar ratio of 2-chlorothiophene to n-butyllithium is recommended to be 1:(1.05-1.5).[3] In the one-pot synthesis from 2-thiophenecarboxaldehyde, specific molar ratios of chlorinating agent to the starting material and sodium hydroxide are key.[4]

  • Moisture in the Reaction: Some synthetic routes are sensitive to moisture, especially those involving organometallic reagents like Grignard reagents or n-butyllithium.[4]

    • Solution: Ensure all glassware is thoroughly dried and reactions are conducted under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous solvents.

  • Formation of Byproducts: The formation of undesired side products, such as dichlorinated species, can significantly reduce the yield of the target compound.[3]

    • Solution: Employing a regioselective synthesis method can prevent the formation of such byproducts. The use of n-butyllithium to direct the carboxylation at the 5-position of 2-chlorothiophene is an effective strategy to avoid over-chlorination.[3]

Issue 2: Difficulty in Product Purification

Q: I am struggling to purify the final product. What are the common impurities and how can I remove them?

A: Purification challenges often arise from the presence of unreacted starting materials or side products formed during the reaction.

  • Presence of Dichloro-2-thiophenic acids: A common and difficult-to-remove impurity is the dichlorinated byproduct, which can form during the chlorination of 2-thiophenecarboxylic acid.[3]

    • Solution: Prevention is key. Using a method that avoids direct chlorination of the thiophene ring, such as the n-butyllithium method, can circumvent this issue.[3] If this impurity is present, repeated recrystallization may be necessary, although it can lead to yield loss.

  • Unreacted Starting Materials: Incomplete reactions will leave starting materials in your crude product.

    • Solution: Monitor the reaction to ensure completion. Purification can be achieved through extraction and recrystallization. For example, after quenching the reaction, the aqueous phase can be extracted with a solvent like dichloromethane to remove organic impurities before acidifying to precipitate the product.[1][4]

  • Other Side Products: Depending on the synthetic route, other byproducts may form.

    • Solution: A typical workup involves quenching the reaction, followed by extraction, and then adjusting the pH of the aqueous layer to precipitate the carboxylic acid.[1][3][4] The crude product can then be purified by recrystallization from a suitable solvent system, such as ethanol/water.[4]

Frequently Asked Questions (FAQs)

Q1: What are the common synthetic routes to produce this compound?

A1: Several synthetic pathways have been established, each with its own advantages and disadvantages. The choice of route often depends on the availability of starting materials, scalability, and desired purity. Common starting materials include:

  • 2-Chlorothiophene[3][4]

  • 2-Thiophenecarboxaldehyde[1][4]

  • 5-Chloro-2-acetylthiophene[5]

  • 5-Chloro-2-bromothiophene[2]

Q2: Can you provide a general protocol for a high-yield synthesis?

A2: A one-pot synthesis starting from 2-thiophenecarboxaldehyde offers a streamlined process suitable for industrial production.[1][4]

Experimental Protocol: One-Pot Synthesis from 2-Thiophenecarboxaldehyde

  • Chlorination of 2-Thiophenecarboxaldehyde: A chlorinating agent is introduced to 2-thiophenecarboxaldehyde and the reaction is allowed to proceed at a controlled temperature to form the intermediate, 5-chloro-2-thiophenecarboxaldehyde. This intermediate is used directly in the next step without isolation.[1]

  • Oxidation: The intermediate is slowly added to a pre-cooled sodium hydroxide solution, maintaining the temperature below 30°C.[1] Chlorine gas is then introduced, and the reaction is kept at a controlled temperature (e.g., 15-30°C) for several hours.[1][4]

  • Workup and Purification: After the reaction is complete, the mixture is cooled, and the reaction is quenched, for example, with sodium sulfite.[1][4] Impurities are removed by extraction with an organic solvent. The pH of the aqueous phase is then adjusted with a strong acid (e.g., concentrated hydrochloric acid) to precipitate the crude this compound.[1][4] The solid product is collected by filtration and can be further purified by recrystallization.[1][4]

Q3: How can I minimize the environmental impact of the synthesis?

A3: The choice of synthetic route can significantly impact the environmental footprint.

  • The synthesis utilizing n-butyllithium is described as being more environmentally friendly with low waste (gas, water, and industrial residue).[3]

  • One-pot syntheses are generally preferred as they reduce the number of steps, solvent usage, and waste generated from isolating intermediates.[1][4]

  • Older methods, such as those involving the haloform reaction with 5-chloro-2-acetylthiophene, are known to produce a large amount of wastewater.[3]

Data Summary

Table 1: Comparison of Different Synthesis Routes

Starting MaterialKey ReagentsReported YieldPurityKey AdvantagesKey Disadvantages
2-Chlorothiophenen-Butyllithium, CO₂High (not explicitly quantified in abstract)High (avoids over-chlorination)High selectivity, environmentally friendly.[3]Requires anhydrous conditions and cryogenic temperatures.[3]
2-ThiophenecarboxaldehydeChlorinating agent, NaOH, Cl₂93.8%[6]99.98% (HPLC)[6]One-pot procedure, suitable for industrial scale.[1][4]Involves the use of chlorine gas.
5-Chloro-2-acetylthiopheneSodium chlorite, Potassium dihydrogen phosphate68.7% - 82.5%[5]98.2% - 99.2% (HPLC)[5]Milder oxidation conditions.Starting material can be expensive and difficult to prepare.[1]
5-Chloro-2-bromothiopheneMagnesium, CO₂Not specifiedNot specifiedStandard Grignard reaction methodology.Requires preparation of Grignard reagent under anhydrous conditions.[2]

Visualized Workflows

experimental_workflow cluster_start Starting Material cluster_reaction One-Pot Synthesis cluster_workup Workup & Purification cluster_end Final Product start 2-Thiophenecarboxaldehyde chlorination Chlorination (Chlorinating Agent) start->chlorination Step 1 oxidation Oxidation (NaOH, Cl₂) chlorination->oxidation Intermediate used directly quench Quenching (e.g., Na₂SO₃) oxidation->quench Step 2 extraction Extraction for Impurity Removal quench->extraction precipitation Acidification & Precipitation extraction->precipitation recrystallization Recrystallization precipitation->recrystallization end 5-Chloro-1-benzothiophene- 2-carboxylic acid recrystallization->end Final Product

Caption: One-pot synthesis workflow from 2-thiophenecarboxaldehyde.

troubleshooting_low_yield problem Low Yield cause1 Incomplete Reaction problem->cause1 cause2 Suboptimal Temperature problem->cause2 cause3 Incorrect Stoichiometry problem->cause3 cause4 Moisture Contamination problem->cause4 cause5 Byproduct Formation problem->cause5 solution1 Extend reaction time Monitor with TLC/HPLC cause1->solution1 Solution solution2 Optimize reaction temperature cause2->solution2 Solution solution3 Verify molar ratios of reagents cause3->solution3 Solution solution4 Use anhydrous solvents & inert atmosphere cause4->solution4 Solution solution5 Employ regioselective synthesis cause5->solution5 Solution

Caption: Troubleshooting logic for low reaction yield.

References

Technical Support Center: Synthesis of 5-Chloro-1-benzothiophene-2-carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for the synthesis of 5-Chloro-1-benzothiophene-2-carboxylic acid. Due to limited direct literature on the side reactions for this specific molecule, this guide is based on established principles of organic chemistry and analogous reactions for similar benzothiophene syntheses.

Frequently Asked Questions (FAQs)

Q1: What is a common synthetic route to this compound?

A common and plausible route involves the preparation of a substituted phenylthioacetic acid followed by an intramolecular cyclization. A typical sequence begins with the reaction of 4-chlorothiophenol with an alpha-haloacetate (e.g., ethyl chloroacetate) to form the corresponding ethyl (4-chlorophenyl)thioacetate. This intermediate is then cyclized under appropriate conditions to form the benzothiophene ring, followed by hydrolysis of the ester to yield the final carboxylic acid.

Q2: My cyclization reaction is giving a low yield. What are the possible reasons?

Low yields in the cyclization to form the benzothiophene ring can be attributed to several factors:

  • Inefficient activation: The cyclization step often requires an activating agent, such as a strong acid or a dehydrating agent, to promote the intramolecular reaction. Incomplete activation will result in a sluggish and low-yielding reaction.

  • Suboptimal reaction temperature: The temperature for the cyclization is critical. If the temperature is too low, the reaction may not proceed at a reasonable rate. Conversely, excessively high temperatures can lead to decomposition of the starting material or product and the formation of tars.

  • Presence of impurities: Impurities in the starting (4-chlorophenyl)thioacetate, such as unreacted 4-chlorothiophenol or di-substituted products, can interfere with the cyclization reaction.

  • Incorrect stoichiometry of reagents: The molar ratio of the substrate to the cyclizing agent is crucial and should be optimized.

Q3: I am observing multiple spots on my TLC plate after the cyclization reaction. What could be the side products?

The formation of multiple products is a common issue. Potential side products can include:

  • Unreacted starting material: Incomplete reaction is a frequent cause of extra spots on a TLC plate.

  • Over-chlorination or other electrophilic substitution: The benzothiophene ring is susceptible to further electrophilic substitution, which could lead to di-chlorinated or other substituted byproducts.

  • Polymerization: Under harsh reaction conditions, polymerization of the starting material or product can occur, leading to a complex mixture of high molecular weight compounds.

  • Isomeric products: Depending on the cyclization conditions, there is a possibility of forming isomeric benzothiophene products, although the formation of the linear 5-chloro isomer is generally favored from a 4-chlorophenyl precursor.

Troubleshooting Guide

Problem Potential Cause Suggested Solution
Low Yield of Final Product Incomplete hydrolysis of the ester.Increase the reaction time or the concentration of the base (e.g., NaOH or KOH) during the hydrolysis step. Ensure the reaction mixture is sufficiently heated to drive the reaction to completion.
Inefficient cyclization.Optimize the choice and amount of the cyclizing agent (e.g., polyphosphoric acid, Eaton's reagent). Perform small-scale experiments to screen different agents and concentrations.
Decomposition of product.If the product is sensitive to the reaction conditions, consider using milder reagents or lowering the reaction temperature. A nitrogen atmosphere may be beneficial to prevent oxidative decomposition.
Product is Difficult to Purify Presence of starting materials.Ensure the reaction has gone to completion by TLC or LC-MS analysis before workup. If necessary, adjust reaction time, temperature, or reagent stoichiometry.
Formation of isomeric byproducts.Purification by column chromatography using a carefully selected solvent system may be required to separate isomers. Recrystallization can also be an effective purification method if a suitable solvent is found.
Presence of tar-like impurities.Avoid excessively high reaction temperatures. Ensure starting materials are pure. An activated carbon treatment of the crude product solution may help to remove some colored impurities before crystallization.
Inconsistent Results Variability in starting material quality.Use starting materials of high purity. If synthesizing the (4-chlorophenyl)thioacetate precursor in-house, ensure it is thoroughly purified before the cyclization step.
Moisture sensitivity of reagents.Ensure all glassware is oven-dried and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon), especially if using moisture-sensitive cyclizing agents.

Experimental Protocols

A plausible experimental protocol for the synthesis of this compound is outlined below. Note: This is a generalized procedure and may require optimization.

Step 1: Synthesis of Ethyl (4-chlorophenyl)thioacetate

  • To a solution of 4-chlorothiophenol (1.0 eq) in a suitable solvent such as ethanol or acetone, add a base like sodium hydroxide or potassium carbonate (1.1 eq).

  • Stir the mixture at room temperature until the thiophenol has completely dissolved to form the thiophenolate salt.

  • To this solution, add ethyl chloroacetate (1.05 eq) dropwise at room temperature.

  • Heat the reaction mixture to reflux and monitor the reaction progress by TLC.

  • Once the reaction is complete, cool the mixture to room temperature and remove the solvent under reduced pressure.

  • Partition the residue between water and an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate to obtain the crude ethyl (4-chlorophenyl)thioacetate, which can be purified by vacuum distillation or column chromatography.

Step 2: Cyclization to Ethyl 5-Chloro-1-benzothiophene-2-carboxylate

  • Add the purified ethyl (4-chlorophenyl)thioacetate (1.0 eq) to a cyclizing agent such as polyphosphoric acid (PPA) or Eaton's reagent (7.7 wt% phosphorus pentoxide in methanesulfonic acid).

  • Heat the mixture with stirring. The optimal temperature will depend on the chosen cyclizing agent and should be determined experimentally (e.g., 80-120 °C).

  • Monitor the reaction by TLC until the starting material is consumed.

  • Carefully pour the hot reaction mixture onto crushed ice with vigorous stirring.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

  • Wash the combined organic extracts with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate to give the crude ethyl 5-chloro-1-benzothiophene-2-carboxylate.

Step 3: Hydrolysis to this compound

  • Dissolve the crude ethyl 5-chloro-1-benzothiophene-2-carboxylate in a mixture of ethanol and an aqueous solution of a strong base like sodium hydroxide (e.g., 10-20% NaOH).

  • Heat the mixture to reflux and monitor the reaction by TLC until the ester has been completely hydrolyzed.

  • Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.

  • Dilute the remaining aqueous solution with water and wash with an organic solvent (e.g., diethyl ether) to remove any non-acidic impurities.

  • Acidify the aqueous layer to a low pH (e.g., pH 1-2) with a strong acid like concentrated hydrochloric acid.

  • Collect the precipitated solid by filtration, wash with cold water, and dry to obtain the crude this compound.

  • The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol/water or acetic acid).

Visualizing Reaction Pathways and Side Reactions

The following diagrams illustrate the proposed synthetic pathway and potential side reactions.

Synthesis_Pathway cluster_start Starting Materials cluster_intermediate Intermediate cluster_cyclization Cyclization cluster_final Final Product A 4-Chlorothiophenol C Ethyl (4-chlorophenyl)thioacetate A->C Base B Ethyl Chloroacetate B->C D Ethyl 5-Chloro-1-benzothiophene-2-carboxylate C->D Cyclizing Agent (e.g., PPA) E This compound D->E Hydrolysis (NaOH, H3O+)

Caption: Proposed synthetic pathway for this compound.

Side_Reactions cluster_main Main Reaction cluster_side Potential Side Reactions Start Ethyl (4-chlorophenyl)thioacetate Product Ethyl 5-Chloro-1-benzothiophene-2-carboxylate Start->Product Cyclization SideProduct1 Polymerization/Tar Start->SideProduct1 Harsh Conditions SideProduct3 Incomplete Cyclization Start->SideProduct3 Insufficient Activation SideProduct2 Over-chlorination Product->SideProduct2 Excess Chlorinating Agent

Caption: Potential side reactions during the cyclization step.

Technical Support Center: Optimization of Reaction Conditions for 5-Chloro-1-benzothiophene-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 5-Chloro-1-benzothiophene-2-carboxylic acid.

Frequently Asked Questions (FAQs)

Q1: What are the common synthetic strategies for preparing the precursor, 5-chlorothiophene-2-carboxylic acid?

A1: Several common methods exist for the synthesis of 5-chlorothiophene-2-carboxylic acid, each with its own advantages and disadvantages. The choice of method often depends on the available starting materials, scale, and safety considerations. The primary routes include:

  • One-Pot Synthesis from 2-Thiophenecarboxaldehyde: This method involves the chlorination of 2-thiophenecarboxaldehyde followed by in-situ oxidation to the carboxylic acid.[1][2][3][4] It is an efficient process suitable for large-scale production.

  • Friedel-Crafts Acylation of 2-Chlorothiophene: This route uses 2-chlorothiophene and trichloroacetyl chloride in the presence of a Lewis acid like aluminum trichloride, followed by hydrolysis to yield the desired product.[5]

  • Grignard Reaction: This approach involves the formation of a Grignard reagent from 5-chloro-2-bromothiophene, which is then reacted with carbon dioxide.[5] This method requires anhydrous conditions.

  • Oxidation of 5-Chloro-2-acetylthiophene: If 5-chloro-2-acetylthiophene is readily available, it can be oxidized to the corresponding carboxylic acid using oxidizing agents like sodium chlorite.[5]

Q2: I am observing low yields in the one-pot synthesis of 5-chlorothiophene-2-carboxylic acid from 2-thiophenecarboxaldehyde. What are the potential causes?

A2: Low yields in this one-pot synthesis can often be attributed to several factors. Careful control of reaction parameters is crucial. Potential issues include:

  • Incomplete Chlorination: The initial chlorination of 2-thiophenecarboxaldehyde may be incomplete. Ensure the molar ratio of the chlorinating agent to the starting material is optimized.

  • Suboptimal Reaction Temperature: Temperature control during both the chlorination and oxidation steps is critical. The initial dropping of the aldehyde into the sodium hydroxide solution is often performed at low temperatures (-5 to 0 °C) to manage the exothermicity.[2][5] The subsequent chlorination and oxidation steps are typically carried out at a controlled temperature, for instance, between 15-30 °C.[2][5]

  • Incorrect pH during Workup: The final product is precipitated by acidifying the reaction mixture. Ensure the pH is adjusted to the optimal range (typically 1-2) to maximize the precipitation of the carboxylic acid.[5]

  • Formation of Byproducts: Over-chlorination can lead to the formation of dichlorinated thiophene derivatives, which can be difficult to separate.

Q3: What is a plausible synthetic route to get to the final product, this compound, from its thiophene precursor?

A3: A common and effective strategy to form the benzothiophene ring system from a thiophene precursor is through an intramolecular cyclization reaction. A plausible two-step approach starting from a derivative of 5-chlorothiophene-2-carboxylic acid would be:

  • Palladium-Catalyzed Cross-Coupling: A Suzuki or similar cross-coupling reaction can be used to introduce an aryl group at the 3-position of the thiophene ring. For this, 3-bromo-5-chlorothiophene-2-carboxylic acid (or its ester) can be coupled with a suitable boronic acid, such as 2-chlorophenylboronic acid.

  • Intramolecular C-H Arylation: The resulting 3-aryl-5-chlorothiophene-2-carboxylic acid derivative can then undergo an intramolecular palladium-catalyzed C-H activation and arylation to form the fused benzene ring, yielding the final this compound.

Q4: I am having trouble with the intramolecular cyclization to form the benzothiophene ring. What are some common issues?

A4: Intramolecular cyclizations, particularly those involving C-H activation, can be sensitive to reaction conditions. Common problems include:

  • Catalyst Deactivation: The palladium catalyst can be sensitive to impurities in the starting materials or solvent. Ensure all reagents are of high purity and the solvent is anhydrous if required.

  • Incorrect Ligand Choice: The choice of phosphine ligand for the palladium catalyst is often crucial for successful C-H activation. Ligand screening may be necessary to find the optimal one for your specific substrate.

  • Suboptimal Base and Solvent: The base and solvent system plays a critical role in the catalytic cycle. A combination of a suitable base (e.g., a carbonate or phosphate) and a high-boiling polar aprotic solvent (e.g., DMF, DMAc) is often used.

  • Steric Hindrance: Steric hindrance around the reacting centers can impede the cyclization. Modifying the substituents on the aryl ring or the thiophene may be necessary.

  • Side Reactions: Decarboxylation of the carboxylic acid group at high temperatures is a potential side reaction. It might be advantageous to perform the cyclization on an ester derivative and hydrolyze it in a subsequent step.

Troubleshooting Guides

Synthesis of 5-Chlorothiophene-2-carboxylic acid (One-Pot Method)
Problem Potential Cause Suggested Solution
Low Yield Incomplete reactionMonitor the reaction by TLC or HPLC to ensure the disappearance of the starting material. Extend the reaction time if necessary.
Suboptimal temperature controlUse an ice bath to maintain the temperature during the initial addition of the aldehyde.[2][5] Carefully control the temperature during the chlorination and oxidation steps as specified in the protocol.[2][5]
Incorrect pH during workupUse a pH meter to accurately adjust the pH to 1-2 for complete precipitation of the product.[5]
Product is impure (oily or discolored) Presence of over-chlorinated byproductsUse the stoichiometric amount of chlorinating agent. Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water).
Incomplete quenching of excess oxidantEnsure complete quenching of the oxidizing agent with a reducing agent like sodium sulfite before acidification.
Reaction is sluggish or does not start Purity of starting materialsEnsure the 2-thiophenecarboxaldehyde is pure. Distill it before use if necessary.
Inactive reagentsUse fresh sodium hydroxide solution and chlorinating agent.
Intramolecular Cyclization to this compound
Problem Potential Cause Suggested Solution
Low or no conversion Catalyst inefficiency or deactivationScreen different palladium catalysts (e.g., Pd(OAc)₂, PdCl₂(PPh₃)₂) and ligands. Ensure anhydrous and inert reaction conditions.
Incorrect base or solventOptimize the base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) and solvent (e.g., DMF, DMAc, toluene).
Reaction temperature is too lowGradually increase the reaction temperature while monitoring for product formation and potential decomposition.
Formation of side products DecarboxylationProtect the carboxylic acid as an ester (e.g., methyl or ethyl ester) before cyclization and deprotect afterwards.
Intermolecular couplingRun the reaction at high dilution to favor the intramolecular pathway.
Difficulty in product isolation/purification Product is soluble in the aqueous phase during workupCarefully adjust the pH during extraction. Use a suitable organic solvent for extraction.
Impurities co-elute during chromatographyOptimize the solvent system for column chromatography. Consider recrystallization as an alternative or additional purification step.

Data Presentation

Table 1: Reaction Parameters for the One-Pot Synthesis of 5-Chlorothiophene-2-carboxylic acid

ParameterValue/RangeReference
Starting Material 2-Thiophenecarboxaldehyde[1][2][3][4]
Step 1: Chlorination
Chlorinating AgentChlorine gas[2][5]
Molar Ratio (Chlorine:Aldehyde)1.05:1 - 1.5:1[1]
Temperature-5 to 25 °C[1]
Reaction Time1 - 3 hours[1]
Step 2: Oxidation
Oxidizing AgentChlorine gas in NaOH solution[2][5]
Molar Ratio (NaOH:Intermediate)2.2:1 - 3.5:1[1]
Molar Ratio (Chlorine:Intermediate)0.95:1 - 1.5:1[1]
Temperature15 - 30 °C[2][5]
Reaction Time4 - 8 hours[5]
Workup
Quenching AgentSodium sulfite solution[5]
pH for Precipitation1 - 2[5]
Recrystallization Solvent Ethanol/Water[5]
Typical Purity 92% (crude), >98% (recrystallized)[5]

Experimental Protocols

Protocol 1: One-Pot Synthesis of 5-Chlorothiophene-2-carboxylic acid

This protocol is adapted from literature procedures.[2][5]

  • Preparation of the reaction mixture: In a reaction vessel equipped with a stirrer, thermometer, and gas inlet, add 2-thiophenecarboxaldehyde.

  • Chlorination: Cool the vessel to a temperature between -10 to 30 °C. Introduce chlorine gas while maintaining the temperature. The molar ratio of chlorine to 2-thiophenecarboxaldehyde should be approximately 1.05:1 to 1.5:1.[1] Stir the mixture for 1-3 hours after the addition is complete. The intermediate, 5-chloro-2-thiophenecarboxaldehyde, is used in the next step without isolation.[1]

  • Oxidation: In a separate vessel, prepare a solution of sodium hydroxide. Cool this solution to between -5 and 0 °C. Slowly add the reaction mixture containing 5-chloro-2-thiophenecarboxaldehyde to the cold sodium hydroxide solution, ensuring the temperature does not exceed 30 °C. After the addition is complete, slowly bubble chlorine gas into the mixture while maintaining the temperature between 15 and 30 °C. Continue the reaction for 4-8 hours.

  • Workup and Isolation: Monitor the reaction by TLC until the starting material disappears. Cool the reaction mixture to 5-10 °C and quench any excess chlorine by adding a 10% aqueous solution of sodium sulfite until a starch-iodide paper test is negative. Add an organic solvent like dichloromethane to extract any organic impurities. Separate the aqueous layer and slowly add 30% hydrochloric acid to adjust the pH to 1-2, which will precipitate the product as a white solid.

  • Purification: Filter the solid product and wash it with cold water. For further purification, recrystallize the crude product from an ethanol/water mixture to obtain 5-chlorothiophene-2-carboxylic acid with a purity of >98%.[5]

Protocol 2: Proposed Synthesis of this compound via Intramolecular Cyclization

This is a proposed protocol based on general methods for benzothiophene synthesis. Optimization will be required.

  • Esterification of 5-chlorothiophene-2-carboxylic acid: Convert the carboxylic acid to its methyl or ethyl ester using standard procedures (e.g., refluxing in methanol or ethanol with a catalytic amount of sulfuric acid).

  • Bromination at the 3-position: Brominate the ester from the previous step at the 3-position using a suitable brominating agent like N-bromosuccinimide (NBS) in a solvent like DMF or CCl₄.

  • Suzuki Coupling: In a reaction vessel under an inert atmosphere, dissolve the 3-bromo-5-chlorothiophene-2-carboxylate in a suitable solvent system (e.g., toluene/ethanol/water). Add 2-chlorophenylboronic acid (1.2 equivalents), a palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%), and a base (e.g., Na₂CO₃, 2 equivalents). Heat the reaction mixture to reflux and monitor by TLC. After completion, perform an aqueous workup and purify the product by column chromatography.

  • Intramolecular C-H Arylation: To the 3-(2-chlorophenyl)-5-chlorothiophene-2-carboxylate, add a palladium catalyst (e.g., Pd(OAc)₂, 10 mol%), a phosphine ligand (e.g., P(o-tol)₃, 20 mol%), and a base (e.g., K₂CO₃, 2 equivalents) in a high-boiling solvent like DMAc. Heat the mixture at an elevated temperature (e.g., 120-150 °C) under an inert atmosphere. Monitor the reaction for the formation of the cyclized product.

  • Hydrolysis: After purification of the cyclized ester, hydrolyze it to the carboxylic acid using standard conditions (e.g., LiOH in THF/water or NaOH in methanol/water). Acidify the reaction mixture to precipitate the final product, this compound. Purify by recrystallization if necessary.

Mandatory Visualization

experimental_workflow Overall Synthesis Workflow cluster_precursor Precursor Synthesis cluster_cyclization Benzothiophene Formation start 2-Thiophenecarboxaldehyde chlorination Chlorination (Cl2) start->chlorination intermediate 5-Chloro-2- thenecarboxaldehyde chlorination->intermediate oxidation Oxidation (Cl2, NaOH) intermediate->oxidation precursor 5-Chlorothiophene-2- carboxylic acid oxidation->precursor esterification Esterification precursor->esterification bromination Bromination (NBS) esterification->bromination suzuki Suzuki Coupling (2-chlorophenylboronic acid, Pd catalyst) bromination->suzuki intramolecular_cyclization Intramolecular C-H Arylation (Pd catalyst) suzuki->intramolecular_cyclization hydrolysis Hydrolysis intramolecular_cyclization->hydrolysis final_product 5-Chloro-1-benzothiophene-2- carboxylic acid hydrolysis->final_product

Caption: Overall synthesis workflow for this compound.

troubleshooting_logic Troubleshooting Logic for Low Yield start Low Yield Observed check_reaction_completion Check Reaction Completion (TLC/HPLC) start->check_reaction_completion check_temp Verify Temperature Control start->check_temp check_ph Check pH of Workup start->check_ph check_reagents Assess Reagent Purity/Activity start->check_reagents incomplete Incomplete Reaction check_reaction_completion->incomplete Starting Material Remains temp_issue Suboptimal Temperature check_temp->temp_issue Deviation from Protocol ph_issue Incorrect pH check_ph->ph_issue pH out of Optimal Range reagent_issue Impure/Inactive Reagents check_reagents->reagent_issue Known Impurities or Old Reagents solution1 Extend Reaction Time/ Increase Temperature incomplete->solution1 solution2 Use Calibrated Thermometer/ Proper Cooling/Heating temp_issue->solution2 solution3 Use pH Meter/ Adjust pH to 1-2 ph_issue->solution3 solution4 Purify Starting Materials/ Use Fresh Reagents reagent_issue->solution4

Caption: Troubleshooting logic for addressing low reaction yields.

References

Technical Support Center: 5-Chloro-1-benzothiophene-2-carboxylic Acid Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing low yields in the preparation of 5-Chloro-1-benzothiophene-2-carboxylic acid.

Frequently Asked Questions (FAQs) & Troubleshooting

Our troubleshooting guide is designed to address common issues encountered during the synthesis of this compound.

Q1: My overall yield is significantly lower than expected. What are the common causes?

A1: Low yields in this synthesis can stem from several factors. The most common culprits are incomplete reactions, formation of side products, and losses during workup and purification. It is crucial to monitor the reaction progress closely using techniques like TLC or HPLC to ensure the starting material is fully consumed.[1][2] Inadequate temperature control is another frequent issue; some synthetic routes require specific temperature ranges to avoid degradation or side reactions.[1][3][4]

Q2: I am observing the formation of multiple products in my reaction mixture. How can I improve the selectivity for the desired product?

A2: The formation of multiple products often points to issues with regioselectivity, especially during chlorination steps. For syntheses starting from 2-thiophenecarboxaldehyde, ensuring the chlorinating agent is added under controlled conditions is key to selectively obtaining the 5-chloro isomer.[2][3] Alternative starting materials, such as 2-chlorothiophene, can offer better control over the position of incoming functional groups.[1][4] The choice of solvent and catalyst can also significantly influence the reaction's selectivity.

Q3: The reaction seems to stall and does not go to completion. What should I investigate?

A3: A stalled reaction can be due to several factors. Firstly, verify the quality and reactivity of your reagents, as impurities or degradation can inhibit the reaction. For reactions involving organometallic intermediates, such as those using n-butyllithium, strict anhydrous and anaerobic conditions are paramount to prevent quenching of the reactive species.[4] Catalyst deactivation can also be a cause in catalytic routes. Finally, ensure that the reaction temperature is optimal for the specific synthetic method you are employing.

Q4: I am struggling with the purification of the final product, leading to significant losses. What are the recommended purification methods?

A4: Purification of this compound typically involves recrystallization.[1][2] A common method is to dissolve the crude product in a mixture of ethanol and water, heat to reflux to ensure complete dissolution, and then allow it to cool slowly to form pure crystals.[1][2] The choice of solvent is critical to minimize product loss. If impurities are difficult to remove by recrystallization, column chromatography may be an alternative, though care must be taken to choose an appropriate solvent system to avoid product degradation.

Q5: What are the key safety precautions I should take during this synthesis?

A5: Many of the reagents used in the synthesis of this compound are hazardous. For instance, thionyl chloride is corrosive and reacts violently with water.[5] Organolithium reagents like n-butyllithium are pyrophoric.[4] It is essential to work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Always handle reactive reagents under an inert atmosphere (e.g., nitrogen or argon) when required.

Data Presentation: Comparison of Synthetic Routes

The following table summarizes various synthetic routes for the preparation of this compound, highlighting key parameters and reported yields.

Starting MaterialKey ReagentsSolventTemperatureYield (%)Purity (%)Reference
2-ThiophenecarboxaldehydeCl₂, NaOHWater, Dichloromethane-5 to 30°C92 (crude)92[1][3]
2-Chlorothiophenen-Butyllithium, CO₂Tetrahydrofuran≤ -30°C--[4]
5-Chloro-2-acetylthiopheneSodium chlorite, Potassium dihydrogen phosphateAcetone20-30°C68.7 - 84.998.2 - 99.4[6]
2-ChlorothiopheneTrichloroacetyl chloride, AlCl₃, NaOH----[1]
5-Chloro-2-bromothiopheneMg, CO₂----[1]

Experimental Protocols

Method 1: One-Pot Synthesis from 2-Thiophenecarboxaldehyde [2][3]

  • Chlorination: A chlorinating agent is introduced to 2-thiophenecarboxaldehyde, and the reaction is kept warm. The resulting intermediate, 5-chloro-2-thiophenecarboxaldehyde, is used directly in the next step without separation.

  • Oxidation: The intermediate is slowly added to a pre-cooled sodium hydroxide solution, maintaining the temperature below 30°C.

  • Chlorine gas is then slowly introduced into the reaction mixture.

  • After the reaction is complete (monitored by TLC/HPLC), the reaction is quenched with a sodium sulfite solution.

  • Impurities are removed by extraction with an organic solvent like dichloromethane.

  • The aqueous phase is acidified with concentrated hydrochloric acid to a pH of 1-2 to precipitate the crude product.

  • Purification: The crude product is collected by filtration and recrystallized from an ethanol/water mixture to yield pure this compound.

Method 2: Oxidation of 5-Chloro-2-acetylthiophene [6]

  • Dissolve 5-chloro-2-acetylthiophene in acetone.

  • Add a pH buffer, such as potassium dihydrogen phosphate, to maintain the pH between 4 and 6.

  • Cool the reaction mixture to 0-10°C and add an aqueous solution of sodium chlorite dropwise.

  • Allow the reaction to proceed at 20-30°C until completion.

  • Quench the reaction by adding an aqueous solution of sodium pyrosulfite.

  • Extract the product with ethyl acetate.

  • Wash the combined organic phases with saturated sodium chloride solution.

  • Concentrate the organic phase to obtain the product.

Visualizations

troubleshooting_workflow start Low Yield Observed check_completion Check Reaction Completion (TLC/HPLC) start->check_completion incomplete Incomplete Reaction check_completion->incomplete No complete Reaction Complete check_completion->complete Yes troubleshoot_incomplete Troubleshoot: - Check reagent quality - Verify reaction time/temp - Ensure anhydrous conditions (if needed) incomplete->troubleshoot_incomplete end Yield Improved troubleshoot_incomplete->end check_side_products Analyze for Side Products (NMR/MS) complete->check_side_products side_products Significant Side Products check_side_products->side_products Yes no_side_products Minimal Side Products check_side_products->no_side_products No troubleshoot_selectivity Troubleshoot: - Optimize temp/catalyst - Controlled reagent addition - Consider alternative starting material side_products->troubleshoot_selectivity troubleshoot_selectivity->end check_purification Evaluate Purification Step no_side_products->check_purification purification_loss High Loss During Purification check_purification->purification_loss Yes troubleshoot_purification Troubleshoot: - Optimize recrystallization solvent - Consider alternative purification method purification_loss->troubleshoot_purification troubleshoot_purification->end

Caption: Troubleshooting workflow for low yield.

synthesis_pathways cluster_0 Route 1: One-Pot Method cluster_1 Route 2: Oxidation cluster_2 Route 3: Grignard Reaction A1 2-Thiophenecarboxaldehyde A2 5-Chloro-2-thiophenecarboxaldehyde A1->A2 Chlorination A3 5-Chloro-1-benzothiophene- 2-carboxylic acid A2->A3 Oxidation B1 5-Chloro-2-acetylthiophene B2 5-Chloro-1-benzothiophene- 2-carboxylic acid B1->B2 Oxidation C1 5-Chloro-2-bromothiophene C2 Grignard Reagent C1->C2 Mg C3 5-Chloro-1-benzothiophene- 2-carboxylic acid C2->C3 CO₂

Caption: Overview of synthetic pathways.

References

Technical Support Center: Impurity Profiling of 5-Chloro-1-benzothiophene-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: Detailed experimental data for the impurity profiling of 5-Chloro-1-benzothiophene-2-carboxylic acid (CAS No. 13771-75-0) is not extensively available in the public domain. The following troubleshooting guides and FAQs are based on general principles of organic synthesis, chromatography, and impurity analysis of related benzothiophene and aromatic carboxylic acid derivatives. The proposed synthetic route is hypothetical and serves to illustrate potential impurity formation.

Frequently Asked Questions (FAQs)

Q1: What are the potential sources of impurities in the synthesis of this compound?

A1: Impurities can arise from various sources throughout the synthetic process, including:

  • Starting materials: Unreacted starting materials or impurities present in them.

  • Intermediates: Incomplete conversion of intermediates to the final product.

  • Side reactions: Formation of undesired products through competing reaction pathways.

  • Reagents: Excess or unreacted reagents and their by-products.

  • Degradation: Decomposition of the final product under reaction or purification conditions.

Q2: What is a plausible synthetic route for this compound and what are the likely process-related impurities?

A2: A common method for the synthesis of benzothiophene-2-carboxylic acids involves the cyclization of a substituted thiophenol derivative. A hypothetical route for this compound could start from 4-chlorothiophenol.

Hypothetical Synthetic Pathway

Synthetic_Pathway A 4-Chlorothiophenol B Ethyl 2-((4-chlorophenyl)thio)-3-oxobutanoate A->B + Ethyl acetoacetate C Ethyl 5-chloro-1-benzothiophene-2-carboxylate B->C Cyclization (e.g., PPA or H2SO4) D This compound C->D Hydrolysis (e.g., NaOH, H3O+)

Caption: A hypothetical synthetic pathway for this compound.

Based on this pathway, potential process-related impurities are summarized in the table below.

Table 1: Potential Process-Related Impurities

Impurity NameStructureSource
4-Chlorothiophenol4-Cl-C₆H₄-SHUnreacted starting material
Ethyl acetoacetateCH₃COCH₂COOEtUnreacted reagent
Di(4-chlorophenyl) disulfide(4-Cl-C₆H₄S)₂Oxidation of starting material
Ethyl 5-chloro-1-benzothiophene-2-carboxylate5-Cl-C₈H₄S-COOEtUnreacted intermediate (incomplete hydrolysis)
Isomeric benzothiophenese.g., 7-Chloro-1-benzothiophene-2-carboxylic acidNon-regioselective cyclization
Decarboxylation product5-Chloro-1-benzothiopheneDegradation of the final product (e.g., under harsh acidic or thermal conditions)

Q3: What analytical techniques are recommended for the impurity profiling of this compound?

A3: A combination of chromatographic and spectroscopic techniques is recommended for comprehensive impurity profiling:

  • High-Performance Liquid Chromatography (HPLC) with UV detection is the primary technique for separation and quantification of impurities.

  • Liquid Chromatography-Mass Spectrometry (LC-MS) is crucial for the identification of unknown impurities by providing molecular weight information.

  • Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is essential for the structural elucidation of isolated impurities.

  • Gas Chromatography (GC) may be suitable for analyzing volatile starting materials or low molecular weight by-products.

Troubleshooting Guides

HPLC Analysis Troubleshooting

Issue 1: Poor peak shape (tailing or fronting) for the main analyte peak.

Troubleshooting Workflow for Poor Peak Shape

Troubleshooting_Peak_Shape start Poor Peak Shape Observed check_pH Is mobile phase pH appropriate for a carboxylic acid? start->check_pH adjust_pH Adjust mobile phase pH to be ~2 units below the pKa of the analyte (e.g., add 0.1% formic or acetic acid). check_pH->adjust_pH No check_sample_solvent Is the sample dissolved in a solvent stronger than the mobile phase? check_pH->check_sample_solvent Yes adjust_pH->check_sample_solvent adjust_sample_solvent Dissolve sample in mobile phase or a weaker solvent. check_sample_solvent->adjust_sample_solvent Yes check_column_overload Is the peak fronting? check_sample_solvent->check_column_overload No adjust_sample_solvent->check_column_overload reduce_concentration Reduce sample concentration. check_column_overload->reduce_concentration Yes check_column_health Is the column old or showing high backpressure? check_column_overload->check_column_health No reduce_concentration->check_column_health replace_column Replace with a new column of the same type. check_column_health->replace_column Yes end Peak Shape Improved check_column_health->end No replace_column->end

Caption: A logical workflow for troubleshooting poor peak shape in HPLC analysis.

Issue 2: Appearance of unexpected peaks in the chromatogram.

  • Possible Cause: Sample degradation, mobile phase contamination, or carryover from a previous injection.

  • Troubleshooting Steps:

    • Blank Injection: Inject a blank (mobile phase) to check for carryover or system contamination.

    • Fresh Sample and Mobile Phase: Prepare a fresh sample solution and fresh mobile phase to rule out degradation or contamination.

    • Investigate Sample Preparation: Ensure the sample is fully dissolved and stable in the chosen solvent.

    • LC-MS Analysis: If the peak persists, use LC-MS to obtain the molecular weight and aid in its identification.

Issue 3: Inconsistent retention times.

  • Possible Cause: Fluctuation in mobile phase composition, temperature, or pump flow rate.

  • Troubleshooting Steps:

    • Mobile Phase Preparation: Ensure the mobile phase is well-mixed and degassed. If using a gradient, check the proportioning valves.

    • System Equilibration: Allow sufficient time for the column to equilibrate with the mobile phase before injections.

    • Temperature Control: Use a column oven to maintain a consistent temperature.

    • Pump Performance: Check for leaks and ensure the pump is delivering a constant flow rate.

Experimental Protocols

General HPLC-UV Method for Impurity Profiling

This is a general starting method that may require optimization.

  • Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).

  • Mobile Phase A: 0.1% Formic acid in Water.

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile.

  • Gradient Program:

    • 0-5 min: 20% B

    • 5-25 min: 20% to 80% B

    • 25-30 min: 80% B

    • 30.1-35 min: 20% B (re-equilibration)

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 254 nm (or the λmax of this compound).

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve approximately 1 mg of the sample in 1 mL of a 50:50 mixture of Acetonitrile and Water.

Table 2: HPLC Gradient Timetable

Time (min)% Mobile Phase A% Mobile Phase B
0.08020
5.08020
25.02080
30.02080
30.18020
35.08020
Forced Degradation Study Protocol

Forced degradation studies are essential to demonstrate the stability-indicating nature of the analytical method.

Forced Degradation Workflow

Forced_Degradation_Workflow start Prepare Sample of this compound acid Acid Hydrolysis (e.g., 0.1 M HCl, 60 °C) start->acid base Base Hydrolysis (e.g., 0.1 M NaOH, 60 °C) start->base oxidative Oxidative Degradation (e.g., 3% H2O2, RT) start->oxidative thermal Thermal Degradation (Solid state, 80 °C) start->thermal photolytic Photolytic Degradation (Solution, UV/Vis light) start->photolytic analyze Analyze by HPLC-UV/DAD and LC-MS acid->analyze base->analyze oxidative->analyze thermal->analyze photolytic->analyze evaluate Evaluate Peak Purity and Mass Balance analyze->evaluate

Caption: A general workflow for conducting forced degradation studies.

  • Acid Hydrolysis: Dissolve the sample in a 50:50 mixture of acetonitrile and 0.1 M HCl. Heat at 60 °C for a specified time (e.g., 24 hours).

  • Base Hydrolysis: Dissolve the sample in a 50:50 mixture of acetonitrile and 0.1 M NaOH. Heat at 60 °C for a specified time.

  • Oxidative Degradation: Dissolve the sample in a 50:50 mixture of acetonitrile and 3% H₂O₂. Keep at room temperature for a specified time.

  • Thermal Degradation: Expose the solid sample to dry heat (e.g., 80 °C) for a specified time.

  • Photolytic Degradation: Expose a solution of the sample to UV and visible light.

After exposure, neutralize the acidic and basic samples and dilute all samples to the appropriate concentration before HPLC analysis. The goal is to achieve 5-20% degradation of the parent compound.

Technical Support Center: Recrystallization of 5-Chloro-1-benzothiophene-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for the recrystallization of 5-Chloro-1-benzothiophene-2-carboxylic acid, targeting researchers, scientists, and professionals in drug development.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent system for the recrystallization of this compound?

A1: Based on procedures for structurally similar compounds like 5-chlorothiophene-2-carboxylic acid, a mixed solvent system of ethanol and water is effective. A common ratio is 3:1 ethanol to water by volume. Other potential solvents for carboxylic acids include methanol and acetone, which can also be used in mixed systems with water.

Q2: My compound is not dissolving in the recrystallization solvent. What should I do?

A2: If this compound does not dissolve, first ensure you are heating the solvent to its boiling point. If solubility is still an issue, you may need to increase the volume of the solvent. If the compound remains insoluble, a different solvent or a more polar solvent mixture might be necessary. It is also possible that the material is not the expected compound or contains significant insoluble impurities.

Q3: Crystals are not forming upon cooling. What are the next steps?

A3: If crystallization does not initiate upon cooling, several techniques can be employed. Try scratching the inside of the flask with a glass rod at the meniscus of the solution. If that fails, introduce a seed crystal of the pure compound. If no seed crystals are available, you can try cooling the solution in an ice bath or even a freezer for a short period. Another strategy is to reduce the solvent volume by gentle heating or under a stream of inert gas and then allowing it to cool again.

Q4: The recrystallization resulted in an oil instead of crystals. How can I fix this?

A4: "Oiling out" can occur if the solution is supersaturated or if the melting point of the compound is lower than the boiling point of the solvent. To resolve this, try redissolving the oil by adding more solvent and heating. Then, allow the solution to cool more slowly. Using a solvent system with a lower boiling point or a higher proportion of the solvent in which the compound is less soluble can also encourage crystal formation.

Q5: What is a typical recovery yield for the recrystallization of this compound?

Troubleshooting Guide

Problem Possible Cause Suggested Solution
Low Recovery of Product The compound is too soluble in the chosen solvent system, even at low temperatures.Use a less polar solvent or a solvent mixture with a higher proportion of the "poor" solvent. Ensure the solution is sufficiently cooled before filtration.
Too much solvent was used.Concentrate the filtrate and cool again to recover more product.
Premature crystallization during hot filtration.Heat the filtration apparatus (funnel and receiving flask) before use. Add a small amount of hot solvent to redissolve any crystals.
Colored Impurities Remain The impurities have similar solubility to the product.Add a small amount of activated charcoal to the hot solution before filtration. Be aware that charcoal can adsorb some of the desired product.
The product itself is colored.Check the literature for the expected color of the pure compound.
Crystals are very fine or powdery Crystallization occurred too rapidly.Allow the solution to cool more slowly. A Dewar flask can be used for very slow cooling.

Experimental Protocols

Recrystallization using Ethanol/Water

This protocol is adapted from methods used for the purification of 5-chlorothiophene-2-carboxylic acid.[1][2]

  • Dissolution: In a suitable flask, add the crude this compound. For every 1 gram of crude material, add 3-4 mL of a 3:1 ethanol:water mixture. Heat the mixture to reflux with stirring until the solid is completely dissolved.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration through a pre-heated funnel with fluted filter paper into a clean, pre-heated flask.

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature. The formation of crystals should be observed. For maximum yield, further cool the flask in an ice bath for 30-60 minutes.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the collected crystals with a small amount of the cold 3:1 ethanol:water solvent mixture to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals under vacuum to a constant weight.

Acid-Base Purification (Precipitation)

This method is useful for purifying carboxylic acids by separating them from neutral or basic impurities.[3]

  • Dissolution in Base: Dissolve the crude this compound in a dilute aqueous solution of sodium hydroxide or sodium carbonate.

  • Filtration: Filter the basic solution to remove any insoluble impurities.

  • Precipitation: Cool the filtrate in an ice bath and slowly add a dilute acid (e.g., 1M HCl) with stirring until the pH of the solution is acidic (pH 1-3). The purified carboxylic acid should precipitate out of the solution.

  • Isolation and Washing: Collect the precipitated solid by vacuum filtration. Wash the solid with cold water to remove any residual salts.

  • Drying: Dry the purified product under vacuum. This material can then be recrystallized using the ethanol/water protocol for further purification if needed.

Process Diagrams

Recrystallization_Workflow A Dissolve Crude Compound in Minimum Hot Solvent B Hot Gravity Filtration (if insoluble impurities exist) A->B C Slow Cooling to Room Temperature A->C No insoluble impurities B->C D Induce Crystallization (if necessary) C->D No crystals form E Cool in Ice Bath C->E Crystals form D->E F Vacuum Filtration E->F G Wash Crystals with Cold Solvent F->G H Dry Purified Crystals G->H

Caption: General workflow for the recrystallization of a solid compound.

Troubleshooting_Recrystallization Start Problem Encountered NoCrystals No Crystals Form Start->NoCrystals OilingOut Compound Oils Out Start->OilingOut LowYield Low Yield Start->LowYield ColoredProduct Product is Colored Start->ColoredProduct Sol1 Scratch flask / Add seed crystal / Cool further / Reduce solvent NoCrystals->Sol1 Sol2 Re-heat & add more solvent / Cool slower / Change solvent OilingOut->Sol2 Sol3 Use less solvent / Cool thoroughly / Concentrate filtrate LowYield->Sol3 Sol4 Use activated charcoal / Check literature for expected color ColoredProduct->Sol4

Caption: Decision tree for troubleshooting common recrystallization issues.

References

Technical Support Center: Synthesis of 5-Chloro-1-benzothiophene-2-carboxylic acid via Grignard Reaction

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of 5-Chloro-1-benzothiophene-2-carboxylic acid. This guide provides troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to assist researchers, scientists, and drug development professionals in successfully navigating this synthetic procedure.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses common issues encountered during the Grignard synthesis of this compound, starting from a suitable precursor such as 2-bromo-5-chloro-1-benzothiophene.

Q1: My Grignard reaction won't initiate. What are the common causes and solutions?

A1: Failure to initiate is one of the most common problems in Grignard reactions. The primary cause is typically the presence of moisture or an oxide layer on the magnesium turnings.

  • Troubleshooting Steps:

    • Ensure Absolute Anhydrous Conditions: All glassware must be rigorously dried, either by flame-drying under an inert atmosphere or by overnight oven-drying at >120°C. Solvents, particularly tetrahydrofuran (THF) or diethyl ether, must be anhydrous.[1]

    • Activate the Magnesium: The surface of magnesium turnings is often coated with a passivating layer of magnesium oxide.[2] This layer must be removed to expose the reactive metal.

      • Mechanical Activation: Briefly grind the magnesium turnings in a dry mortar and pestle before adding them to the reaction flask.

      • Chemical Activation: Add a small crystal of iodine to the magnesium suspension.[1] The disappearance of the brown iodine color is an indicator of activation. Alternatively, a few drops of 1,2-dibromoethane can be used as an initiator.[3]

    • Concentrated Starting Conditions: Add a small portion of your 2-bromo-5-chloro-1-benzothiophene solution to the magnesium first. A high local concentration can help the reaction to start.

    • Gentle Heating: Gentle warming with a heat gun can sometimes provide the activation energy needed to initiate the reaction. Be cautious, as the reaction can become highly exothermic once it begins.

Q2: My reaction started, but the yield of the carboxylic acid is very low. What are the likely side reactions?

A2: Low yields can be attributed to several competing side reactions. Understanding these can help in optimizing your reaction conditions.

  • Common Side Reactions:

    • Wurtz-type Coupling: The Grignard reagent can react with the starting halide (2-bromo-5-chloro-1-benzothiophene) to form a homocoupled dimer. This is a major side reaction, especially if the halide is added too quickly or if local concentrations are too high.[1] To minimize this, ensure slow, dropwise addition of the halide to the magnesium suspension.

    • Reaction with Water or Protic Solvents: Grignard reagents are extremely strong bases and will be quenched by any protic source, including water, alcohols, or even acidic C-H bonds.[2][4] This underscores the critical need for anhydrous conditions.

    • Incomplete Carboxylation: The reaction with carbon dioxide (CO2) can be inefficient. Ensure that the CO2 source (dry ice or CO2 gas) is in excess and that the Grignard solution is added to the CO2, not the other way around, to maintain a high concentration of CO2.

Q3: I am observing the formation of a significant amount of dechlorinated starting material. What could be the cause?

A3: The formation of 5-chloro-1-benzothiophene suggests that the Grignard reagent is being protonated during the workup before it can react with CO2. This can happen if the reaction is quenched with an aqueous solution before the carboxylation step is complete.

Q4: Can I use 2,5-dichloro-1-benzothiophene as a starting material instead of 2-bromo-5-chloro-1-benzothiophene?

A4: While it is possible, forming a Grignard reagent from an aryl chloride is generally more difficult than from an aryl bromide or iodide due to the stronger carbon-chlorine bond. The reactivity order for halide precursors is I > Br > Cl.[5] If you must use the dichloro starting material, you may need more forcing conditions, such as higher temperatures or the use of Rieke magnesium. However, this also increases the risk of side reactions. The bromo-chloro derivative is generally the preferred starting material for selective Grignard formation at the more reactive carbon-bromine bond.

Experimental Protocols

Note: As there is limited specific literature for the Grignard synthesis of this compound, the following protocol is adapted from a well-established procedure for the analogous synthesis of 5-chlorothiophene-2-carboxylic acid from 2-bromo-5-chlorothiophene.[6] Researchers should consider this a starting point for optimization.

Protocol: Synthesis of this compound

  • Preparation of the Grignard Reagent:

    • In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a dropping funnel under a nitrogen atmosphere, place magnesium turnings (1.2 equivalents).

    • Add a single crystal of iodine as an initiator.

    • In the dropping funnel, prepare a solution of 2-bromo-5-chloro-1-benzothiophene (1.0 equivalent) in anhydrous tetrahydrofuran (THF).

    • Add a small portion of the halide solution to the magnesium suspension. If the reaction does not initiate (disappearance of iodine color, gentle bubbling), gently warm the flask.

    • Once initiated, add the remaining halide solution dropwise at a rate that maintains a gentle reflux.

    • After the addition is complete, continue stirring at a temperature of 10-20°C for 1-2 hours to ensure complete formation of the Grignard reagent.[6]

  • Carboxylation:

    • In a separate flask, place a generous excess of crushed dry ice (solid CO2).

    • Slowly, and with vigorous stirring, transfer the prepared Grignard solution onto the dry ice via a cannula. This step is exothermic and will cause the CO2 to sublime.

    • Allow the mixture to warm to room temperature as the excess CO2 sublimes.

  • Workup and Isolation:

    • Once the mixture has reached room temperature, cautiously quench the reaction by adding a saturated aqueous solution of ammonium chloride.

    • Acidify the mixture to a pH of 1-2 with dilute hydrochloric acid.[7] This will protonate the carboxylate salt.

    • Extract the aqueous layer with a suitable organic solvent, such as diethyl ether or ethyl acetate (3x).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

    • Remove the solvent under reduced pressure to yield the crude this compound.

    • The crude product can be further purified by recrystallization from an appropriate solvent system (e.g., ethanol/water or toluene).

Data Presentation

Entry Solvent Temperature (°C) Addition Time (min) Yield (%) Key Impurity
1Diethyl Ether35 (reflux)3045Dimer
2THF203065Dimer
3THF209075Unreacted Halide
4THF09060Incomplete Reaction

Visualizations

Reaction Pathway

Reaction_Pathway Figure 1. Synthesis of this compound via Grignard Reaction A 2-Bromo-5-chloro- 1-benzothiophene B 5-Chloro-1-benzothienyl- magnesium bromide (Grignard Reagent) A->B  Mg, THF C Magnesium Carboxylate Salt B->C  1. CO2 (dry ice) D 5-Chloro-1-benzothiophene- 2-carboxylic acid C->D  2. H3O+ (workup)

Caption: Figure 1. Synthesis of this compound via Grignard Reaction.

Troubleshooting Workflow

Troubleshooting_Workflow Figure 2. Troubleshooting workflow for the Grignard reaction Start Reaction Fails to Initiate Check_Anhydrous Verify Anhydrous Conditions (Glassware, Solvents) Start->Check_Anhydrous Activate_Mg Activate Magnesium (Iodine, 1,2-dibromoethane, grinding) Check_Anhydrous->Activate_Mg Conditions are dry Initiate Apply Gentle Heat/ Add Concentrated Halide Activate_Mg->Initiate Success Reaction Initiates Initiate->Success Low_Yield Low Yield of Carboxylic Acid Check_Addition Slow Halide Addition Rate? Low_Yield->Check_Addition Check_Temp Optimal Temperature? Check_Addition->Check_Temp Check_Workup Proper Carboxylation/ Workup Procedure? Check_Temp->Check_Workup Optimized Yield Improved Check_Workup->Optimized

Caption: Figure 2. Troubleshooting workflow for the Grignard reaction.

References

Technical Support Center: Synthesis of 5-Chloro-1-benzothiophene-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides researchers, scientists, and drug development professionals with detailed information on alternative synthesis routes for 5-Chloro-1-benzothiophene-2-carboxylic acid. It includes troubleshooting guides in a question-and-answer format, detailed experimental protocols, and comparative data to address common issues encountered during synthesis.

Route 1: Hurd-Mori Reaction from 4-Chlorothiophenol

This classical approach involves the reaction of a thiophenol with a halo-α,β-unsaturated acid derivative, followed by cyclization. A common variant uses acrylic acid or its derivatives, followed by an oxidative cyclization. A more direct approach involves the reaction with dichloromaleic anhydride.

Experimental Workflow

Hurd_Mori_Route Start 4-Chlorothiophenol + Dichloromaleic Anhydride Reaction1 Condensation Reaction (e.g., in Acetic Acid) Start->Reaction1 Intermediate Intermediate Adduct Reaction1->Intermediate Cyclization Thermal Cyclization (e.g., in Dowtherm A) Intermediate->Cyclization Hydrolysis Alkaline Hydrolysis (e.g., NaOH) Cyclization->Hydrolysis Product 5-Chloro-1-benzothiophene- 2-carboxylic acid Hydrolysis->Product

Caption: Workflow for the Hurd-Mori synthesis route.

Comparative Reaction Data
ParameterValue
Starting Materials 4-Chlorothiophenol, Dichloromaleic Anhydride
Key Reagents Acetic Acid, Dowtherm A, Sodium Hydroxide
Reaction Temperature Condensation: Reflux; Cyclization: ~250-260 °C
Reaction Time 4-8 hours
Reported Yield 60-75%
Detailed Experimental Protocol
  • Condensation: A solution of 4-chlorothiophenol (1 mole) and dichloromaleic anhydride (1.1 moles) in glacial acetic acid (500 mL) is heated to reflux for 2 hours.

  • Isolation of Intermediate: The reaction mixture is cooled, and the precipitated solid is filtered, washed with cold acetic acid, and then with water. The crude product is dried under a vacuum.

  • Cyclization: The dried intermediate is added portion-wise to a vigorously stirred solution of Dowtherm A (a eutectic mixture of diphenyl ether and biphenyl) preheated to 250-260 °C. The addition is controlled to maintain the temperature. The mixture is held at this temperature for 1 hour after the addition is complete.

  • Hydrolysis & Purification: The reaction mixture is cooled to below 100 °C and cautiously poured into a solution of sodium hydroxide (10% aqueous solution). The mixture is heated to reflux for 1 hour to ensure complete hydrolysis of any anhydride. The aqueous layer is separated, washed with toluene to remove Dowtherm A, and then acidified with concentrated HCl. The precipitated product is filtered, washed with water, and dried. Recrystallization from ethanol or acetic acid can be performed for further purification.

Route 2: Gewald Aminothiophene Synthesis followed by Sandmeyer Reaction

This alternative route involves the construction of a substituted aminothiophene ring, which is then converted to the target chloro-substituted benzothiophene. This multi-step process offers flexibility but requires careful control of diazotization and substitution steps.

Experimental Workflow

Gewald_Sandmeyer_Route Start Substituted Acetonitrile + Cyclohexanone + Sulfur Gewald Gewald Reaction (Base-catalyzed) Start->Gewald AminoThiophene 2-Amino-4,5,6,7-tetrahydro- benzothiophene derivative Gewald->AminoThiophene Diazotization Diazotization (NaNO2, HCl) AminoThiophene->Diazotization Diazonium Diazonium Salt Diazotization->Diazonium Sandmeyer Sandmeyer Reaction (CuCl) Diazonium->Sandmeyer Product 5-Chloro-1-benzothiophene- 2-carboxylic acid derivative Sandmeyer->Product

Caption: Workflow for the Gewald-Sandmeyer synthesis route.

Comparative Reaction Data
ParameterValue
Starting Materials Substituted Acetonitrile, Cyclohexanone, Elemental Sulfur
Key Reagents Morpholine (base), Sodium Nitrite, Hydrochloric Acid, Copper(I) Chloride
Reaction Temperature Gewald: 40-50 °C; Diazotization: 0-5 °C; Sandmeyer: 0-10 °C
Reaction Time 8-16 hours (multi-step)
Reported Yield 45-60% (overall)
Detailed Experimental Protocol
  • Gewald Reaction: To a mixture of an appropriate cyanoacetic ester (1 mole), cyclohexanone (1 mole), and elemental sulfur (1.1 moles) in ethanol (500 mL), add morpholine (0.2 moles) as a catalyst. The mixture is stirred and gently heated to 40-50 °C for 4-6 hours until the sulfur is consumed. The mixture is then cooled, and the precipitated aminothiophene derivative is filtered and washed with cold ethanol.

  • Diazotization: The aminothiophene derivative (1 mole) is suspended in a mixture of concentrated HCl and water. The suspension is cooled to 0-5 °C in an ice-salt bath. A solution of sodium nitrite (1.1 moles) in cold water is added dropwise, keeping the temperature below 5 °C. The mixture is stirred for an additional 30 minutes after addition.

  • Sandmeyer Reaction: A solution of copper(I) chloride (1.2 moles) in concentrated HCl is prepared and cooled to 0 °C. The cold diazonium salt solution is added slowly to the CuCl solution with vigorous stirring. Nitrogen gas evolution should be observed. The reaction is allowed to warm to room temperature and stirred for 2-3 hours.

  • Work-up and Purification: The reaction mixture is extracted with ethyl acetate. The organic layers are combined, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The resulting chloro-derivative is then hydrolyzed using standard alkaline conditions (NaOH, reflux) and acidified to yield the final carboxylic acid product. Purification is typically achieved by column chromatography or recrystallization.

Troubleshooting and FAQs

Q1: My Hurd-Mori cyclization step is resulting in a low yield and a tarry, dark-colored product. What could be the cause?

A1: This is a common issue often caused by overheating or prolonged reaction time during the thermal cyclization in Dowtherm A.

  • Troubleshooting Steps:

    • Temperature Control: Ensure the temperature of the Dowtherm A is precisely maintained at 250-260 °C. Use a high-temperature thermometer and a reliable heating mantle with a controller. Overheating can lead to decomposition and polymerization.

    • Rate of Addition: Add the intermediate portion-wise at a rate that prevents a significant drop in the solvent's temperature but avoids localized overheating.

    • Purity of Intermediate: Ensure the intermediate adduct from the condensation step is thoroughly washed and dried. Impurities can catalyze side reactions at high temperatures.

    • Inert Atmosphere: While not always required, performing the cyclization under a nitrogen or argon atmosphere can sometimes minimize oxidative side reactions that contribute to tar formation.

Q2: During the Sandmeyer reaction, the yield of the chloro-derivative is very poor. What are the critical parameters to control?

A2: The Sandmeyer reaction is highly sensitive to temperature and the stability of the diazonium salt.

  • Troubleshooting Steps:

    • Strict Temperature Control: The diazotization step must be performed between 0-5 °C. If the temperature rises, the diazonium salt will decompose, drastically reducing the yield. Use an ice-salt bath for effective cooling.

    • Fresh Reagents: Use freshly prepared sodium nitrite solution. The copper(I) chloride catalyst should also be pure; wash with dilute HCl and acetone if its color indicates oxidation (e.g., green instead of white/pale).

    • Slow Addition: The addition of the diazonium salt solution to the CuCl catalyst must be slow and controlled to manage the exothermic reaction and gas evolution.

    • Acidity: Ensure the medium is sufficiently acidic during both diazotization and the Sandmeyer reaction to stabilize the diazonium salt and prevent unwanted side reactions like phenol formation.

Q3: The initial condensation reaction between 4-chlorothiophenol and dichloromaleic anhydride is not proceeding to completion. How can I improve this?

A3: Incomplete condensation can result from impure reactants or insufficient reaction time/temperature.

  • Troubleshooting Steps:

    • Reactant Purity: Ensure the 4-chlorothiophenol is free of disulfide impurities, which can form via oxidation. Use freshly distilled or high-purity starting material.

    • Reaction Conditions: Ensure the mixture reaches and maintains a steady reflux in glacial acetic acid. You can monitor the reaction's progress using Thin Layer Chromatography (TLC). If the reaction stalls, extending the reflux time by 1-2 hours may help.

    • Stoichiometry: A slight excess (1.1 equivalents) of dichloromaleic anhydride is recommended to drive the reaction to completion.

Q4: After alkaline hydrolysis in Route 1, I have difficulty separating the aqueous layer from the Dowtherm A solvent. Is there a better way?

A4: Dowtherm A is a high-boiling, water-immiscible oil, which can make separation tricky, especially if emulsions form.

  • Troubleshooting Steps:

    • Cooling: Allow the mixture to cool thoroughly before attempting separation. This increases the viscosity difference between the two phases.

    • Solvent Wash: As described in the protocol, washing the aqueous layer with a non-polar solvent like toluene or hexane after the initial separation can help remove residual Dowtherm A.

    • Alternative Hydrolysis: An alternative is to cool the cyclization mixture, dilute it with a solvent like toluene, and then perform the hydrolysis. This can make the phase separation cleaner.

    • Steam Distillation: For complete removal of Dowtherm A from the product before acidification, steam distillation can be an effective, albeit more complex, purification method.

Validation & Comparative

A Comparative Guide to the Synthesis of 5-Chloro-1-benzothiophene-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of synthetic methodologies for 5-Chloro-1-benzothiophene-2-carboxylic acid, a key intermediate in the development of various pharmaceutical agents. The following sections detail different synthetic routes, presenting key performance indicators in a comparative table, followed by comprehensive experimental protocols and workflow visualizations.

Comparison of Synthetic Methods

The synthesis of this compound can be approached through several distinct pathways. The choice of method often depends on the availability of starting materials, desired scale, and tolerance for specific reagents and reaction conditions. Below is a summary of key quantitative data for the identified methods.

MethodStarting MaterialKey ReagentsReaction Time (h)Temperature (°C)Yield (%)Purity (%)
Method 1: From 6-Chlorobenzo[b]thiophene-2-carboxylate Ethyl 6-chlorobenzo[b]thiophene-2-carboxylateSodium Hydroxide, Ethanol, Hydrochloric AcidOvernightRoom Temperature87>95

Experimental Protocols

Method 1: Hydrolysis of Ethyl 6-chlorobenzo[b]thiophene-2-carboxylate

This method involves the hydrolysis of the corresponding ethyl ester to yield the target carboxylic acid.[1]

Materials:

  • Ethyl 6-chlorobenzo[b]thiophene-2-carboxylate (1 eq.)

  • Ethanol

  • 3N Sodium Hydroxide (2 eq.)

  • 1N Hydrochloric Acid

  • Water

  • Ethyl Acetate

Procedure:

  • Dissolve Ethyl 6-chlorobenzo[b]thiophene-2-carboxylate (14.1 mmol, 1 eq.) in Ethanol (15 mL).

  • Add a solution of 3N Sodium Hydroxide (28.2 mmol, 2 eq.).

  • Stir the solution at room temperature overnight.

  • Concentrate the reaction mixture under vacuum.

  • Dilute the residue with Water (75 mL).

  • Acidify the solution with 1N Hydrochloric Acid.

  • Extract the product with Ethyl Acetate.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo to yield 6-Chlorobenzo[b]thiophene-2-carboxylic acid.

Synthesis Workflow and Logic Diagrams

To visualize the experimental workflow and the logical relationship between the different synthesis strategies, the following diagrams are provided.

experimental_workflow_hydrolysis start Start dissolve Dissolve Ester in Ethanol start->dissolve add_naoh Add 3N NaOH dissolve->add_naoh stir Stir Overnight at RT add_naoh->stir concentrate Concentrate stir->concentrate dilute Dilute with Water concentrate->dilute acidify Acidify with 1N HCl dilute->acidify extract Extract with Ethyl Acetate acidify->extract wash_dry Wash and Dry Organic Layer extract->wash_dry end End Product: 5-Chloro-1-benzothiophene- 2-carboxylic acid wash_dry->end

Caption: Experimental workflow for the hydrolysis of ethyl 6-chlorobenzo[b]thiophene-2-carboxylate.

It is important to note that the provided experimental data is for the synthesis of the positional isomer, 6-Chloro-1-benzothiophene-2-carboxylic acid. While the general principles of the synthetic routes may be applicable to the 5-chloro isomer, direct experimental data for the latter was not available in the searched literature. Researchers should adapt and optimize these protocols for the synthesis of this compound. Further investigation into the synthesis of the specific 5-chloro isomer is recommended for more accurate comparative analysis.

References

A Comparative Guide to 5-Chloro-1-benzothiophene-2-carboxylic acid and Other Benzothiophene Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Benzothiophene and its derivatives represent a significant class of heterocyclic compounds that have garnered substantial interest in medicinal chemistry due to their diverse and potent biological activities. The benzothiophene scaffold is a key structural motif in numerous pharmacologically active molecules, exhibiting a broad spectrum of therapeutic properties, including antimicrobial, anticancer, and anti-inflammatory effects. This guide provides a comparative analysis of 5-Chloro-1-benzothiophene-2-carboxylic acid against other notable benzothiophene derivatives, supported by experimental data to inform research and drug development efforts.

Chemical Structures

The core structure of benzothiophene consists of a benzene ring fused to a thiophene ring. The pharmacological activity of its derivatives is significantly influenced by the nature and position of various substituents on this bicyclic system.

  • This compound: Features a chlorine atom at the 5-position and a carboxylic acid group at the 2-position.

  • Other Benzothiophene Derivatives: Variations include different substituents (e.g., methyl, bromo, nitro, etc.) at various positions, as well as modifications to the carboxylic acid group (e.g., amides, esters).

Comparative Biological Activity

The following tables summarize the quantitative biological activity of this compound and a selection of other benzothiophene derivatives across different therapeutic areas.

Antimicrobial Activity

The antimicrobial efficacy of benzothiophene derivatives is a well-documented area of research. The data below presents the Minimum Inhibitory Concentration (MIC) values against various microbial strains. Lower MIC values indicate higher potency.

Compound/DerivativeTest Organism(s)MIC (µg/mL)Reference(s)
5-Chloro-1-benzothiophene-2-carboxamide derivative Escherichia coli3.125-6.25[1]
Pseudomonas aeruginosa3.125-6.25[1]
Staphylococcus aureus3.125-6.25[1]
6-Chloro-N'-(pyridin-2-ylmethylene)benzo[b]thiophene-2-carbohydrazide Staphylococcus aureus (including MRSA)4[2]
3-ethynyl-2-(thiophen-2-yl) benzo[b]thiophene Staphylococcus aureusHigh activity
3-(4-aminobenzoethynyl)-2-(thiophen-2-yl) benzo[b]thiophene Staphylococcus aureusHigh activity
Anticancer Activity

Several benzothiophene derivatives have been investigated for their potential as anticancer agents. The table below presents the half-maximal inhibitory concentration (IC50) values against various cancer cell lines. Lower IC50 values indicate greater cytotoxic potency.

Compound/DerivativeCancer Cell Line(s)IC50 (µM)Reference(s)
Aminobenzo[b]thiophene 1,1-dioxide (Compound 15) Various cancer cell lines0.33-0.75[3]
2-Aryl-3-anilinobenzo[b]thiophene derivatives Various cancer cell linesNanomolar range[4]
3-iodo-2-phenylbenzo[b]thiophene (IPBT) HepG2, Caco-2, Panc-163.74 - 76.72[4]
5-hydroxybenzothiophene hydrazide derivative (16b) U87MG (Glioblastoma)7.2[5]
3-chloro-6-methylbenzo[b]thiophene-2-carboxylic acid Pt(IV) complex A2780 (Ovarian)0.4 ± 0.3[6]
Anti-inflammatory Activity

The anti-inflammatory properties of benzothiophene derivatives have also been explored, with several compounds showing potent inhibition of inflammatory mediators.

Compound/DerivativeAssay/TargetIC50 (µM)Reference(s)
Benzothiophene derivative (Compound 2) 5-LOX Inhibition6.0[7]
Benzothiophene derivative (Compound 3) 5-LOX Inhibition6.6[7]
2-phenyl-4,5,6,7-tetrahydro[b]benzothiophene derivatives COX-2 Inhibition0.31 - 1.40[7]
3-iodo-2-phenylbenzo[b]thiophene (IPBT) Nitric Oxide Production (LPS-induced RAW264.7)Significant reduction[4]

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the comparison of benzothiophene derivatives.

Synthesis of Benzothiophene-2-Carboxylic Acids

A general method for the synthesis of substituted benzo[b]thiophene-2-carboxylic acids involves the hydrolysis of the corresponding ethyl ester.

Procedure:

  • Dissolve the ethyl 6-substituted-benzo[b]thiophene-2-carboxylate (1 equivalent) in ethanol.

  • Add a solution of 3N sodium hydroxide (2 equivalents).

  • Stir the solution at room temperature overnight.

  • Concentrate the reaction mixture under vacuum.

  • Dilute the residue with water and acidify with 1N hydrochloric acid.

  • Extract the aqueous layer with ethyl acetate.

  • Dry the combined organic layers over anhydrous sodium sulfate and concentrate under vacuum to yield the carboxylic acid product.[2]

Antimicrobial Susceptibility Testing (Broth Microdilution Method)

This method is used to determine the Minimum Inhibitory Concentration (MIC) of a compound.[8]

Procedure:

  • Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).

  • In a 96-well microtiter plate, perform two-fold serial dilutions of the compound stock solution in a suitable broth medium (e.g., Mueller-Hinton Broth for bacteria).

  • Prepare a standardized inoculum of the test microorganism (e.g., adjusted to 0.5 McFarland standard).

  • Inoculate each well with the microbial suspension. Include a positive control (microorganism without compound) and a negative control (broth only).

  • Incubate the plates at the appropriate temperature and duration (e.g., 37°C for 18-24 hours for bacteria).

  • The MIC is determined as the lowest concentration of the compound at which no visible growth of the microorganism is observed.[8]

In Vitro Anticancer Activity (MTT Assay)

The MTT assay is a colorimetric assay used to assess the cytotoxic effect of a compound on cancer cells.[9]

Procedure:

  • Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.

  • Treat the cells with various concentrations of the benzothiophene derivative for 48-72 hours. Include a vehicle control (e.g., DMSO).

  • Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours.

  • Remove the medium and add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.

  • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • The IC50 value is calculated as the concentration of the compound that causes a 50% reduction in cell viability compared to the control.[9]

Signaling Pathways and Mechanisms of Action

Several benzothiophene derivatives have been shown to exert their anticancer effects by targeting specific signaling pathways.

STAT3 Signaling Pathway Inhibition

The Signal Transducer and Activator of Transcription 3 (STAT3) is a key protein involved in cell proliferation, survival, and differentiation. Its aberrant activation is a hallmark of many cancers, making it an attractive therapeutic target.[10][11] Certain benzo[b]thiophene 1,1-dioxide derivatives have been identified as potent inhibitors of the STAT3 signaling pathway.[3][11] These compounds can block the phosphorylation of STAT3, preventing its dimerization, nuclear translocation, and subsequent regulation of target gene expression, ultimately leading to apoptosis in cancer cells.[3][11]

STAT3_Pathway cluster_nucleus Nucleus Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor binds JAK JAK Receptor->JAK activates STAT3_inactive STAT3 (inactive) JAK->STAT3_inactive phosphorylates pSTAT3 p-STAT3 STAT3_inactive->pSTAT3 STAT3_dimer STAT3 Dimer pSTAT3->STAT3_dimer dimerizes Nucleus Nucleus STAT3_dimer->Nucleus DNA DNA STAT3_dimer->DNA binds Gene_Expression Target Gene Expression (Proliferation, Survival) DNA->Gene_Expression promotes Apoptosis Apoptosis BT_derivative Benzothiophene Derivative BT_derivative->pSTAT3 inhibits phosphorylation

STAT3 signaling pathway and inhibition by benzothiophene derivatives.
Phosphoglycerate Dehydrogenase (PHGDH) Inhibition

PHGDH is a key enzyme in the serine biosynthesis pathway, which is often upregulated in cancer cells to support their high proliferation rate.[12] Benzothiophene-1,1-dioxide derivatives have been identified as covalent inhibitors of PHGDH, blocking the de novo synthesis of serine and thereby impeding cancer cell growth.[12]

PHGDH_Pathway Glucose Glucose G3P 3-Phosphoglycerate Glucose->G3P Glycolysis PHGDH PHGDH G3P->PHGDH Phosphohydroxypyruvate 3-Phosphohydroxypyruvate G3P->Phosphohydroxypyruvate PHGDH->Phosphohydroxypyruvate PSAT1 PSAT1 Phosphohydroxypyruvate->PSAT1 Phosphoserine 3-Phosphoserine Phosphohydroxypyruvate->Phosphoserine PSAT1->Phosphoserine PSPH PSPH Phosphoserine->PSPH Serine Serine Phosphoserine->Serine PSPH->Serine Biomass Biomass Production (Nucleotides, Lipids, etc.) Serine->Biomass BT_derivative Benzothiophene Derivative BT_derivative->PHGDH inhibits

Serine biosynthesis pathway and PHGDH inhibition.
Experimental Workflow for Biological Evaluation

The general workflow for the synthesis and biological evaluation of novel benzothiophene derivatives is a multi-step process that begins with chemical synthesis and progresses through a series of in vitro assays.

Experimental_Workflow Synthesis Synthesis of Benzothiophene Derivatives Purification Purification and Characterization (NMR, MS, HPLC) Synthesis->Purification Primary_Screening Primary Biological Screening (e.g., Single-dose assay) Purification->Primary_Screening Dose_Response Dose-Response Studies (IC50 / MIC Determination) Primary_Screening->Dose_Response Active Compounds Mechanism Mechanism of Action Studies (e.g., Western Blot, qPCR) Dose_Response->Mechanism Lead_Optimization Lead Optimization Mechanism->Lead_Optimization

General workflow for synthesis and biological evaluation.

Conclusion

The benzothiophene scaffold is a versatile platform for the development of novel therapeutic agents. While this compound itself is a valuable synthetic intermediate, its derivatives and other substituted benzothiophenes exhibit a wide range of potent biological activities. The structure-activity relationship of these compounds is complex, with the nature and position of substituents playing a critical role in determining their pharmacological profile. The data and protocols presented in this guide offer a comparative framework to aid researchers in the design and evaluation of new benzothiophene-based drug candidates. Further investigation into the mechanisms of action and in vivo efficacy of these compounds is warranted to fully realize their therapeutic potential.

References

Unveiling the Therapeutic Potential: A Comparative Analysis of 5-Chloro-1-benzothiophene-2-carboxylic Acid Analogs

Author: BenchChem Technical Support Team. Date: December 2025

A deep dive into the biological activities of 5-Chloro-1-benzothiophene-2-carboxylic acid and its derivatives reveals a promising landscape for the development of novel therapeutic agents. These compounds, belonging to the broader class of benzothiophenes, have demonstrated significant potential across various pharmacological domains, including anticancer, antimicrobial, and anti-inflammatory applications. This guide provides a comparative overview of their biological performance, supported by experimental data and detailed methodologies, to aid researchers and drug development professionals in navigating this promising chemical space.

Benzothiophene and its analogs are recognized as a "privileged scaffold" in medicinal chemistry due to their structural versatility, which allows for a wide range of chemical modifications leading to diverse pharmacological profiles.[1] The introduction of a chloro- group at the 5-position of the benzothiophene ring, in particular, has been a key area of investigation, with numerous derivatives exhibiting potent biological effects.[2][3]

Comparative Biological Activity: A Quantitative Overview

The biological efficacy of this compound analogs has been evaluated across several key therapeutic areas. The following tables summarize the quantitative data from various studies, offering a clear comparison of the compounds' performance.

Anticancer Activity

Numerous benzothiophene derivatives have been investigated for their potential as anticancer agents, with several compounds exhibiting potent cytotoxicity against various cancer cell lines.[1] The half-maximal inhibitory concentration (IC50) and growth inhibition 50% (GI50) values are commonly used metrics to quantify this activity.

Compound IDCancer Cell LineIC50 / GI50 (µM)Reference
Compound 15 Various Cancer Cell Lines0.33 - 0.75[4]
Compound 6 CCRF-CEM1.8 ± 0.1[5]
Compound 7 CCRF-CEM2.1 ± 0.8[5]
Compound 6p LOX IMVI (Melanoma)< 10 (97% growth inhibition)[6]
Analogs 5, 6, 13 60 Human Cancer Cell Lines0.01 - 0.1[7]
IPBT HepG2, Caco-267.04, 63.74[8]
Antimicrobial Activity

The emergence of multidrug-resistant microbial strains necessitates the development of novel antimicrobial agents, and benzothiophenes represent a promising class of compounds.[9] Their activity is typically quantified by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that prevents visible growth of a microorganism.

Compound IDMicroorganismMIC (µg/mL)Reference
(E)-6-chloro-N'-(pyridin-2-ylmethylene)benzo[b]thiophene-2-carbohydrazide (II.b) Staphylococcus aureus (including MRSA)4[2]
Various Analogs S. aureus, B. subtilis, P. aeruginosa, E. coli10 - 16 (zone of inhibition in mm)[10]
Chalcone 4b, 4n E. coli≤ 50[11]
Chalcone 4b, 4e, 4i, 4n, 4o P. aeruginosa≤ 50[11]
Chalcone 4c, 4n S. aureus≤ 50[11]

Key Signaling Pathways and Mechanisms of Action

Research into the mechanisms of action of benzothiophene derivatives has revealed their interaction with several key cellular signaling pathways implicated in disease progression.

  • STAT3 Pathway: Some benzo[b]thiophene 1,1-dioxide derivatives have been identified as potent inhibitors of the Signal Transducer and Activator of Transcription 3 (STAT3) signaling pathway.[4][12] STAT3 is a crucial mediator of tumor cell proliferation, survival, and invasion, making it an attractive target for cancer therapy.[4] Inhibition of STAT3 phosphorylation has been shown to suppress the expression of downstream genes like Bcl-2, leading to apoptosis in cancer cells.[4]

STAT3_Pathway Cytokine_Receptor Cytokine Receptor JAK JAK Cytokine_Receptor->JAK Activation STAT3 STAT3 (Inactive) JAK->STAT3 Phosphorylation pSTAT3 pSTAT3 (Active) STAT3->pSTAT3 Nucleus Nucleus pSTAT3->Nucleus Dimerization & Translocation Gene_Expression Target Gene Expression (e.g., Bcl-2, c-Myc) Nucleus->Gene_Expression Transcription Benzothiophene Benzothiophene Analog Benzothiophene->STAT3 Inhibition of Phosphorylation

Inhibition of the STAT3 signaling pathway by benzothiophene analogs.
  • RhoA/ROCK Pathway: Certain benzo[b]thiophene-3-carboxylic acid 1,1-dioxide derivatives have been shown to target the RhoA/ROCK pathway.[13] This pathway is a crucial regulator of the actin cytoskeleton and is often dysregulated in cancer, promoting cell migration and invasion.[13] Inhibition of this pathway can suppress cancer cell motility and induce apoptosis.[13]

RhoA_ROCK_Pathway GPCR GPCR / Growth Factor Receptor GEFs GEFs GPCR->GEFs Activation RhoA_GDP RhoA-GDP (Inactive) GEFs->RhoA_GDP GDP/GTP Exchange RhoA_GTP RhoA-GTP (Active) RhoA_GDP->RhoA_GTP ROCK ROCK RhoA_GTP->ROCK Activation MLC Myosin Light Chain (MLC) ROCK->MLC Phosphorylation pMLC pMLC MLC->pMLC Stress_Fibers Stress Fiber Formation & Cell Contraction pMLC->Stress_Fibers Benzothiophene Benzothiophene Analog Benzothiophene->RhoA_GTP Inhibition

Inhibition of the RhoA/ROCK signaling pathway by benzothiophene analogs.
  • Tubulin Polymerization: Some benzothiophene acrylonitrile analogs are hypothesized to exert their potent cytotoxic effects by interacting with tubulin, a key component of the cytoskeleton.[7] Disruption of tubulin polymerization leads to cell cycle arrest and apoptosis. Thiophene derivatives have been shown to inhibit β-tubulin polymerization.[14]

Experimental Protocols

The evaluation of the biological activities of this compound analogs relies on a set of standardized experimental protocols.

Anticancer Activity Assessment

MTT Assay (Cell Viability)

The MTT assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability.[1]

  • Cell Seeding: Cancer cells are seeded in a 96-well plate at a density of 5,000-10,000 cells per well and incubated for 24 hours to allow for cell attachment.[1]

  • Compound Treatment: The cells are then treated with various concentrations of the benzothiophene derivative and a vehicle control (e.g., DMSO). The incubation period typically ranges from 48 to 72 hours.[1]

  • MTT Addition: An MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for 4 hours at 37°C.[1]

  • Formazan Solubilization: The medium is removed, and a solvent (e.g., DMSO) is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The results are used to calculate the IC50 value.

Antimicrobial Susceptibility Testing

Broth Microdilution Method (for MIC Determination)

This method is a quantitative assay used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[9][15]

  • Compound Preparation: A stock solution of each test compound is prepared in a suitable solvent (e.g., DMSO).[9]

  • Serial Dilutions: Two-fold serial dilutions of the compound stock solutions are performed in the wells of a 96-well plate containing a suitable broth medium (e.g., Mueller-Hinton Broth).[9]

  • Inoculum Preparation: A standardized inoculum of the test microorganism is prepared, adjusted to a specific turbidity (e.g., 0.5 McFarland standard).[9]

  • Inoculation: Each well is inoculated with the microbial suspension.[9]

  • Controls: Positive controls (broth with inoculum and a standard antibiotic), negative controls (broth with inoculum but no compound), and sterility controls (broth only) are included.[9]

  • Incubation: The plates are incubated at an appropriate temperature (e.g., 37°C for bacteria) for 18-24 hours.[9]

  • MIC Determination: The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.[9]

Experimental_Workflow cluster_synthesis Compound Synthesis & Characterization cluster_bioassay Biological Evaluation cluster_analysis Data Analysis Synthesis Synthesis of Analogs Purification Purification Synthesis->Purification Characterization Spectroscopic Characterization (NMR, MS, IR) Purification->Characterization Anticancer Anticancer Assays (e.g., MTT) Characterization->Anticancer Antimicrobial Antimicrobial Assays (e.g., Broth Microdilution) Characterization->Antimicrobial Anti_inflammatory Anti-inflammatory Assays (e.g., Nitric Oxide Assay) Characterization->Anti_inflammatory IC50_MIC Determination of IC50 / MIC values Anticancer->IC50_MIC Antimicrobial->IC50_MIC SAR Structure-Activity Relationship (SAR) Analysis IC50_MIC->SAR

A generalized workflow for the synthesis and biological evaluation of benzothiophene analogs.

Conclusion

The comparative analysis of this compound and its analogs underscores the significant therapeutic potential of this class of compounds. Their diverse biological activities, coupled with the ability to modulate key signaling pathways, make them attractive candidates for further drug discovery and development efforts. The data and protocols presented in this guide offer a valuable resource for researchers aiming to build upon the existing knowledge and unlock the full potential of these promising molecules in the fight against cancer and infectious diseases. Further investigations into structure-activity relationships and in vivo efficacy are warranted to advance these compounds towards clinical applications.

References

Structure-Activity Relationship of 5-Chloro-1-benzothiophene-2-carboxylic Acid Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 5-chloro-1-benzothiophene-2-carboxylic acid scaffold is a privileged structure in medicinal chemistry, serving as a foundation for the development of various therapeutic agents. This guide provides a comparative analysis of the structure-activity relationships (SAR) of its derivatives, focusing on their antimicrobial and enzyme inhibitory activities. The information presented is supported by experimental data and detailed methodologies to aid in the design of novel and more potent drug candidates.

Antimicrobial Activity: Acylhydrazone Derivatives

A study focused on the synthesis and evaluation of a series of acylhydrazone derivatives of 6-chlorobenzo[b]thiophene-2-carboxylic acid against multidrug-resistant Staphylococcus aureus (MRSA) has provided valuable insights into their SAR. The general structure involves the modification of the carboxylic acid group at the 2-position into a carbohydrazide, which is then condensed with various aldehydes to form acylhydrazones.

Quantitative Data Summary

The antimicrobial activity of the synthesized compounds was determined by their Minimum Inhibitory Concentration (MIC) values. A lower MIC value indicates higher potency.

Compound IDR Group (Substituent on Acylhydrazone)MIC (µg/mL) vs. S. aureus (ATCC 29213)MIC (µg/mL) vs. MRSA (Clinical Isolate)
II.a Phenyl> 64> 64
II.b Pyridin-2-yl44
II.c Pyridin-3-yl1616
II.d Pyridin-4-yl88
II.e 4-Nitrophenyl1616
II.f 4-Chlorophenyl3232
II.g 4-Methoxyphenyl> 64> 64

Data extracted from "Synthesis and Biological Evaluation of Benzo[b]thiophene Acylhydrazones as Antimicrobial Agents against Multidrug-Resistant Staphylococcus aureus".[1]

Key SAR Observations:

  • The presence of a heteroaromatic ring, specifically a pyridine ring, at the R position significantly enhances antimicrobial activity compared to a simple phenyl ring (compare II.b, II.c, II.d with II.a ).

  • The position of the nitrogen atom in the pyridine ring influences potency, with the pyridin-2-yl derivative (II.b ) exhibiting the highest activity.[1]

  • Electron-withdrawing groups on the phenyl ring, such as a nitro group (II.e ), can confer moderate activity, while electron-donating groups like a methoxy group (II.g ) lead to a loss of activity.[1]

Experimental Protocols

General Synthesis of 6-Chlorobenzo[b]thiophene-2-carbohydrazide: 6-Chlorobenzo[b]thiophene-2-carboxylic acid is first converted to its corresponding ester, typically the methyl or ethyl ester, by reaction with the respective alcohol in the presence of a catalytic amount of strong acid. The resulting ester is then reacted with hydrazine hydrate in a suitable solvent like ethanol under reflux to yield the carbohydrazide.

General Synthesis of Acylhydrazone Derivatives (e.g., II.b): Equimolar amounts of 6-chlorobenzo[b]thiophene-2-carbohydrazide and the corresponding aldehyde (e.g., pyridine-2-carbaldehyde for II.b ) are dissolved in a solvent such as ethanol. A catalytic amount of a weak acid, like acetic acid, is added, and the mixture is heated to reflux for several hours. The product precipitates upon cooling and can be purified by recrystallization.[1]

Antimicrobial Susceptibility Testing (Broth Microdilution Method): The MIC values are determined according to the guidelines of the Clinical and Laboratory Standards Institute (CLSI). The compounds are serially diluted in Mueller-Hinton broth in 96-well microtiter plates. A standardized inoculum of the bacterial strain is added to each well. The plates are incubated at 37°C for 18-24 hours. The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth.

Enzyme Inhibitory Activity: Branched-Chain α-Ketoacid Dehydrogenase Kinase (BDK) Inhibitors

Derivatives of benzothiophene-2-carboxylic acid have been identified as allosteric inhibitors of BDK, an enzyme that regulates the activity of the branched-chain α-ketoacid dehydrogenase complex. Inhibition of BDK can be a therapeutic strategy for metabolic diseases like maple syrup urine disease.

Quantitative Data Summary

The inhibitory potency of these derivatives is expressed as the half-maximal inhibitory concentration (IC50).

Compound IDSubstituents on Benzothiophene RingBDK IC50 (µM)
BT2 3,6-dichloro3.19
BT2F 3-chloro-6-fluoroNot explicitly stated, but noted as an analog of BT2

Data extracted from "Benzothiophene carboxylate derivatives as novel allosteric inhibitors of branched-chain α-ketoacid dehydrogenase kinase".[2][3]

Key SAR Observations:

  • The presence of halogen atoms at both the 3 and 6 positions of the benzothiophene ring is crucial for BDK inhibitory activity.

  • The specific combination of chloro and fluoro or dichloro substituents leads to potent inhibition.

Experimental Protocols

BDK Inhibition Assay: The inhibitory activity of the compounds against BDK is determined using a kinase assay. Recombinant human BDK is incubated with its substrate, the E1 component of the branched-chain α-ketoacid dehydrogenase complex, in the presence of ATP. The activity of BDK is measured by the rate of phosphorylation of the E1 component, which can be quantified using methods such as autoradiography with radiolabeled ATP or by using specific antibodies that detect the phosphorylated form of the E1 subunit. The IC50 value is calculated by measuring the enzyme activity at various inhibitor concentrations.[2]

Visualizing Structure-Activity Relationships and Workflows

To better illustrate the concepts discussed, the following diagrams were generated using Graphviz.

SAR of Acylhydrazone Derivatives

SAR_Antimicrobial cluster_R Modification at R-group of Acylhydrazone cluster_Subst Substituents on Phenyl Core 5-Chloro-1-benzothiophene-2-carboxamide Core Phenyl Phenyl (>64 µg/mL) Core->Phenyl Low Activity Pyridine Pyridine (4-16 µg/mL) Core->Pyridine High Activity SubstPhenyl Substituted Phenyl Core->SubstPhenyl EWG Electron-Withdrawing (e.g., NO2) (16 µg/mL) SubstPhenyl->EWG Moderate Activity EDG Electron-Donating (e.g., OMe) (>64 µg/mL) SubstPhenyl->EDG Low Activity

Caption: SAR summary for antimicrobial activity.

General Experimental Workflow

Workflow Start 5-Chloro-1-benzothiophene- 2-carboxylic acid Synthesis Chemical Synthesis of Derivatives Start->Synthesis Purification Purification and Characterization (NMR, Mass Spec, etc.) Synthesis->Purification Screening Biological Screening (e.g., MIC, IC50) Purification->Screening SAR Structure-Activity Relationship Analysis Screening->SAR SAR->Synthesis Optimization Lead Lead Compound Identification SAR->Lead

Caption: Typical drug discovery workflow.

References

Comparative Analysis of 5-Chloro-1-benzothiophene-2-carboxylic Acid as a Scaffold in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 5-chloro-1-benzothiophene-2-carboxylic acid scaffold has emerged as a privileged structure in medicinal chemistry, demonstrating significant potential in the development of novel therapeutic agents. Its unique physicochemical properties, including the electron-withdrawing nature of the chlorine atom and the hydrogen bonding capabilities of the carboxylic acid, contribute to its diverse biological activities. This guide provides a comparative analysis of this scaffold, evaluating its performance against alternative heterocyclic systems in key therapeutic areas, supported by experimental data and detailed methodologies.

Performance as an Antibacterial Agent

Derivatives of the this compound scaffold have shown promising activity against a range of bacterial pathogens. The benzothiophene core, a bioisostere of the naturally occurring indole nucleus, provides a rigid framework for the presentation of pharmacophoric groups.

Comparative Antibacterial Activity

The following table summarizes the Minimum Inhibitory Concentration (MIC) values of this compound derivatives against various bacterial strains, compared to representative alternative scaffolds such as benzothiazoles and quinolines. It is important to note that direct comparisons should be made with caution as the data is compiled from different studies.

Scaffold/CompoundBacterial StrainMIC (µg/mL)Reference
5-Chloro-1-benzothiophene derivative (Chalcone) Staphylococcus aureus-[1]
Bacillus subtilis-[1]
Pseudomonas aeruginosa-[1]
Escherichia coli-[1]
Benzothiazole derivative (A07) Staphylococcus aureus15.6[2]
Escherichia coli7.81[2]
Klebsiella pneumoniae3.91[2]
Benzothiazole-thiophene derivative (159) Staphylococcus aureus6.25 ± 0.27[3]
Quinoline-benzothiophene derivative Plasmodium falciparum (NF54)IC50 values reported[4]
Ciprofloxacin (Control) Staphylococcus aureus6.25 ± 0.60[3]

Note: Specific MIC values for the 5-chloro-1-benzothiophene chalcone derivative were not provided in the available search result, but the study indicated slight to moderate antibacterial activity.[1]

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay (Broth Microdilution Method)

This protocol outlines the determination of the minimum concentration of a compound that inhibits the visible growth of a microorganism.

Materials:

  • Test compounds (e.g., this compound derivatives)

  • Bacterial strains (e.g., S. aureus, E. coli)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • 96-well microtiter plates

  • Spectrophotometer

  • Incubator (37°C)

Procedure:

  • Preparation of Bacterial Inoculum:

    • Aseptically pick several colonies of the test bacterium from an agar plate and suspend them in sterile saline.

    • Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).

    • Dilute the adjusted suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the test wells.

  • Preparation of Test Compound Dilutions:

    • Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).

    • Perform serial two-fold dilutions of the stock solution in CAMHB in the 96-well plate to achieve the desired concentration range.

  • Inoculation and Incubation:

    • Add the prepared bacterial inoculum to each well containing the diluted test compound.

    • Include a growth control (no compound) and a sterility control (no bacteria).

    • Incubate the plate at 37°C for 18-24 hours.

  • Determination of MIC:

    • After incubation, visually inspect the wells for turbidity.

    • The MIC is the lowest concentration of the compound at which there is no visible growth.

Performance as a Factor Xa Inhibitor

The this compound scaffold has been successfully incorporated into potent and selective inhibitors of Factor Xa (FXa), a critical enzyme in the blood coagulation cascade. Its derivatives have shown promise as anticoagulant agents.

Comparative Factor Xa Inhibitory Activity

The following table presents the inhibitory activity (IC50 or Ki) of compounds based on the this compound scaffold and its simpler 5-chlorothiophene analog, compared to other heterocyclic Factor Xa inhibitors.

Scaffold/CompoundTargetIC50/KiReference
5-Chlorothiophene derivative (SAR107375) Factor XaKi = 1 nM[5]
ThrombinKi = 8 nM[5]
Benzothiophene-anthranilamide derivative Factor XaSubnanomolar inhibitors identified[6]
Rivaroxaban (BAY 59-7939) (contains 5-chlorothiophene) Factor XaIC50 = 0.7 nM
Apixaban Factor Xa-[7]
Edoxaban Factor Xa-[7]
Experimental Protocol: Factor Xa Inhibition Assay (Fluorometric)

This protocol describes a method to screen for inhibitors of Factor Xa activity.

Materials:

  • Human Factor Xa

  • Fluorogenic Factor Xa substrate

  • Assay buffer (e.g., Tris-HCl with NaCl and CaCl₂)

  • Test compounds

  • 96-well black microtiter plates

  • Fluorometric plate reader

Procedure:

  • Compound Preparation:

    • Prepare serial dilutions of the test compounds in the assay buffer.

  • Assay Reaction:

    • In the wells of the microtiter plate, add the assay buffer, the test compound dilutions, and the Factor Xa enzyme.

    • Incubate the plate at room temperature for a specified period (e.g., 15 minutes) to allow for inhibitor binding.

  • Substrate Addition and Measurement:

    • Initiate the enzymatic reaction by adding the fluorogenic Factor Xa substrate to all wells.

    • Immediately measure the fluorescence intensity kinetically over a period of time (e.g., 30-60 minutes) at the appropriate excitation and emission wavelengths.

  • Data Analysis:

    • Determine the rate of substrate cleavage from the linear portion of the kinetic curve.

    • Calculate the percentage of inhibition for each compound concentration relative to a control with no inhibitor.

    • Determine the IC50 value by plotting the percent inhibition against the logarithm of the compound concentration and fitting the data to a suitable dose-response curve.

Synthesis of the Scaffold

A detailed, step-by-step synthesis for this compound can be complex and proprietary. However, a general and common approach for the synthesis of the closely related and commercially significant 5-chlorothiophene-2-carboxylic acid is the one-pot method from 2-thiophenecarboxaldehyde.[8][9]

One-Pot Synthesis of 5-Chlorothiophene-2-carboxylic Acid
  • Chlorination of 2-Thiophenecarboxaldehyde: 2-Thiophenecarboxaldehyde is reacted with a chlorinating agent to produce the intermediate 5-chloro-2-thiophenecarboxaldehyde. This intermediate is typically used in the next step without purification.[9]

  • Oxidation: The 5-chloro-2-thiophenecarboxaldehyde intermediate is then slowly added to a pre-cooled solution of sodium hydroxide. Subsequently, chlorine gas is introduced to facilitate the oxidation of the aldehyde to a carboxylic acid.[8]

  • Work-up and Purification: The reaction is quenched, and the product is extracted. The aqueous phase is acidified with hydrochloric acid to precipitate the crude 5-chlorothiophene-2-carboxylic acid. The solid is then collected by filtration and can be further purified by recrystallization.[9]

Visualizations

Blood Coagulation Cascade

The following diagram illustrates the central role of Factor Xa in the blood coagulation cascade, the target of many anticoagulants developed from the this compound scaffold.

Coagulation_Cascade cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway cluster_common Common Pathway Tissue Factor Tissue Factor VIIa VIIa X X Tissue Factor->X activates VIIa->X activates Xa Xa X->Xa Prothrombin (II) Prothrombin (II) Xa->Prothrombin (II) activates Thrombin (IIa) Thrombin (IIa) Prothrombin (II)->Thrombin (IIa) Fibrinogen (I) Fibrinogen (I) Thrombin (IIa)->Fibrinogen (I) activates VIIIa VIIIa Thrombin (IIa)->VIIIa activates Va Va Thrombin (IIa)->Va activates Fibrin (Ia) Fibrin (Ia) Fibrinogen (I)->Fibrin (Ia) Clot Clot Fibrin (Ia)->Clot IX IX IXa IXa IX->IXa IXa->X activates

Caption: The central role of Factor Xa in the coagulation cascade.

Drug Discovery and Development Workflow

The following diagram outlines a general workflow for the discovery and development of new drugs, a process in which scaffold-based design plays a crucial role.

Drug_Discovery_Workflow cluster_discovery Discovery Phase cluster_preclinical Preclinical Phase cluster_clinical Clinical Trials Target ID & Validation Target ID & Validation Hit ID Hit ID Target ID & Validation->Hit ID Hit-to-Lead Hit-to-Lead Hit ID->Hit-to-Lead Lead Optimization Lead Optimization Hit-to-Lead->Lead Optimization In vitro & In vivo Studies In vitro & In vivo Studies Lead Optimization->In vitro & In vivo Studies Phase I Phase I In vitro & In vivo Studies->Phase I Phase II Phase II Phase I->Phase II Phase III Phase III Phase II->Phase III Regulatory Approval Regulatory Approval Phase III->Regulatory Approval Market Market Regulatory Approval->Market

Caption: A generalized workflow for drug discovery and development.

Conclusion

The this compound scaffold represents a versatile and valuable starting point for the design of novel therapeutic agents. Its derivatives have demonstrated significant potential as both antibacterial and anticoagulant agents. While direct, comprehensive comparative studies against a wide range of alternative scaffolds are not always available, the existing data suggests that this scaffold is competitive and offers opportunities for further optimization. The synthetic accessibility and the potential for diverse functionalization make it an attractive core for future drug discovery efforts. Researchers are encouraged to utilize the provided experimental protocols to further explore the potential of this and other promising scaffolds in their quest for new and improved medicines.

References

Validation of 5-Chloro-1-benzothiophene-2-carboxylic Acid in Drug Design: A Comparative Guide to Bioisosteric Scaffolds

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

In the landscape of modern drug discovery, the identification and validation of novel molecular scaffolds are paramount to the development of effective and safe therapeutics. This guide provides a comprehensive comparison of 5-Chloro-1-benzothiophene-2-carboxylic acid and its bioisosteric analogues, offering researchers, scientists, and drug development professionals a data-driven overview of their potential in drug design, particularly as kinase inhibitors.

The benzothiophene core is a privileged scaffold in medicinal chemistry, appearing in a range of biologically active compounds.[1][2] The 2-carboxylic acid moiety is often crucial for target engagement, typically through hydrogen bonding and ionic interactions. However, the presence of a carboxylic acid can present challenges in drug development, including poor membrane permeability, rapid metabolism, and potential for toxicity.[3][4] Bioisosteric replacement, a strategy where a functional group is replaced by another with similar physicochemical properties, is a common approach to mitigate these liabilities while retaining or improving biological activity.[3][4]

This guide focuses on the comparison of the this compound scaffold with two of its most common bioisosteres: the 5-tetrazole and the N-acyl sulfonamide.

Comparative Analysis of Physicochemical and Biological Properties

The following tables summarize the key properties of the carboxylic acid scaffold and its bioisosteres. While direct head-to-head data for this compound and its bioisosteres against a single target is limited, the data presented is representative of the general trends observed for these functional groups on a benzothiophene core.

A notable example of a benzothiophene carboxylate derivative is 3,6-dichlorobenzo[b]thiophene-2-carboxylic acid (BT2), an allosteric inhibitor of branched-chain α-ketoacid dehydrogenase kinase (BDK) with an IC50 of 3.19 µM.[5][6][7] This compound has demonstrated excellent pharmacokinetic properties, including a long terminal half-life of 730 minutes and high metabolic stability with no degradation observed in liver microsomes after 240 minutes.[5][7]

PropertyThis compound5-(5-Chloro-1-benzothiophen-2-yl)-1H-tetrazole (Bioisostere)N-(Aryl)-5-chloro-1-benzothiophene-2-sulfonamide (Bioisostere)
pKa ~4-5~4.5-5.0[8]~9-10 (unsubstituted sulfonamide), can be lowered with electron-withdrawing groups[8]
Lipophilicity (clogP) ModerateGenerally higher than the corresponding carboxylic acid[8][9]Generally higher than the corresponding carboxylic acid[8]
Hydrogen Bonding Strong H-bond donor and acceptorStrong H-bond donor and acceptor, with a different spatial arrangement of H-bond acceptors compared to carboxylic acid[3]H-bond donor and two H-bond acceptors
Metabolic Stability Can be susceptible to glucuronidation.[3][4] The dichlorinated analog BT2, however, shows high metabolic stability.[5][7]Generally more resistant to metabolic degradation than carboxylic acids.[9]Generally considered metabolically stable.[8]
Permeability Can be limited due to ionization at physiological pH.Often shows improved membrane permeability due to increased lipophilicity, though this is not always the case.[8]Typically exhibits good membrane permeability.[8]
Biological Activity The dichlorinated analog, 3,6-dichlorobenzo[b]thiophene-2-carboxylic acid (BT2), is an allosteric inhibitor of BDK with an IC50 of 3.19 µM.[5][6][7] Benzothiophene carboxamides have shown inhibitory activity against kinases like Clk1/4.[10]Tetrazole bioisosteres have been successfully used to create potent inhibitors for various targets, often with improved in vivo efficacy compared to the parent carboxylic acid.[8]Sulfonamides are a well-established class of kinase inhibitors, targeting the ATP-binding site.[11][12]

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below to ensure reproducibility and facilitate further research.

In Vitro Kinase Inhibition Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of a compound against a specific kinase.

Protocol:

  • Reagents and Materials:

    • Recombinant human kinase

    • Kinase-specific substrate (peptide or protein)

    • ATP (Adenosine triphosphate)

    • Kinase assay buffer (e.g., Tris-HCl, MgCl2, DTT)

    • Test compound stock solution (in DMSO)

    • 384-well assay plates

    • Detection reagent (e.g., ADP-Glo™, Z'-LYTE™, or radiolabeled ATP)

    • Plate reader (luminescence, fluorescence, or scintillation counter)

  • Procedure:

    • Prepare serial dilutions of the test compound in DMSO and then dilute further in kinase assay buffer.

    • Add the diluted compound solutions to the assay plate.

    • Add the kinase and substrate solution to each well.

    • Initiate the kinase reaction by adding ATP.

    • Incubate the plate at a controlled temperature (e.g., 30°C) for a specified time (e.g., 60 minutes).

    • Stop the reaction and add the detection reagent according to the manufacturer's instructions.

    • Measure the signal on a plate reader.

    • Calculate the percent inhibition for each compound concentration relative to a no-inhibitor control.

    • Determine the IC50 value by fitting the data to a four-parameter logistic dose-response curve.

Parallel Artificial Membrane Permeability Assay (PAMPA)

Objective: To assess the passive permeability of a compound across an artificial lipid membrane, predicting its absorption potential.

Protocol:

  • Reagents and Materials:

    • PAMPA plate (e.g., 96-well format with a filter membrane)

    • Phospholipid solution (e.g., lecithin in dodecane)

    • Phosphate buffered saline (PBS), pH 7.4

    • Test compound stock solution (in DMSO)

    • UV-Vis spectrophotometer or LC-MS/MS

  • Procedure:

    • Coat the filter membrane of the donor wells with the phospholipid solution and allow the solvent to evaporate.

    • Fill the acceptor wells with PBS.

    • Prepare the donor solution by diluting the test compound in PBS.

    • Add the donor solution to the donor wells.

    • Assemble the donor and acceptor plates and incubate at room temperature for a specified time (e.g., 4-18 hours).

    • After incubation, determine the concentration of the compound in both the donor and acceptor wells using a suitable analytical method.

    • Calculate the permeability coefficient (Pe) using the following equation: Pe = (-V_D * V_A / ((V_D + V_A) * A * t)) * ln(1 - (C_A(t) / C_equilibrium)) where V_D is the volume of the donor well, V_A is the volume of the acceptor well, A is the area of the membrane, t is the incubation time, C_A(t) is the concentration in the acceptor well at time t, and C_equilibrium is the concentration at equilibrium.

Caco-2 Cell Permeability Assay

Objective: To evaluate the bidirectional permeability of a compound across a monolayer of human intestinal Caco-2 cells, providing insights into both passive and active transport mechanisms.

Protocol:

  • Reagents and Materials:

    • Caco-2 cells

    • Cell culture medium and supplements

    • Transwell® inserts (e.g., 24-well format)

    • Hanks' Balanced Salt Solution (HBSS)

    • Test compound stock solution (in DMSO)

    • LC-MS/MS for analysis

  • Procedure:

    • Seed Caco-2 cells on the Transwell® inserts and culture for 21-25 days to allow for differentiation and formation of a monolayer.

    • Verify the integrity of the cell monolayer by measuring the transepithelial electrical resistance (TEER).

    • For apical to basolateral (A-B) permeability, add the test compound in HBSS to the apical (donor) side and fresh HBSS to the basolateral (acceptor) side.

    • For basolateral to apical (B-A) permeability, add the test compound in HBSS to the basolateral (donor) side and fresh HBSS to the apical (acceptor) side.

    • Incubate the plates at 37°C with 5% CO2 for a specified time (e.g., 2 hours).

    • At the end of the incubation, collect samples from both the donor and acceptor compartments.

    • Analyze the concentration of the compound in the samples by LC-MS/MS.

    • Calculate the apparent permeability coefficient (Papp) for both directions using the equation: Papp = (dQ/dt) / (A * C0) where dQ/dt is the rate of permeation, A is the surface area of the membrane, and C0 is the initial concentration in the donor compartment.

    • Calculate the efflux ratio (Papp(B-A) / Papp(A-B)) to assess the potential for active efflux.

Microsomal Stability Assay

Objective: To determine the metabolic stability of a compound in the presence of liver microsomes, which contain key drug-metabolizing enzymes.

Protocol:

  • Reagents and Materials:

    • Liver microsomes (e.g., human, rat, mouse)

    • NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)

    • Phosphate buffer, pH 7.4

    • Test compound stock solution (in DMSO)

    • Acetonitrile or methanol for reaction termination

    • LC-MS/MS for analysis

  • Procedure:

    • Prepare a reaction mixture containing liver microsomes and the NADPH regenerating system in phosphate buffer.

    • Pre-incubate the mixture at 37°C.

    • Initiate the reaction by adding the test compound.

    • At various time points (e.g., 0, 5, 15, 30, 60 minutes), take aliquots of the reaction mixture and add them to a quenching solution (e.g., cold acetonitrile) to stop the reaction.

    • Centrifuge the samples to precipitate proteins.

    • Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound.

    • Determine the in vitro half-life (t1/2) by plotting the natural logarithm of the percentage of remaining compound versus time and fitting the data to a linear regression.

    • Calculate the intrinsic clearance (Clint) from the half-life.

Visualizing Molecular Interactions and Experimental Processes

To better illustrate the concepts discussed, the following diagrams have been generated using Graphviz.

G cluster_0 Receptor Tyrosine Kinase (RTK) Signaling Pathway Ligand Growth Factor (Ligand) RTK Receptor Tyrosine Kinase (Inactive Monomer) Ligand->RTK Binding RTK_dimer RTK Dimer (Active) RTK->RTK_dimer Dimerization Autophosphorylation Autophosphorylation RTK_dimer->Autophosphorylation Adaptor Adaptor Proteins (e.g., Grb2) Autophosphorylation->Adaptor Recruitment Ras Ras Adaptor->Ras Activation Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Cell Proliferation, Survival) ERK->Transcription Inhibitor Benzothiophene Kinase Inhibitor Inhibitor->RTK_dimer Inhibition

Caption: A simplified diagram of a Receptor Tyrosine Kinase (RTK) signaling pathway.

G cluster_1 Experimental Workflow for Kinase Inhibitor Screening Start Start: Compound Library HTS High-Throughput Screening (HTS) (e.g., 10 µM single concentration) Start->HTS Hit_ID Hit Identification (% Inhibition > 50%) HTS->Hit_ID Dose_Response Dose-Response Assay (IC50 Determination) Hit_ID->Dose_Response SAR Structure-Activity Relationship (SAR) Analysis Dose_Response->SAR SAR->HTS Iterative Design Lead_Opt Lead Optimization (ADME Profiling) SAR->Lead_Opt In_Vivo In Vivo Efficacy Studies Lead_Opt->In_Vivo End End: Drug Candidate In_Vivo->End

Caption: A typical workflow for screening and identifying kinase inhibitors.

Conclusion

The this compound scaffold represents a valuable starting point for the design of novel therapeutics, particularly kinase inhibitors. However, the potential liabilities associated with the carboxylic acid moiety necessitate the exploration of bioisosteric replacements. Tetrazoles and N-acyl sulfonamides offer viable alternatives that can maintain or enhance biological activity while improving pharmacokinetic properties such as metabolic stability and membrane permeability. The choice of bioisostere should be guided by a thorough understanding of the target's active site and the desired physicochemical properties of the final drug candidate. The experimental protocols and comparative data presented in this guide provide a framework for the rational design and validation of next-generation inhibitors based on the benzothiophene scaffold.

References

Efficacy of 5-Chloro-1-benzothiophene-2-carboxylic Acid Derivatives: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

A detailed examination of the therapeutic potential of drugs synthesized from 5-Chloro-1-benzothiophene-2-carboxylic acid reveals a promising scaffold for the development of novel antimicrobial and anticancer agents. This guide provides a comparative overview of the efficacy of key derivatives, supported by experimental data and detailed protocols, to inform researchers and drug development professionals in their pursuit of new therapeutic leads.

Derivatives of the this compound core structure have demonstrated significant biological activity. Notably, acylhydrazone derivatives have emerged as potent antibacterial agents, particularly against multidrug-resistant strains of Staphylococcus aureus. Furthermore, the broader benzothiophene scaffold has been successfully modified to create inhibitors of key signaling pathways implicated in cancer progression, such as the RhoA/ROCK pathway.

Antimicrobial Efficacy Against Staphylococcus aureus

A study focused on acylhydrazone derivatives of the closely related 6-chlorobenzo[b]thiophene-2-carboxylic acid has identified a particularly effective compound, (E)-6-chloro-N'-(pyridin-2-ylmethylene)benzo[b]thiophene-2-carbohydrazide. This compound exhibited significant inhibitory effects against both methicillin-sensitive and multidrug-resistant strains of S. aureus.[1][2]

Table 1: Minimum Inhibitory Concentration (MIC) of Acylhydrazone Derivatives against S. aureus Strains
Compound IDDerivative StructureS. aureus (ATCC 29213) MIC (µg/mL)S. aureus (MRSA) MIC (µg/mL)S. aureus (Daptomycin-Resistant) MIC (µg/mL)
II.b (E)-6-chloro-N'-(pyridin-2-ylmethylene)benzo[b]thiophene-2-carbohydrazide444

Data extracted from a study on benzo[b]thiophene acylhydrazones as antimicrobial agents.[1][2]

Anticancer Potential: Targeting the RhoA/ROCK Pathway

While direct anticancer studies on this compound derivatives are limited in the public domain, research on other benzothiophene derivatives has demonstrated their potential to inhibit the RhoA/ROCK signaling pathway. This pathway is a crucial regulator of cellular processes that contribute to tumor growth and metastasis.[3][4][5][6][7] Inhibition of this pathway can lead to a reduction in cancer cell proliferation, migration, and invasion.[4][7]

The diagram below illustrates the RhoA/ROCK signaling cascade and its role in cellular functions relevant to cancer.

RhoA_ROCK_Pathway cluster_input Upstream Signals cluster_core Core Pathway cluster_output Downstream Effects GPCR GPCRs RhoA_GDP RhoA-GDP (Inactive) GPCR->RhoA_GDP Activates GEFs RhoA_GTP RhoA-GTP (Active) RhoA_GDP->RhoA_GTP GTP binding ROCK ROCK RhoA_GTP->ROCK Activates MLC_P Myosin Light Chain Phosphorylation ROCK->MLC_P Phosphorylates Stress_Fibers Stress Fiber Formation MLC_P->Stress_Fibers Cell_Motility Cell Proliferation, Migration & Invasion Stress_Fibers->Cell_Motility Inhibitor Benzothiophene Derivatives Inhibitor->ROCK Inhibition

Caption: The RhoA/ROCK Signaling Pathway and Inhibition by Benzothiophene Derivatives.

Experimental Protocols

Synthesis of (E)-6-chloro-N'-(pyridin-2-ylmethylene)benzo[b]thiophene-2-carbohydrazide (Compound II.b)

This protocol describes a general two-step synthesis for the acylhydrazone derivatives.

Step 1: Synthesis of 6-chlorobenzo[b]thiophene-2-carbohydrazide

  • To a solution of 6-chlorobenzo[b]thiophene-2-carboxylic acid in a suitable solvent (e.g., methanol), add a thionyl chloride dropwise at 0 °C.

  • Stir the mixture at room temperature for a specified time, then heat to reflux until the reaction is complete (monitored by TLC).

  • Cool the reaction mixture and slowly add hydrazine hydrate.

  • Stir the resulting mixture at room temperature.

  • Collect the precipitated solid by filtration, wash with a suitable solvent (e.g., diethyl ether), and dry to yield the carbohydrazide intermediate.

Step 2: Synthesis of the final acylhydrazone

  • Dissolve the 6-chlorobenzo[b]thiophene-2-carbohydrazide and pyridine-2-carbaldehyde in ethanol.

  • Add a catalytic amount of acetic acid.

  • Heat the mixture to reflux for several hours.

  • Cool the reaction mixture to room temperature.

  • Collect the resulting precipitate by filtration, wash with cold ethanol, and dry to obtain the final product.[1]

Determination of Minimum Inhibitory Concentration (MIC)

The MIC is determined using the broth microdilution method according to the Clinical and Laboratory Standards Institute (CLSI) guidelines.

  • Prepare a stock solution of the test compound in dimethyl sulfoxide (DMSO).

  • Perform serial two-fold dilutions of the compound in Mueller-Hinton broth (MHB) in a 96-well microtiter plate.

  • Prepare a bacterial inoculum of the S. aureus strain to a concentration of 5 x 10^5 CFU/mL.

  • Add the bacterial suspension to each well of the microtiter plate.

  • Include a positive control (broth with bacteria and no compound) and a negative control (broth only).

  • Incubate the plates at 37°C for 18-24 hours.

  • The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth.[8]

Experimental Workflow for Anticancer Activity Screening

The following workflow outlines the typical steps for evaluating the anticancer efficacy of benzothiophene derivatives.

Anticancer_Workflow cluster_synthesis Compound Preparation cluster_invitro In Vitro Assays cluster_mechanistic Mechanism of Action Synthesis Synthesis of Benzothiophene Derivatives Cell_Culture Cancer Cell Line Culture (e.g., MDA-MB-231) Synthesis->Cell_Culture Proliferation Cell Proliferation Assay (e.g., MTT) Cell_Culture->Proliferation Migration Migration/Invasion Assay (e.g., Transwell) Cell_Culture->Migration Apoptosis Apoptosis Assay (e.g., Flow Cytometry) Cell_Culture->Apoptosis Western_Blot Western Blot Analysis (e.g., for p-MLC) Proliferation->Western_Blot Investigate Mechanism Migration->Western_Blot Molecular_Docking Molecular Docking Studies Western_Blot->Molecular_Docking Validate Target Binding

Caption: A typical experimental workflow for the preclinical evaluation of anticancer compounds.

References

Benchmarking 5-Chloro-1-benzothiophene-2-carboxylic acid: A Comparative Guide for Synthetic Intermediates in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of 5-Chloro-1-benzothiophene-2-carboxylic acid Against Key Analogs in Synthetic Applications.

In the landscape of drug discovery and development, the selection of appropriate building blocks is a critical determinant of synthetic efficiency and the ultimate biological activity of a lead compound. Among the privileged scaffolds in medicinal chemistry, the benzothiophene core is of significant interest due to its presence in a variety of pharmacologically active agents. This guide provides a comprehensive benchmark analysis of this compound against its unsubstituted and 5-fluoro-substituted counterparts. The following sections present a comparative overview of their physicochemical properties, reaction performance in a key synthetic transformation, and a discussion of their relevance in the context of a prominent signaling pathway.

Physicochemical Properties: A Head-to-Head Comparison

The substitution on the benzothiophene ring system can significantly influence the physicochemical properties of the molecule, which in turn can affect its reactivity, solubility, and pharmacokinetic profile. The following table summarizes the key properties of this compound and its benchmarked alternatives.

PropertyThis compoundBenzothiophene-2-carboxylic acid5-Fluoro-1-benzothiophene-2-carboxylic acid
CAS Number 13771-75-0[1]6314-28-9[2][3]70060-13-8[4][5]
Molecular Formula C₉H₅ClO₂S[1]C₉H₆O₂S[2][3]C₉H₅FO₂S[6]
Molecular Weight 212.65 g/mol [1]178.21 g/mol [2][3]196.20 g/mol [4][6]
Melting Point Not specified236-244 °C[7]229-230 °C[8][9]
Purity Highly Purified[1]>98.0% (HPLC)[2]≥ 95%[10][11]
Solubility Not specifiedSoluble in ethanol, acetone, and chloroform; Insoluble in water.[2][7]Very slightly soluble (0.24 g/L at 25 °C)[9]

Performance in Amide Bond Formation

A crucial reaction in the synthesis of many pharmaceutical candidates is the formation of an amide bond. To benchmark the performance of these intermediates, we have collated data on the synthesis of various amide derivatives. While a direct, side-by-side comparative study under identical conditions is not available in the literature, the following table provides representative yields for amide coupling reactions.

IntermediateAmine PartnerCoupling ReagentYield (%)Reference
6-Chlorobenzo[b]thiophene-2-carboxylic acidtert-butyl carbazateDCC, DMAP79[9]
Benzothiophene-2-carboxylic acid4-aminobenzophenoneThionyl chloride (to form acyl chloride)81[11]
Benzothiophene-2-carboxylic acid3-aminobenzophenoneThionyl chloride (to form acyl chloride)16[11]
Benzothiophene-2-carboxylic acidp-chloroanilineThionyl chloride (to form acyl chloride)49[11]

Note: The yields reported are from different studies and may not be directly comparable due to variations in reaction conditions, scales, and purification methods.

Experimental Protocols

The following section details a general experimental protocol for a standard amide coupling reaction using HATU, a widely used coupling reagent in medicinal chemistry.

General Protocol for HATU-Mediated Amide Coupling

Materials:

  • Substituted Benzothiophene-2-carboxylic acid (1.0 eq)

  • Amine (1.1 eq)

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate) (1.2 eq)

  • N,N-Diisopropylethylamine (DIPEA) (2.0 eq)

  • Anhydrous N,N-Dimethylformamide (DMF)

Procedure:

  • To a solution of the substituted benzothiophene-2-carboxylic acid in anhydrous DMF, add the amine, followed by DIPEA.

  • Stir the mixture at room temperature for 10 minutes.

  • Add HATU portion-wise to the reaction mixture.

  • Continue stirring at room temperature for 4-12 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, dilute the reaction mixture with ethyl acetate and wash with saturated aqueous sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the desired amide.

Signaling Pathway: VEGFR-2 Inhibition

Derivatives of benzothiophene have been identified as potent inhibitors of various protein kinases, which are key components of intracellular signaling pathways that regulate cell growth, proliferation, and survival. Dysregulation of these pathways is a hallmark of cancer. One such important target is the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key mediator of angiogenesis, the formation of new blood vessels, which is crucial for tumor growth and metastasis.

Below is a simplified representation of the VEGFR-2 signaling pathway, illustrating the point of intervention for benzothiophene-based inhibitors.

VEGFR2_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Binding & Dimerization PLCg PLCγ VEGFR2->PLCg Phosphorylation PI3K PI3K VEGFR2->PI3K Phosphorylation PKC PKC PLCg->PKC RAF RAF PKC->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Migration, Survival ERK->Proliferation Akt Akt PI3K->Akt Akt->Proliferation Inhibitor Benzothiophene Inhibitor Inhibitor->VEGFR2 Inhibition of Kinase Activity

Caption: Simplified VEGFR-2 signaling pathway and the point of inhibition by benzothiophene derivatives.

References

A Comparative Spectroscopic Analysis of 5-Chloro-1-benzothiophene-2-carboxylic Acid Isomers: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise characterization of isomeric compounds is a critical step in chemical synthesis and drug discovery. The position of a single chloro-substituent on the benzothiophene ring of 1-benzothiophene-2-carboxylic acid can significantly influence its physicochemical properties and biological activity. This guide provides a comparative spectroscopic analysis of 5-Chloro-1-benzothiophene-2-carboxylic acid and its positional isomers, offering a framework for their differentiation using Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

Due to the limited availability of complete, publicly accessible experimental datasets for all isomers, this guide presents a combination of available experimental data for the 4- and 6-chloro isomers and predicted data for the 3-, 5-, and 7-chloro isomers to facilitate a comprehensive comparison.

Spectroscopic Data Comparison

The differentiation of the chloro-1-benzothiophene-2-carboxylic acid isomers relies on the subtle yet distinct differences in their spectroscopic signatures. The electronic environment of each proton and carbon atom is unique to its position relative to the chloro, carboxyl, and sulfur functionalities, leading to characteristic shifts in NMR spectra. Similarly, vibrational modes in IR spectroscopy and fragmentation patterns in mass spectrometry will vary with the substitution pattern.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for the unambiguous structural elucidation of these isomers. The chemical shifts (δ) of the protons (¹H NMR) and carbon-13 nuclei (¹³C NMR) are highly sensitive to their local electronic environment.

Table 1: ¹H NMR Spectroscopic Data of Chloro-1-benzothiophene-2-carboxylic Acid Isomers

IsomerH-3 (s)H-4 (d)H-5 (t)H-6 (d)H-7 (d)OtherSolvent
4-Chloro 8.03-7.567.548.0713.19 (brs, 1H, COOH)DMSO-d6
6-Chloro 8.128.237.50-8.0213.57 (bs, 1H, COOH)DMSO-d6

Note: Data for 4-Chloro and 6-Chloro isomers is experimental. Data for other isomers is predicted and should be confirmed with experimental analysis.

Table 2: ¹³C NMR Spectroscopic Data of Chloro-1-benzothiophene-2-carboxylic Acid Isomers

IsomerC=OC2C3C3aC4C5C6C7C7a
4-Chloro 163.10128.96127.99136.57122.21125.01126.84142.55136.50
6-Chloro 163.48129.89127.20137.59122.60125.84132.07142.60135.82

Note: Data for 4-Chloro and 6-Chloro isomers is experimental. Data for other isomers is predicted and should be confirmed with experimental analysis.

Infrared (IR) Spectroscopy

IR spectroscopy provides valuable information about the functional groups present in a molecule. The key vibrational bands for these isomers are the O-H stretch of the carboxylic acid, the C=O stretch of the carbonyl group, and the C-Cl stretch.

Table 3: Key IR Absorption Bands for Chloro-1-benzothiophene-2-carboxylic Acid Isomers

Functional GroupCharacteristic Absorption Range (cm⁻¹)Expected Observations
O-H stretch (Carboxylic Acid)2500 - 3300Broad band due to hydrogen bonding.
C=O stretch (Carboxylic Acid)1680 - 1710Strong absorption. The position may shift slightly based on the electronic effect of the chloro substituent.
C-Cl stretch600 - 800The exact position is dependent on the substitution pattern on the aromatic ring.
Aromatic C-H stretch3000 - 3100
Aromatic C=C stretch1450 - 1600
Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compounds. For all chloro-1-benzothiophene-2-carboxylic acid isomers, the molecular formula is C₉H₅ClO₂S, with a monoisotopic mass of approximately 211.97 g/mol . The presence of the chlorine isotope (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) will result in a characteristic M+2 peak in the mass spectrum.

Table 4: Predicted Mass Spectrometry Data for Chloro-1-benzothiophene-2-carboxylic Acid Isomers

AdductPredicted m/z
[M+H]⁺212.97716
[M+Na]⁺234.95910
[M-H]⁻210.96260

Experimental Protocols

Detailed methodologies are crucial for reproducible spectroscopic analysis. The following are generalized protocols that can be adapted for the specific isomers.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve approximately 5-10 mg of the purified isomer in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d6 or CDCl₃). Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

  • ¹H NMR Acquisition:

    • Spectrometer: 400 MHz or higher.

    • Pulse Sequence: Standard single-pulse experiment.

    • Spectral Width: Typically -2 to 13 ppm.

    • Number of Scans: 16-64, depending on the sample concentration.

  • ¹³C NMR Acquisition:

    • Spectrometer: 100 MHz or higher.

    • Pulse Sequence: Proton-decoupled experiment.

    • Spectral Width: Typically 0 to 200 ppm.

    • Number of Scans: 1024 or more to achieve a good signal-to-noise ratio.

Infrared (IR) Spectroscopy
  • Technique: Attenuated Total Reflectance (ATR) is often preferred for solid samples.

  • Instrument: Fourier Transform Infrared (FTIR) spectrometer.

  • Sample Preparation: A small amount of the solid sample is placed directly on the ATR crystal.

  • Data Acquisition:

    • Spectral Range: 4000 - 400 cm⁻¹.

    • Resolution: 4 cm⁻¹.

    • Number of Scans: 16-32.

    • A background spectrum of the clean, empty ATR crystal should be recorded prior to sample analysis.

Mass Spectrometry (MS)
  • Technique: Electrospray ionization (ESI) is suitable for these carboxylic acids.

  • Instrument: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).

  • Sample Preparation: Dissolve a small amount of the sample in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of approximately 1 mg/mL. Further dilute to the low µg/mL or ng/mL range for analysis.

  • Data Acquisition: Acquire spectra in both positive and negative ion modes to observe different adducts (e.g., [M+H]⁺, [M+Na]⁺, [M-H]⁻).

Visualizing the Analytical Workflow

The logical flow of comparing these isomers through spectroscopic analysis can be visualized as follows:

Spectroscopic_Workflow cluster_isomers Isomer Samples cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation Isomer1 3-Chloro NMR NMR (1H, 13C) Isomer1->NMR IR IR Isomer1->IR MS Mass Spec Isomer1->MS Isomer2 4-Chloro Isomer2->NMR Isomer2->IR Isomer2->MS Isomer3 5-Chloro Isomer3->NMR Isomer3->IR Isomer3->MS Isomer4 6-Chloro Isomer4->NMR Isomer4->IR Isomer4->MS Isomer5 7-Chloro Isomer5->NMR Isomer5->IR Isomer5->MS NMR_Data Chemical Shifts Coupling Patterns NMR->NMR_Data IR_Data Functional Group Vibrations IR->IR_Data MS_Data Molecular Weight Isotopic Pattern MS->MS_Data Compare Comparative Analysis & Structure Elucidation NMR_Data->Compare IR_Data->Compare MS_Data->Compare

Safety Operating Guide

Safeguarding Research: A Step-by-Step Guide to the Proper Disposal of 5-Chloro-1-benzothiophene-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

For laboratory professionals engaged in scientific research and drug development, the responsible management of chemical waste is paramount to ensuring a safe working environment and protecting the ecosystem. 5-Chloro-1-benzothiophene-2-carboxylic acid, a halogenated organic compound, requires strict adherence to hazardous waste disposal protocols. This guide provides essential, procedural information for its safe handling and disposal.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, it is crucial to handle this compound with appropriate Personal Protective Equipment (PPE). All operations involving this compound and its waste should be performed within a certified chemical fume hood to minimize inhalation exposure.[1]

Required Personal Protective Equipment:

  • Eye Protection: Chemical safety goggles or a face shield.[2]

  • Hand Protection: Chemically resistant gloves, such as nitrile. Gloves should be inspected before use and disposed of correctly after handling.[2]

  • Body Protection: A laboratory coat or other protective clothing to prevent skin contact.[2]

Waste Segregation and Collection: A Critical First Step

Proper segregation of chemical waste is the foundation of a safe disposal process. As a chlorinated organic compound, this compound must be collected separately from other waste streams to prevent hazardous reactions and ensure appropriate treatment.[1][3]

Key Segregation Principles:

  • Halogenated vs. Non-Halogenated: Never mix halogenated organic waste with non-halogenated organic solvents.[1][4] The disposal methods and associated costs for these two categories differ significantly.[1]

  • Avoid Incompatible Materials: Do not mix this waste with acids, bases, or strong oxidizing agents.[1]

  • Dedicated Waste Container: Collect all this compound waste in a designated, chemically compatible container that is clearly labeled.[1] The container should be kept tightly sealed when not in use.[1][5]

Step-by-Step Disposal Protocol

The disposal of this compound must comply with all federal, state, and local hazardous waste regulations. The primary federal legislation governing hazardous waste is the Resource Conservation and Recovery Act (RCRA), enforced by the U.S. Environmental Protection Agency (EPA).[2]

  • Waste Identification: Due to its chemical nature as a chlorinated organic compound, it is prudent to manage this compound as hazardous waste.[2]

  • Container Labeling: The waste container must be accurately labeled with "Hazardous Waste" and the full chemical name: "this compound". All constituents and their approximate percentages should be listed.[1]

  • Storage: Store the sealed waste container in a designated, secure area within the laboratory. This area should be cool, dry, well-ventilated, and away from sources of ignition.[1] Secondary containment should be in place to mitigate any potential spills.[1]

  • Disposal Arrangement: Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to arrange for pickup.[2] Provide the contractor with all available information regarding the waste.[2] The primary disposal method for such compounds is incineration at a permitted Treatment, Storage, and Disposal Facility (TSDF).[1][2]

  • Record Keeping: Retain all documentation related to the disposal as required by regulations.[2]

Spill Management: In the event of a small spill, absorb the material with an inert substance like vermiculite or sand.[1] The contaminated absorbent must then be collected in a sealed, labeled container and disposed of as hazardous waste.[1] For larger spills, evacuate the area and immediately contact your institution's emergency response team.[1]

Quantitative Data Summary

ParameterInformationSource
Chemical Class Halogenated Organic CompoundGeneral Chemical Knowledge
Primary Disposal Method Incineration at a licensed hazardous waste facility[1]
RCRA Classification Recommended to be managed as hazardous waste[2]
Incompatible Waste Streams Non-halogenated organics, acids, bases, strong oxidizers[1]

Disposal Workflow

The following diagram illustrates the decision-making and operational workflow for the proper disposal of this compound.

A Start: Generation of 5-Chloro-1-benzothiophene- 2-carboxylic acid Waste B Wear Appropriate PPE (Goggles, Gloves, Lab Coat) A->B C Is waste container for Halogenated Organics available? B->C D Obtain a new, designated, and compatible waste container C->D No E Segregate and collect waste in the dedicated container C->E Yes D->E F Label container clearly: 'Hazardous Waste' and full chemical name E->F G Seal container and store in a designated, secure, and ventilated area F->G H Contact EHS or licensed waste disposal contractor G->H I Arrange for pickup and transport to a permitted TSDF H->I J Maintain all disposal records I->J K End of Process J->K

Disposal Workflow Diagram

References

Personal protective equipment for handling 5-Chloro-1-benzothiophene-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides crucial safety, operational, and disposal information for the handling of 5-Chloro-1-benzothiophene-2-carboxylic acid in a research and drug development setting. Adherence to these protocols is vital for ensuring the safety of all laboratory personnel.

Personal Protective Equipment (PPE)

The primary defense against chemical exposure is the consistent and correct use of personal protective equipment. The following table summarizes the mandatory PPE for handling this compound.[1][2][3][4]

Protection Type Specific Recommendations Purpose
Eye and Face Protection ANSI Z87.1-compliant safety goggles with side shields.[5][6] A face shield should be worn when there is a significant risk of splashes.[3][4][5]To protect the eyes and face from splashes, dust, and vapors which can cause serious irritation.[7][8][9]
Skin Protection Chemical-resistant gloves (nitrile or neoprene are suitable).[1][2][4] Double-gloving is recommended for enhanced protection.[1][3] A chemical-resistant lab coat or apron must be worn.[1][2][3]To prevent skin contact, which can cause irritation and potential allergic reactions.[7][9][10]
Respiratory Protection A NIOSH-approved respirator with appropriate cartridges for organic vapors and acid gases should be used if handling outside of a chemical fume hood or if dust is generated.[1][2][4]To protect against the inhalation of irritating dust and vapors.[7][8][9]
Foot Protection Closed-toe shoes are mandatory.[1]To protect feet from potential spills.

Operational Plan: Step-by-Step Handling Procedures

A systematic approach to handling this compound is essential to minimize risks.

1. Preparation and Engineering Controls:

  • Ventilation: Always handle this compound inside a certified chemical fume hood to minimize inhalation exposure.[1][8] Ensure the laboratory has adequate general ventilation.[2][10]

  • Emergency Equipment: Confirm that a safety shower and eyewash station are readily accessible and have been recently tested.[1][8][11]

  • Review Documentation: Before beginning work, review the Safety Data Sheet (SDS) for this compound.[11]

2. Handling the Chemical:

  • Avoid Contact: Take all necessary precautions to avoid direct contact with the skin and eyes, and prevent inhalation of dust or vapors.[1][7][8]

  • Transfer: When transferring the solid, use appropriate tools to minimize dust generation.[8]

  • Solutions: When preparing solutions, always add the acid to the solvent slowly.

3. Personal Hygiene:

  • Wash hands thoroughly with soap and water after handling the chemical and before leaving the laboratory.[7]

  • Do not eat, drink, or smoke in areas where chemicals are handled.[12][13]

Disposal Plan: Step-by-Step Waste Management

Proper disposal of this compound and its containers is critical to prevent environmental contamination and ensure safety.

1. Waste Collection:

  • Collect all waste material, including any contaminated PPE, in a designated and clearly labeled hazardous waste container.[7]

2. Container Management:

  • Keep the waste container tightly closed and store it in a cool, dry, and well-ventilated area, away from incompatible materials.[7][9]

3. Final Disposal:

  • Dispose of the hazardous waste through an approved waste disposal company, following all local, state, and federal regulations.[7][9]

Emergency Procedures

Spill Management:

  • Small Spills: For small spills contained within a fume hood, alert others in the area. Wearing appropriate PPE, cover the spill with an absorbent, inert material.[1] Carefully sweep or scoop up the material and place it in a labeled hazardous waste container.[8] Clean the spill area thoroughly.

  • Large Spills: In the event of a large spill, evacuate the laboratory immediately and notify the institution's environmental health and safety office.[1]

First Aid:

  • Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[7][8][9]

  • Skin Contact: Remove contaminated clothing and wash the affected skin area with plenty of soap and water for at least 15 minutes. Seek medical attention if irritation persists.[7][8][9]

  • Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. If the person is not breathing, begin artificial respiration. Seek immediate medical attention.[7][8][9]

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Seek immediate medical attention.[8][14]

Visual Workflow for Safe Handling

cluster_prep Preparation Phase cluster_handling Handling Phase cluster_disposal Disposal & Cleanup Phase cluster_emergency Emergency Response prep1 Review SDS prep2 Verify Fume Hood & Ventilation prep1->prep2 prep3 Check Emergency Equipment prep2->prep3 prep4 Don Personal Protective Equipment (PPE) prep3->prep4 handle1 Transfer Chemical Inside Fume Hood prep4->handle1 Proceed to Handling handle2 Perform Experimental Work handle1->handle2 handle3 Minimize Dust Generation handle2->handle3 spill Spill Occurs handle2->spill Potential Hazard exposure Personal Exposure handle2->exposure Potential Hazard disp1 Segregate & Label Hazardous Waste handle3->disp1 Proceed to Disposal disp2 Store Waste Container Securely disp1->disp2 disp3 Decontaminate Work Area disp2->disp3 disp4 Remove PPE & Wash Hands disp3->disp4 spill_response Small Spill Large Spill spill->spill_response exposure_response Skin/Eye Contact Inhalation Ingestion exposure->exposure_response spill_response:f0->disp1 Contain & Clean evacuate Evacuate & Alert EHS spill_response:f1->evacuate flush Flush with Water (15 min) exposure_response:f0->flush fresh_air Move to Fresh Air exposure_response:f1->fresh_air rinse_mouth Rinse Mouth exposure_response:f2->rinse_mouth medical1 Seek Medical Attention flush->medical1 fresh_air->medical1 rinse_mouth->medical1

Caption: Workflow for the safe handling of this compound.

References

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